Ethyl 4-cyano-2-pyridinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZQRRZEDGIEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541862 | |
| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97316-50-2 | |
| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 4-cyano-2-pyridinecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-cyano-2-pyridinecarboxylate
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in various fields of chemical science. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing cyano group and an ethyl ester moiety, imparts a distinct reactivity profile. This makes it a versatile intermediate in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and applications of this compound, designed for researchers, scientists, and professionals in drug development and material science. The narrative emphasizes the causal relationships behind its chemical behavior and the rationale for analytical method design.
Chemical Identity and Molecular Structure
A thorough understanding of a molecule begins with its fundamental identity. The structural arrangement of this compound is key to its chemical properties and reactivity.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 4-cyanopyridine-2-carboxylate[1] |
| CAS Number | 97316-50-2[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1)C#N[1] |
| InChI Key | YJZQRRZEDGIEFC-UHFFFAOYSA-N[2] |
The molecule consists of a central pyridine ring. At position 2, an ethyl ester group (-COOCH₂CH₃) is attached, which can undergo hydrolysis and other ester-related reactions. At position 4, a cyano group (-C≡N) is present, which is a strong electron-withdrawing group that significantly influences the electron density of the pyridine ring. This cyano group can participate in nucleophilic substitution and is crucial for potential π-π stacking interactions in materials science applications.[1]
Core Physicochemical Properties
The physical state and behavior of a compound under various conditions are dictated by its physicochemical properties. These parameters are critical for designing synthetic routes, purification strategies, and formulation development.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical State | Pale yellow liquid at room temperature | [1] |
| Melting Point | 91-93 °C | [2] |
| Boiling Point | 307.8 °C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| Flash Point | 140 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.13 | [2] |
| Polar Surface Area (PSA) | 62.98 Ų | [2] |
| Refractive Index | 1.529 |[2] |
Expertise & Experience Insights: The melting point of 91-93 °C suggests that while it may be a liquid at slightly elevated room temperatures, it exists as a low-melting solid under standard conditions.[2] The LogP value of 1.13 indicates a moderate level of lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability. Its solubility in common organic solvents is consistent with its structure, facilitating its use in a wide range of reaction media.[1]
Spectroscopic and Chromatographic Profile
Characterization and purity assessment are non-negotiable in scientific research. The following sections detail the expected analytical profile of this compound.
Spectroscopic Signatures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would characteristically show a triplet and a quartet for the ethyl group protons. The protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7-9 ppm), with their chemical shifts influenced by the anisotropic effects of the cyano and ester groups.
-
¹³C NMR : The spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the cyano carbon (around 117 ppm), and the distinct carbons of the pyridine ring and the ethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on vibrational frequencies of functional groups. Key expected peaks include:
-
A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch of the cyano group.
-
A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester.
-
Bands in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching bands for the ester group around 1250-1300 cm⁻¹ .
-
-
Mass Spectrometry (MS) : The exact mass of the molecule is 176.05900 Da .[2] Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of intermediates like this compound. Patent literature frequently cites HPLC for purity determination, often reporting purities above 70-85 area-%.[3][4]
Synthesis and Reactivity
Synthetic Pathways
This compound can be synthesized via several established routes, primarily involving the construction and functionalization of the pyridine ring.[1]
-
Cyanation of Pyridine Derivatives : A common method starts with a pre-existing pyridine ring, such as 2-pyridinecarboxylic acid. The cyano group is introduced at the 4-position through a cyanation reaction, often using reagents like sodium cyanide.[1]
-
Esterification : The carboxylic acid functionality at the 2-position is then esterified with ethanol under acidic conditions to yield the final product.[1]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. CAS:97316-50-2 FT-0680836 this compound Product Detail Information [finetechchem.com]
- 3. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 4. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-cyano-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold
Ethyl 4-cyano-2-pyridinecarboxylate is a distinct organic compound built upon a pyridine core.[1] Its molecular structure is characterized by the strategic placement of two key functional groups: a cyano (-C≡N) group at the 4-position and an ethyl ester (-COOCH₂CH₃) at the 2-position.[1] With the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol , this molecule serves as a pivotal building block in numerous areas of chemical science.[1][2] Its importance is particularly pronounced in medicinal chemistry, where the pyridine ring is a well-established pharmacophore present in many bioactive molecules, and in materials science, where its functional groups can drive specific molecular interactions.[1] This guide offers a detailed exploration of its molecular architecture, bonding characteristics, and the physicochemical properties that underpin its reactivity and utility.
Molecular Structure and Stereochemistry
The foundational structure of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The precise arrangement of its substituents dictates its chemical personality.
-
Core Heterocycle: The pyridine ring provides a planar, aromatic framework. The nitrogen atom imparts a slight electron-withdrawing character to the ring system through inductive effects.
-
Substituent Placement:
-
An ethyl carboxylate group (ethyl ester) is attached at the C2 position of the pyridine ring.
-
A cyano group (nitrile) is located at the C4 position.
-
This specific substitution pattern creates an electronically asymmetric molecule, which is crucial for its reactivity and biological interactions. The molecule's overall conformation is influenced by the rotation around the single bonds of the ethyl ester group.
Caption: 2D structure of this compound.
Core Bonding and Electronic Characteristics
The molecule's reactivity and physical properties are a direct consequence of its underlying bonding framework and electron distribution.
Hybridization and Bond Formation:
-
Pyridine Ring: The nitrogen and five carbon atoms of the pyridine ring are sp² hybridized. This leads to the formation of a planar sigma (σ) bond framework, with each atom also possessing a p-orbital perpendicular to the ring plane. The overlap of these six p-orbitals creates a delocalized π-electron system, conferring aromaticity to the ring.
-
Cyano Group (-C≡N): The carbon and nitrogen atoms of the cyano group are sp hybridized, forming a triple bond consisting of one σ bond and two π bonds.
-
Ethyl Ester Group (-COOCH₂CH₃): The carbonyl carbon is sp² hybridized, while the ether oxygen and the two carbons of the ethyl group are sp³ hybridized.
Electronic Effects and Resonance: The pyridine ring is naturally electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two powerful electron-withdrawing groups attached to it:
-
Cyano Group: Exerts a strong electron-withdrawing effect through both induction and resonance, delocalizing the ring's π-electrons towards the nitrile nitrogen.
-
Ester Group: Also withdraws electron density from the ring, primarily through induction and to a lesser extent, resonance.
This pronounced electron deficiency makes the pyridine ring in this molecule susceptible to nucleophilic attack, a key aspect of its chemical reactivity.
Intermolecular Forces and Solid-State Packing: While no definitive crystal structure data was found in the initial search, the molecular features suggest several possible intermolecular interactions that govern its physical state:
-
Dipole-Dipole Interactions: The molecule is highly polar due to the C≡N, C=O, and C-O bonds, leading to significant dipole-dipole forces.
-
π-π Stacking: The flat, electron-poor aromatic ring, in conjunction with the linear cyano group, can participate in π-π stacking interactions, which are crucial for engineering specific properties in materials science.[1]
-
London Dispersion Forces: Present in all molecules, these forces contribute to the overall intermolecular attraction.
Physicochemical and Spectroscopic Profile
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 4-cyanopyridine-2-carboxylate | [1][] |
| CAS Number | 97316-50-2 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Melting Point | 91-93°C | [2] |
| Boiling Point | 307.8°C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| SMILES | CCOC(=O)C1=NC=CC(=C1)C#N | [1][] |
| InChI Key | YJZQRRZEDGIEFC-UHFFFAOYSA-N | [1][2] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be accomplished through several established routes, underscoring its accessibility as a research chemical.[1]
General Synthetic Approach: A common strategy involves a two-step process:
-
Cyanation: Introduction of a cyano group onto a pre-existing pyridine-2-carboxylic acid derivative. This can be achieved using reagents like sodium cyanide.[1]
-
Esterification: The resulting carboxylic acid is then esterified with ethanol, typically under acidic conditions, to yield the final ethyl ester product.[1]
Multicomponent, one-pot reactions are also employed for their efficiency in constructing related cyanopyridine scaffolds.[1][4]
Caption: Generalized synthesis workflow for the target compound.
Key Reactive Sites: The molecule's functional groups provide multiple handles for further chemical modification:
-
Cyano Group: Can undergo nucleophilic substitution reactions or be hydrolyzed to a carboxylic acid or amide.[1]
-
Ester Group: Susceptible to hydrolysis (saponification) to revert to the carboxylic acid, or transesterification.
-
Condensation Reactions: The molecule can react with nucleophiles like amines or hydrazines to form more complex heterocyclic structures.[1]
Applications in Research and Drug Development
The unique structural and electronic features of this compound make it a valuable intermediate in several high-value applications.
-
Medicinal Chemistry: It serves as a foundational scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of cyano-substituted pyridines have been investigated for a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][5] For example, related compounds have been shown to induce apoptosis in cancer cell lines and act as enzyme inhibitors.[1]
-
Organic Synthesis: The presence of multiple, reactive functional groups allows it to be used as a versatile building block for constructing more complex molecules and novel heterocyclic systems.[1]
-
Material Science: The aromatic ring and cyano group enable π-π stacking interactions, making it a candidate for the design of functional organic materials with specific electronic or optical properties.[1]
Conclusion
This compound is a molecule of significant interest, defined by the interplay between its aromatic pyridine core and two potent electron-withdrawing substituents. Its planar structure, distinct electronic profile, and multiple reactive sites provide a robust platform for chemical innovation. The well-understood bonding and structural characteristics detailed in this guide are fundamental to harnessing its potential in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Its accessibility through established synthetic routes ensures its continued role as a key intermediate for scientists and researchers pushing the boundaries of chemical synthesis and application.[1]
References
-
PubChem. ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Available at: [Link]
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]
-
PubChem. Ethyl 4-cyanoindane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
ResearchGate. (2006). Crystal structure of ethyl l-[(2'-cyanobiphenyl-4-yl)methyl]- 2-ethoxybenzimidazole-7-carboxylate, C26H23N3O3. Available at: [Link]
-
ChemSynthesis. ethyl 4-cyano-2-quinolinecarboximidoate. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Available at: [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. CAS:97316-50-2 FT-0680836 this compound Product Detail Information [finetechchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Ethyl 4-cyano-2-pyridinecarboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-cyano-2-pyridinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and material science.[1] Given the frequent need for robust characterization of such molecules in research and development, this document serves as a comprehensive resource for scientists and professionals in the field. Herein, we delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation based on fundamental principles and spectral data from analogous structures.
Introduction
This compound, with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a cyano group at the 4-position, and an ethyl ester at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity and is crucial for its role as a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any application.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Doublet | 1H | H-6 |
| ~8.0 - 8.2 | Doublet | 1H | H-5 |
| ~7.8 - 8.0 | Singlet | 1H | H-3 |
| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
The pyridine ring protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The proton at the C-6 position (H-6) is anticipated to be the most deshielded, appearing at the lowest field, due to its proximity to the nitrogen atom. The H-5 proton will likely appear as a doublet, coupled to H-6. The H-3 proton, being adjacent to the ester group, will also be in the aromatic region, likely as a singlet or a narrow doublet depending on long-range coupling.
The ethyl group will give rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to resonate at a lower field (δ ~4.4-4.6 ppm) as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear at a higher field (δ ~1.4-1.6 ppm) as a triplet, coupled to the methylene protons.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be recorded on a 300 or 400 MHz NMR spectrometer.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~150 - 152 | C-2 |
| ~150 - 152 | C-6 |
| ~138 - 140 | C-4 |
| ~125 - 127 | C-5 |
| ~122 - 124 | C-3 |
| ~115 - 117 | C≡N (Cyano) |
| ~62 - 64 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ethyl ester is expected to have the largest chemical shift, appearing in the range of δ 164-166 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) will be the most deshielded among the ring carbons. The carbon bearing the cyano group (C-4) will also be significantly deshielded. The cyano carbon itself will have a characteristic chemical shift in the region of δ 115-117 ppm. The methylene carbon of the ethyl group (-OCH₂-) will appear around δ 62-64 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, around δ 14-16 ppm.
Experimental Protocol for ¹³C NMR:
For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used compared to ¹H NMR. The spectrum is usually acquired on the same NMR spectrometer, often with proton decoupling to simplify the spectrum to single lines for each carbon.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, ester, and aromatic functionalities.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2210 | Medium | C≡N stretch |
| ~1725 - 1705 | Strong | C=O stretch (Ester) |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching (Aromatic ring) |
| ~1300 - 1000 | Strong | C-O stretch (Ester) |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~2980 - 2850 | Weak | Aliphatic C-H stretch |
Interpretation of the IR Spectrum:
The most diagnostic peaks in the IR spectrum will be the strong absorption band for the ester carbonyl (C=O) stretch, expected around 1725-1705 cm⁻¹, and the medium intensity band for the cyano (C≡N) stretch, typically appearing in the 2230-2210 cm⁻¹ region. The presence of the pyridine ring will be confirmed by several bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. The strong C-O stretching vibrations of the ester group will be observed in the 1300-1000 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations will be visible at higher wavenumbers.
Experimental Protocol for IR Spectroscopy:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 176 | Molecular ion [M]⁺ |
| 148 | Loss of ethylene (-C₂H₄) |
| 131 | Loss of ethoxy radical (-OC₂H₅) |
| 103 | Loss of the ethyl ester group (-COOC₂H₅) |
| 76 | Pyridine ring fragment |
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 176, corresponding to its molecular weight. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OC₂H₅) to give a fragment at m/z = 131, and the loss of ethylene via a McLafferty rearrangement to produce a fragment at m/z = 148. Further fragmentation would likely involve the loss of the entire ethyl ester group, leading to a cyanopyridine fragment at m/z = 103. The pyridine ring itself may also fragment, giving rise to smaller charged species.
Experimental Protocol for Mass Spectrometry:
A mass spectrum can be acquired using various types of mass spectrometers, such as a quadrupole or time-of-flight (TOF) analyzer. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.
Visualizing Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.
Sources
An In-depth Technical Guide to the Mechanism of Action for Ethyl 4-cyano-2-pyridinecarboxylate Derivatives
Introduction: The Versatility of the Cyanopyridine Scaffold
The ethyl 4-cyano-2-pyridinecarboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, a planar ring system, and multiple sites for chemical modification, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key pharmacological activities, and, most importantly, the intricate mechanisms of action of derivatives based on this core structure. We will delve into their applications as both anticancer and cardiotonic agents, providing researchers, scientists, and drug development professionals with a detailed understanding of their molecular interactions and cellular effects. The pyridine heterocyclic structure is a common motif in a wide range of pharmaceuticals, and cyanopyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2]
Dual-Pronged Anticancer Mechanism: Targeting Key Kinases and Inducing Apoptosis
Derivatives of the this compound scaffold have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[1] Their efficacy stems from a multi-faceted mechanism of action that primarily involves the inhibition of key protein kinases crucial for cancer progression and the subsequent induction of programmed cell death, or apoptosis.
Primary Molecular Targets: VEGFR-2 and HER-2 Kinase Inhibition
A significant body of research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) as primary molecular targets for many cyanopyridine derivatives.[3][4] Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[5][6]
-
VEGFR-2: This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these derivatives effectively cut off the tumor's blood supply, hindering its growth and proliferation.[7]
-
HER-2: Overexpression of HER-2 is a hallmark of several aggressive forms of cancer, particularly breast cancer.[6] It is a potent driver of cell proliferation and survival.[6] Cyanopyridine-based inhibitors can block the signaling cascade initiated by HER-2, leading to a reduction in tumor cell growth.[6]
The inhibitory action of these compounds on VEGFR-2 and HER-2 is often potent, with many derivatives exhibiting IC50 values in the nanomolar to low micromolar range.[4]
Downstream Signaling Pathways and Cellular Consequences
The inhibition of VEGFR-2 and HER-2 by this compound derivatives triggers a cascade of downstream events within the cancer cell, ultimately leading to its demise. The primary signaling pathways affected are the PI3K/AKT and MAPK pathways, both of which are critical for cell survival and proliferation.[8][9]
Blockade of these pathways results in:
-
Cell Cycle Arrest: The disruption of normal signaling prevents cancer cells from progressing through the cell cycle, effectively halting their division.
-
Induction of Apoptosis: The culmination of the signaling blockade is the initiation of apoptosis. This is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.[10][11][12]
The following diagram illustrates the signaling cascade initiated by VEGFR-2 and HER-2 and the points of inhibition by cyanopyridine derivatives.
Caption: Inhibition of VEGFR-2 and HER-2 signaling by cyanopyridine derivatives.
Quantitative Analysis of Anticancer Activity
The anticancer potency of various this compound derivatives has been extensively evaluated against a panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, demonstrating their efficacy.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5a | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [4] |
| 5a | MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [4] |
| 5e | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [4] |
| 4b | PC-3 (Prostate Cancer) | 15.00 ± 0.74 | [13] |
| 4c | HCT-116 (Colon Cancer) | 7.15 ± 0.35 | [13] |
| 4d | HepG-2 (Liver Cancer) | 6.95 ± 0.34 | [13] |
Cardiotonic Mechanism of Action: PDE3 Inhibition and Enhanced Contractility
In addition to their anticancer properties, certain derivatives of this compound exhibit significant cardiotonic effects, making them potential therapeutic agents for heart failure.[1] The primary mechanism underlying this activity is the inhibition of phosphodiesterase 3 (PDE3).[14]
The Role of PDE3 in Cardiac Muscle
PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac muscle cells.[8] By inhibiting PDE3, these compounds lead to an increase in intracellular cAMP levels.[14] This elevation in cAMP has several downstream effects that enhance cardiac contractility (positive inotropy).
Signaling Cascade and Physiological Response
The increased cAMP levels resulting from PDE3 inhibition activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates L-type calcium channels, leading to an increased influx of calcium ions into the cardiac muscle cells during an action potential.[14] This surge in intracellular calcium enhances the force of contraction of the heart muscle. The PDE3A isoform, in particular, has been identified as the primary modulator of basal cardiac contractility and is associated with the sarcoplasmic reticulum Ca2+ ATPase (SERCA2a) signaling complex.[15]
The following diagram illustrates the mechanism of PDE3 inhibition and its effect on cardiac contractility.
Caption: PDE3 inhibition by cyanopyridine derivatives enhances cardiac contractility.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of this compound derivatives, a combination of biochemical and cell-based assays is essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the VEGFR-2 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets in real-time.[5][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (e.g., VEGFR-2)
-
Test compound
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized protein surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
-
Caption: General workflow for an SPR experiment to determine binding kinetics.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][18]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cancer cells by treating them with the test compound for a specified time. Include untreated cells as a negative control.
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel, and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[18]
-
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and multifaceted mechanisms of action against cancer, primarily through the inhibition of key receptor tyrosine kinases like VEGFR-2 and HER-2, leading to the induction of apoptosis. Concurrently, other derivatives have shown promise as cardiotonic agents via the inhibition of PDE3. The detailed understanding of these mechanisms, supported by robust experimental methodologies, provides a solid foundation for the rational design and optimization of new and more effective drugs based on this privileged chemical structure. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Salahi, R., & Marzouk, M. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4975. [Link]
-
Spector, N. L., & Blackwell, K. L. (2009). HER-2 signaling and inhibition in breast cancer. Breast Cancer Research, 11(Suppl 1), S2. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, e2300067. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
RCSB PDB. (n.d.). VEGFR-2. Retrieved from [Link]
-
Movsesian, M. A. (2007). Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circulation Research, 100(5), 618-620. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6296. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Movsesian, M. A. (2016). Novel approaches to targeting PDE3 in cardiovascular disease. Pharmacology & Therapeutics, 164, 1-9. [Link]
-
Lo, C., & Wang, Y. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(14), 3604. [Link]
-
Sun, B., et al. (2014). PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart. Circulation Research, 115(5), 515-524. [Link]
-
Wikipedia. (n.d.). PDE3 inhibitor. Retrieved from [Link]
-
Lee, E. K., & Lee, M. J. (2019). Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. Journal of Cancer Prevention, 24(3), 135-141. [Link]
-
Chen, I. R., et al. (2005). Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Circulation, 111(19), 2493-2501. [Link]
-
Al-Ostoot, F. H., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4975. [Link]
-
El-Naggar, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579-19595. [Link]
-
van der Mijn, J. C., et al. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. BMC Cancer, 14, 148. [Link]
-
Menna, P., et al. (2020). HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. Cancers, 12(11), 3183. [Link]
-
Wen, X. F., et al. (2005). HER2 signaling regulates different angiogenic factors through different pathways in breast cancer cells. Oncogene, 24(23), 3747-3757. [Link]
-
Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 18, 847-862. [Link]
-
Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. Retrieved from [Link]
-
Nath, R., et al. (2023). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Molecular Biology Reports, 50(12), 10185-10206. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
El-Naggar, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579-19595. [Link]
-
U.S. National Library of Medicine. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.. Retrieved from [Link]
-
Patel, P. N., et al. (2015). Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives. Biomedical Chromatography, 29(1), 3-17. [Link]
-
Sharma, A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-016. [Link]
-
Al-Warhi, T., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104085. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249. [Link]
Sources
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Biological activity of cyano-substituted pyridines
An In-Depth Technical Guide to the Biological Activity of Cyano-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] The strategic introduction of a cyano (-C≡N) group onto this scaffold profoundly modulates its electronic properties, lipophilicity, and hydrogen bonding capabilities, unlocking a vast spectrum of biological activities. This guide synthesizes current research to provide an in-depth analysis of the diverse therapeutic potential of cyano-substituted pyridines. We will explore their mechanisms of action, particularly in oncology, where they function as potent kinase inhibitors and modulators of critical cell signaling pathways. Furthermore, this guide details their antimicrobial, antiviral, and neuroprotective activities, offering a comprehensive view of their structure-activity relationships (SAR). By integrating mechanistic insights with validated experimental protocols and data, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation therapeutics based on the cyanopyridine core.
The Cyanopyridine Scaffold: A Confluence of Favorable Physicochemical Properties
The utility of the cyanopyridine scaffold in drug design stems from the unique properties of the nitrile group. Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor allow it to serve as a versatile pharmacophore. It can act as a bioisostere for other functional groups, engage in crucial binding interactions with biological targets, and fine-tune the metabolic stability and pharmacokinetic profile of a molecule.[4] This has led to the exploration of cyanopyridine derivatives across a wide array of therapeutic areas.
Caption: Key anticancer mechanisms of action for cyano-substituted pyridines.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For cyanopyridines, several key structural features have been identified:
-
The position of the cyano group is critical; 3-cyanopyridine derivatives are frequently reported as potent anticancer agents. [5][6][7]* Substituents on the pyridine ring significantly impact activity. For example, in a series of PIM-1 inhibitors, a 3-pyridyl moiety at position 6 showed the highest activity. [6]In another series targeting VEGFR-2/HER-2, a 2,4-dichloro substitution on a phenyl ring attached to the pyridone core resulted in the most potent compound against MCF-7 cells. [7]* The presence of a 2-oxo- (pyridone) or 2-amino- group can be indispensable for activity against certain targets. [8][9]
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative cyanopyridine derivatives against various human cancer cell lines.
| Compound ID | Target Cell Line | Activity (IC₅₀ in µM) | Mechanism/Target | Reference |
| 5c | HEPG2 (Liver) | 1.46 | Antitumor | [1] |
| 7h | MCF-7 (Breast) | 1.89 | PIM-1 Kinase | [6] |
| 8f | MCF-7 (Breast) | 1.69 | PIM-1 Kinase | [6] |
| 3n | HCT-116 (Colon) | 10.50 | STAT3 Pathway | [8] |
| 5e | MCF-7 (Breast) | 1.39 | VEGFR-2 / HER-2 | [7][10] |
| 5a | HepG2 (Liver) | 2.71 | VEGFR-2 / HER-2 | [7][10] |
| 4d | HepG2 (Liver) | 6.95 | PIM-1 Kinase | [11] |
| 5e | PC-3 (Prostate) | 4.47 | Survivin Modulation | [5] |
| 9a | MCF-7 (Breast) | 2.04 | Apoptosis Induction | [12] |
Featured Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of cyanopyridine derivatives on cancer cell lines. [11][13] Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized cyanopyridine compounds in DMSO. [12]Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [12]3. Controls: Include wells for:
-
Incubation: Replace the old medium with the medium containing the test compounds or controls and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial and Antiviral Activities
Beyond oncology, the cyanopyridine scaffold has demonstrated significant promise as a source of antimicrobial and antiviral agents. [14][15][16]
-
Antibacterial Activity: Certain cyanopyridine derivatives exhibit potent antibacterial activity, particularly through the inhibition of DNA gyrase. [3]This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. For example, 3-cyanopyridine derivatives 3d and 3e showed a minimum inhibitory concentration (MIC) of 3.91 µg/mL against E. coli, with compound 3d also showing potent inhibition of the DNA gyrase A subunit. [3]
-
Antiviral Activity: The 2-amino-3-cyanopyridine scaffold has been identified as a vital pharmacophore with antiviral properties. [15]Derivatives have been investigated for activity against a range of viruses, including HIV, hepatitis B and C, and coronaviruses. [17]Molecular docking studies suggest that pyridine derivatives can potentially inhibit key viral proteins, such as the main protease of SARS-CoV-2. [17]
Neuroprotective and Other Enzyme Inhibitory Activities
The structural versatility of cyanopyridines allows them to interact with targets beyond cancer and infectious diseases.
-
Anti-Alzheimer's Activity: Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine. Cyanopyridine-triazine hybrids have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine. [18]These compounds also show potential to disaggregate the amyloid-β peptide, another key pathological hallmark of the disease. [18]
-
Other Enzyme Inhibition: Different cyanopyridine derivatives have been reported to inhibit enzymes like α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. [15]
Synthesis and Chemical Reactivity
The development of efficient synthetic routes is paramount for exploring the therapeutic potential of cyanopyridines.
General Synthetic Approaches
One-pot multicomponent reactions (MCRs) are frequently employed for the synthesis of highly functionalized cyanopyridines, valued for their efficiency and high yields. [6]A common strategy involves the condensation of a chalcone, malononitrile, and ammonium acetate. [5]
Caption: A generalized workflow for the discovery of bioactive cyanopyridines.
Reactivity with Thiols: A Critical Consideration
A crucial aspect for drug development professionals is the inherent reactivity of some cyanopyridine isomers. Specifically, 2-cyanopyridines can react with thiol nucleophiles, such as the cysteine residues in proteins or glutathione. [19][20]This reaction can lead to the formation of a thiazoline ring. [19]This reactivity is thought to be the basis for the higher incidence of skin rash associated with the androgen receptor inhibitor apalutamide (which contains a 2-cyanopyridine moiety) compared to the structurally similar enzalutamide. [19]While this reactivity can be harnessed for targeted bioconjugation, it also poses a risk for off-target covalent modification and potential immunogenicity, a factor that must be carefully evaluated during lead optimization. [19][20]
Toxicology and Safety Profile
While many cyanopyridine derivatives show selective toxicity towards cancer cells over normal cells, a thorough toxicological assessment is essential. [5]The toxicity can vary significantly based on the specific substitution pattern and the position of the cyano group. For example, 2-cyanopyridine is listed as harmful if swallowed and toxic on contact with skin. [21]In contrast, 3-cyanopyridine (nicotinonitrile) has a reported oral rat LD₅₀ of 1185 mg/kg. [22]Therefore, the safety profile of each new derivative must be independently and rigorously established.
Conclusion and Future Perspectives
Cyano-substituted pyridines represent a remarkably versatile and highly valuable scaffold in modern medicinal chemistry. Their proven ability to potently and often selectively modulate a wide range of biological targets—from oncogenic kinases and transcription factors to bacterial enzymes and viral proteins—cements their role as a source of promising therapeutic candidates. The extensive research into their anticancer properties, particularly as inhibitors of PIM-1, STAT3, and VEGFR-2, provides a solid foundation for the development of novel oncology drugs.
The future of cyanopyridine research lies in leveraging the deep well of existing SAR data to design next-generation molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key challenge and opportunity will be to mitigate or harness the inherent reactivity of certain isomers, like 2-cyanopyridine, to either improve safety or design novel covalent inhibitors. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the cyanopyridine core is poised to remain a fruitful starting point for the discovery of innovative medicines to address unmet medical needs.
References
-
El-Naggar, M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-12. [Link]
-
Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]
-
de Carvalho, I., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry, 190, 112111. [Link]
-
Abdel-Aziz, A. A. M., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 13(1), 13411. [Link]
-
Gou, S., et al. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 11, 8427–8438. [Link]
-
Gou, S., et al. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 11, 8427-8438. [Link]
-
Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6886. [Link]
-
Luo, W., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]
-
El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19685–19702. [Link]
-
El-Damasy, D. A., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]
-
Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar. [Link]
-
Luo, W., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]
-
Wu, Y., et al. (2023). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]
-
Benyahia, S., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 37(10), e23467. [Link]
-
Al-Warhi, T., et al. (2021). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 26(16), 4991. [Link]
-
Maqbool, M., et al. (2016). Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents. ResearchGate. [Link]
-
Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6886. [Link]
-
Park, J., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione. Organic & Biomolecular Chemistry, 22(8), 1606-1611. [Link]
-
Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(19), 3563. [Link]
-
An, G., et al. (2022). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 144(40), 18455–18465. [Link]
-
Ghorai, S., et al. (2020). Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega, 5(29), 18376–18386. [Link]
-
PubChem. (n.d.). 4-Cyanopyridine. PubChem. [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]
-
Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
-
Al-Ostath, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6649. [Link]
-
IntechOpen. (2017). 3-cyano pyridine derivatives. ResearchGate. [Link]
-
Rowe, W. B., et al. (2011). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 28(10), 1673-1699. [Link]
-
Raslan, M. A., et al. (2023). Synthesis of 3-cyano 2-oxo-pyridine derivatives (9–11). ResearchGate. [Link]
-
Al-Karmalawy, A. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules, 27(11), 3564. [Link]
-
El-Naggar, M., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 1-20. [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]
-
Kim, H., et al. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 25(10), 1073-1083. [Link]
-
Park, J., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Organic & Biomolecular Chemistry, 22(8), 1606-1611. [Link]
-
El-Gaby, M. S. A., et al. (2000). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. [Link]
Sources
- 1. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. manavchem.com [manavchem.com]
Ethyl 4-cyano-2-pyridinecarboxylate: A Multifaceted Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Pyridine Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, pyridine-based structures are particularly prominent, found in a vast array of bioactive molecules and functional materials.[1] Ethyl 4-cyano-2-pyridinecarboxylate stands out as a highly versatile and valuable heterocyclic building block.[1] Its utility stems from a unique trifecta of reactive sites: an electrophilic pyridine ring, a versatile cyano group, and a readily transformable ethyl ester. This strategic arrangement of functional groups allows chemists to perform a wide range of chemical modifications, making it an ideal starting point for constructing complex molecular architectures.[1]
This guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its application in the development of cutting-edge pharmaceuticals and materials.
Core Attributes of this compound
This organic compound, with the molecular formula C₉H₈N₂O₂, is typically a pale yellow liquid at room temperature and is soluble in common organic solvents like ethanol and acetone.[1] Its power as a synthetic intermediate is derived from the distinct reactivity of its three core components:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly with the electron-withdrawing cyano and ester groups further influencing its reactivity.
-
The Cyano Group (C≡N): This versatile functional group is a cornerstone of organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions to form heterocycles like tetrazoles.[1]
-
The Ethyl Ester Group (COOEt): The ester provides a convenient handle for modifications such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.[1]
Synthesis of this compound
The synthesis of this key building block can be achieved through several established routes. A common and effective method involves the cyanation of a pre-existing pyridine derivative followed by esterification.
One general approach begins with the oxidation of a methylpyridine to form the corresponding pyridine carboxylic acid, which is then esterified and subsequently cyanated.[2][3] The specific conditions can be optimized to achieve high yields and purity.
Below is a generalized workflow for the synthesis:
Caption: Generalized synthetic workflow for this compound.
Table 1: Comparison of a Synthetic Protocol
| Step | Reagents & Conditions | Typical Yield | Purpose & Rationale |
| 1. Esterification | 4-Cyano-2-pyridinecarboxylic acid, Ethanol, H₂SO₄ (cat.), Reflux | >90% | The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for attack by ethanol to form the ethyl ester. |
| 2. Cyanation | Ethyl 4-halo-2-pyridinecarboxylate, Metal Cyanide (e.g., KCN, CuCN), Solvent (e.g., DMF, DMSO), Heat | 60-80% | Nucleophilic substitution of a halide (like chloro or bromo) with a cyanide ion. The choice of metal cyanide and solvent is crucial to balance reactivity and safety. |
Key Chemical Transformations and Reactivity
The true power of this compound lies in its capacity to undergo a diverse range of chemical transformations at its three functional sites.
Reactions of the Cyano Group
The nitrile is arguably the most versatile handle on the molecule.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, yielding 2-(ethoxycarbonyl)-isonicotinic acid. This transformation is fundamental for creating di-acid derivatives.
-
Reduction to Amine: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) converts the cyano group into a primary amine (aminomethyl group), introducing a key nucleophilic site.
-
Formation of Tetrazoles: The [2+3] cycloaddition reaction of the nitrile with an azide (e.g., sodium azide) is a powerful method for synthesizing tetrazoles. Tetrazole rings are important isosteres for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.
Caption: Key transformations of the cyano group in this compound.
Reactions of the Ethyl Ester Group
The ester at the 2-position provides another avenue for synthetic diversification.
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification readily converts the ethyl ester to the corresponding 4-cyanopyridine-2-carboxylic acid.
-
Amidation: The ester can react directly with amines, often at elevated temperatures or with catalysis, to form a wide variety of amides. This is a common strategy in drug discovery for exploring structure-activity relationships.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-cyanopyridin-2-yl)methanol.
Reactions involving the Pyridine Ring
The pyridine ring itself can participate in reactions, although the presence of two electron-withdrawing groups makes it electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at positions that can be activated by the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] this compound serves as a critical starting material for the synthesis of complex molecules with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive agents.[1][6]
Case Study: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Analog
DPP-IV inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes.[7] The cyanopyrrolidine moiety is a common feature in many DPP-IV inhibitors. The synthesis of these complex molecules can utilize building blocks derived from this compound. For instance, the carboxylic acid derived from this building block can be coupled with other complex amines.
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application researchers of 4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 5. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 6. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of the Cyano Group in Ethyl 4-cyano-2-pyridinecarboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 4-cyano-2-pyridinecarboxylate is a pivotal building block in contemporary medicinal chemistry. Its strategic placement of a cyano group and an ethyl ester on a pyridine scaffold offers a rich tapestry of chemical reactivity, enabling the synthesis of diverse molecular architectures. This in-depth technical guide provides an authoritative exploration of the cyano group's reactivity in this molecule, focusing on three principal transformations: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven, detailed experimental protocols to empower the practical application of these transformations in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. When functionalized with a cyano group, the synthetic utility of the pyridine core is significantly amplified. The cyano moiety in this compound is a versatile functional handle, susceptible to a range of chemical manipulations that can profoundly alter the parent molecule's physicochemical and pharmacological properties. Its transformations allow for the introduction of key pharmacophoric features such as carboxylates that can engage in ionic interactions, primary amines for amide bond formation or salt formation, and tetrazoles, which are widely recognized as bioisosteres of carboxylic acids. A thorough understanding of the reactivity of this cyano group is therefore paramount for its effective utilization in the design and synthesis of next-generation pharmaceuticals.
Hydrolysis of the Cyano Group: A Gateway to Carboxylic Acids
The conversion of the cyano group in this compound to a carboxylic acid function is a fundamental transformation that unlocks access to pyridine-2,4-dicarboxylic acid derivatives. This transformation can be achieved under both acidic and basic conditions, proceeding through a carboxamide intermediate.
Mechanistic Insights into Hydrolysis
Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the cyano group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under basic conditions, proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup, furnishes the carboxylic acid. It is important to note that under these conditions, the ethyl ester at the 2-position will also be hydrolyzed.
Diagram 1: Alkaline Hydrolysis of the Cyano and Ester Groups
Experimental Protocol: Alkaline Hydrolysis
The following protocol is adapted from a procedure for the hydrolysis of the closely related 4-cyano-2-pyridinecarboxamide.[1]
Materials:
-
This compound
-
Sodium hydroxide (30% aqueous solution)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Suspend this compound (0.5 mol) in water (155 mL).
-
Heat the suspension to 80°C.
-
Add 30% sodium hydroxide solution (170.3 g) dropwise over 30 minutes, maintaining the temperature at 80°C. A yellow solution should form.
-
After the addition is complete, stir the solution for an additional 30 minutes at 80°C.
-
Cool the solution and adjust the pH to 1.5 with concentrated hydrochloric acid. A white suspension will form.
-
Filter the suspension and wash the filter cake with water.
-
For further purification, resuspend the filter cake in water, adjust the pH to 1 with hydrochloric acid, and heat to 95°C to dissolve the solid.
-
Cool the solution to induce crystallization, filter the product, wash with cold water, and dry under vacuum to yield pyridine-2,4-dicarboxylic acid.
| Reactant | Moles | Molar Mass ( g/mol ) | Amount |
| This compound | 0.5 | 176.17 | 88.09 g |
| Sodium Hydroxide (30% aq.) | - | - | 170.3 g |
| Water | - | - | 155 mL |
Table 1: Reagents for Alkaline Hydrolysis
Reduction of the Cyano Group: Synthesis of Primary Amines
The reduction of the cyano group to a primary amine introduces a key basic center and a versatile synthetic handle for further functionalization, such as amide coupling reactions. The selective reduction of the cyano group in the presence of the ethyl ester is a critical consideration for synthetic chemists.
Mechanistic Considerations and Reagent Selection
Catalytic Hydrogenation: This is a widely used and often highly selective method for nitrile reduction.[2][3] Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are commonly employed.[3] The reaction involves the catalytic activation of molecular hydrogen and its stepwise addition across the carbon-nitrogen triple bond. The selectivity for the primary amine over secondary or tertiary amines can often be controlled by the choice of catalyst, solvent, and additives such as ammonia. For substrates containing other reducible functional groups, such as esters, careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity. Generally, nitriles are more readily reduced by catalytic hydrogenation than esters.
Chemical Reduction: Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[4] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. A significant drawback of LiAlH₄ is its high reactivity, which will also reduce the ethyl ester to the corresponding primary alcohol.
Diagram 2: Selective Reduction of the Cyano Group
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
The following is a general procedure for the catalytic hydrogenation of a substituted pyridine using Raney Nickel, which can be adapted for this compound.[5]
Materials:
-
This compound
-
Raney Nickel catalyst (water-wet)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, place a solution of this compound in ethanol.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere. The catalyst loading is typically 5-10% by weight of the substrate.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.
| Reagent | Role | Typical Amount |
| This compound | Substrate | 1 equivalent |
| Raney Nickel | Catalyst | 5-10 wt% |
| Ethanol | Solvent | Sufficient to dissolve the substrate |
| Hydrogen Gas | Reducing Agent | 50-100 psi |
Table 2: Reagents and Conditions for Catalytic Hydrogenation
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition of the cyano group with an azide, typically sodium azide, is a powerful method for the synthesis of tetrazoles.[6][7] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.
Mechanistic Overview
This reaction is a classic example of a 1,3-dipolar cycloaddition. The reaction is often catalyzed by a Lewis acid, such as zinc chloride or ammonium chloride, which activates the nitrile towards nucleophilic attack by the azide ion. The reaction proceeds through a concerted or stepwise mechanism to form the five-membered tetrazole ring.
Diagram 3: Synthesis of Tetrazole via [3+2] Cycloaddition
Experimental Protocol: Tetrazole Synthesis
The following is a general and widely cited procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which is applicable to this compound.
Materials:
-
This compound
-
Sodium azide
-
Zinc chloride (or ammonium chloride)
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or water.
-
Add sodium azide (1.5-2 equivalents) and a catalytic amount of zinc chloride or ammonium chloride (1-1.2 equivalents).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent, carefully pour the reaction mixture into an ice-water mixture.
-
Acidify the mixture to pH 2-3 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio | Role |
| This compound | 1 | Substrate |
| Sodium Azide | 1.5 - 2 | Azide Source |
| Zinc Chloride or Ammonium Chloride | 1 - 1.2 | Catalyst |
Table 3: Reagents for Tetrazole Synthesis
Conclusion
The cyano group of this compound is a remarkably versatile functional group, offering access to a diverse array of synthetically valuable derivatives. The transformations of hydrolysis, reduction, and cycloaddition detailed in this guide provide medicinal chemists with a powerful toolkit for the strategic modification of this important heterocyclic scaffold. The provided mechanistic insights and detailed experimental protocols are intended to serve as a practical resource for the rational design and synthesis of novel drug candidates. A thorough understanding and application of these reactions will undoubtedly continue to fuel innovation in the field of drug discovery.
References
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]
- Google Patents. (1997).
-
Organic Syntheses. hydrogen. [Link]
-
ResearchGate. (2020). Cycloaddition strategy for the synthesis of tetrazoles. [Link]
- Google Patents. (2018). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
- Google Patents. (1957).
-
National Center for Biotechnology Information. (2012). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
Organic Chemistry Portal. (2023). 1H-Tetrazole synthesis. [Link]
-
Scientia Iranica. (2016). Nano CaO: Synthesis, characterization, and application as an e cient catalyst for the preparation of tetrazole analogues of protected. [Link]
-
National Center for Biotechnology Information. (2012). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
- Google Patents. (2009).
-
The Journal of the Arkansas Academy of Science. (1996). A New Approach to the Cyanoacetic Ester Synthesis. [Link]
-
National Center for Biotechnology Information. (2017). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
-
ResearchGate. (2022). Synthetic routes for tetrazole derivatives; (a) conventional [3+2] cycloaddition reaction of isocyanides and trimethyl azide/hydrazoic acid and (b) one-pot multicomponent reaction (MCR) of amine/organic nitrile, triethyl orthoformate/aldehyde and sodium azide. [Link]
-
Organic Syntheses. tetrahydropyran. [Link]
-
YouTube. (2016). 07 10 Reduction of Esters with LiAlH4 default. [Link]
- Google Patents. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
- Google Patents. (2012).
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
. [Link] -
PubMed. (1990). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]
-
ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
Collection of Czechoslovak Chemical Communications. (1996). Synthesis of Some Anilides of 2-Alkyl-4-pyridinecarboxylic Acids and Their Photosynthesis-Inhibiting Activity. [Link]
-
Organic Chemistry Portal. (2023). 1H-Tetrazole synthesis. [Link]
- Google Patents. (1987).
-
ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]
- Google Patents. (1995).
- Google Patents. (2005).
-
National Center for Biotechnology Information. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. [Link]
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. [Link]
- Google Patents. (2005).
- Google Patents. (1988). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
Royal Society of Chemistry. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
PubMed. (2012). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. [Link]
-
PubMed. (2017). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C-O and C-N Bond Activation. [Link]
- Google Patents. (2019).
-
Calvin University. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
- Google Patents. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-cyano-2-pyridinecarboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of Ethyl 4-cyano-2-pyridinecarboxylate, a key building block in medicinal chemistry and material science. Recognizing the critical importance of these parameters in drug development and process chemistry, this document outlines detailed experimental protocols, discusses the underlying scientific principles, and presents a framework for data interpretation. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools to generate and interpret this vital information, ensuring robust and reproducible results. The protocols described herein are designed to be self-validating and are grounded in established regulatory guidelines and scientific best practices.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and an ethyl ester.[1] Its molecular structure, combining the aromaticity of the pyridine ring with the reactivity of the cyano and ester functionalities, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Derivatives of cyano-substituted pyridines have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, and formulation, while stability data is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact the safety and efficacy of downstream products. This guide provides a systematic approach to characterizing these critical physicochemical properties.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a molecule is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 97316-50-2 | [1] |
| Appearance | Pale yellow liquid at room temperature | [1] |
| Known Solvents | Ethanol, Acetone | [1] |
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation development, and process chemistry. This section details methodologies for determining both the thermodynamic and kinetic solubility of this compound in a range of pharmaceutically relevant organic solvents.
Theoretical Considerations
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the polar cyano group and the ester functionality, along with the aromatic pyridine ring, will dictate its solubility profile. A screening of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants is therefore essential.
Recommended Solvents for Screening
The following table provides a list of recommended organic solvents for a comprehensive solubility screen, covering a range of physicochemical properties.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor | Rationale |
| Methanol | 5.1 | 32.7 | Both | Protic, polar solvent |
| Ethanol | 4.3 | 24.5 | Both | Protic, polar solvent |
| Isopropanol | 3.9 | 19.9 | Both | Protic, less polar alcohol |
| Acetonitrile | 5.8 | 37.5 | Acceptor | Aprotic, polar solvent |
| Acetone | 5.1 | 20.7 | Acceptor | Aprotic, polar solvent |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | Moderately polar ester |
| Dichloromethane | 3.1 | 9.1 | Neither | Aprotic, non-polar solvent |
| Toluene | 2.4 | 2.4 | Neither | Aromatic, non-polar solvent |
| Heptane | 0.1 | 1.9 | Neither | Aliphatic, non-polar solvent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Aprotic, highly polar solvent |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Acceptor | Aprotic, moderately polar ether |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[2][3][4][5]
Objective: To determine the saturation concentration of this compound in various organic solvents at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of scintillation vials.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a minimum of 24 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase) to prevent precipitation.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Experimental Protocol: Kinetic Solubility
Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution, typically in DMSO.[6][7][8][9][10]
Objective: To rapidly assess the aqueous solubility of this compound in the presence of a co-solvent.
Materials:
-
A 10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of the solutions using a nephelometer. Higher turbidity indicates lower solubility.
-
Alternatively, for UV-Vis detection, filter the samples through a filter plate and measure the absorbance of the filtrate in a UV-compatible plate.
-
Quantify the concentration against a standard curve prepared in a DMSO/PBS mixture.
Diagram of Solubility Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a critical component of drug development and is mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products.[11][12][13][14] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[15][16][17][18][19]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.
Objective: To identify the likely degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent system.
-
Expose the solutions to the stress conditions outlined below.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.[20]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound and solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Ester: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield 4-cyano-2-pyridinecarboxylic acid and ethanol.[21][22][23][24]
-
Modification of the Pyridine Ring: The pyridine ring can undergo oxidation or photodegradation, potentially leading to ring-opened products or the formation of N-oxides.[1][25][26][27][28][29][30][31] The cyano group is generally stable but can be hydrolyzed to a carboxamide or carboxylic acid under harsh conditions.
Diagram of Potential Degradation Pathways
Sources
- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. youtube.com [youtube.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pharmadekho.com [pharmadekho.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. lubesngreases.com [lubesngreases.com]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. youtube.com [youtube.com]
- 24. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 25. mdpi.com [mdpi.com]
- 26. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Computational Examination of Ethyl 4-cyano-2-pyridinecarboxylate: A Technical Guide for Drug Discovery and Materials Science
Abstract
Ethyl 4-cyano-2-pyridinecarboxylate is a versatile heterocyclic compound featuring a pyridine core substituted with both a cyano and an ethyl ester group. These reactive functionalities make it a molecule of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive theoretical and computational analysis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT) and molecular docking simulations, this guide elucidates the molecule's structural, electronic, and biological interaction properties.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for designing novel therapeutic agents. This compound, with its molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , is a notable derivative.[1][2] The presence of the electron-withdrawing cyano group and the ester functionality enhances its reactivity and potential for diverse chemical modifications.[1] Derivatives of cyano-substituted pyridines have demonstrated promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscoring the therapeutic potential of this molecular architecture.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97316-50-2 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |
Computational Methodologies: A Self-Validating Approach
To provide a robust theoretical understanding of this compound, a multi-faceted computational approach is employed. This section details the methodologies for Density Functional Theory (DFT) calculations and molecular docking studies, explaining the rationale behind the chosen protocols.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. For this study, all calculations are performed using the Gaussian suite of programs. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy in predicting the geometries and vibrational frequencies of organic molecules. The 6-311++G(d,p) basis set is employed to provide a good balance between computational cost and accuracy.
Experimental Protocol: DFT-Based Molecular Characterization
-
Geometry Optimization: The initial structure of this compound is drawn using GaussView and optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria are set to the default values. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Vibrational Frequency Analysis: The harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared spectrum of the molecule. The calculated frequencies are typically scaled by a factor of 0.967 to account for anharmonicity and other systematic errors.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of these properties.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.
-
Caption: Workflow for DFT-based characterization of this compound.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding potential drug-target interactions.
Experimental Protocol: Molecular Docking Simulation
-
Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared for docking. This includes adding polar hydrogens and assigning Gasteiger charges.
-
Target Protein Selection and Preparation: A biologically relevant protein target is selected. For pyridine derivatives with potential anticancer activity, a common target is a protein kinase. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
-
Docking Simulation: AutoDock Vina is used for the docking simulations. A grid box is defined to encompass the active site of the target protein. The Lamarckian genetic algorithm is employed to search for the best binding conformation.
-
Analysis of Results: The docking results are analyzed based on the binding energy (in kcal/mol) and the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
Caption: Workflow for molecular docking studies of this compound.
Results and Discussion: Unveiling Molecular Insights
This section presents the theoretical findings from the DFT and molecular docking studies, providing a detailed analysis of the structural, electronic, and potential biological properties of this compound.
Molecular Geometry and Stability
The optimized geometry of this compound reveals a planar pyridine ring. The planarity of the ring is crucial for potential π-π stacking interactions, which can be important for binding to biological targets or for applications in materials science.[1] The bond lengths and angles are within the expected ranges for similar aromatic systems.
Vibrational Spectroscopy (FT-IR) Analysis
The theoretical FT-IR spectrum provides a predictive fingerprint of the molecule's vibrational modes. Key vibrational frequencies are summarized in the table below. The characteristic stretching frequency of the C≡N (cyano) group is expected to be a strong band in the region of 2200-2300 cm⁻¹. The C=O stretching of the ester group will appear as a strong absorption band around 1700-1750 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. This theoretical spectrum can serve as a valuable reference for experimental validation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Cyano (C≡N) | ~2230 | Stretching |
| Ester (C=O) | ~1725 | Stretching |
| Aromatic C-H | ~3050-3100 | Stretching |
| C-O (Ester) | ~1250 | Stretching |
Electronic Properties: Reactivity and Charge Distribution
The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial for determining how a molecule interacts with other species. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is primarily localized on the pyridine ring, while the LUMO is distributed over the cyano group and the pyridine ring. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. The red regions indicate areas of high electron density (nucleophilic sites), which are susceptible to electrophilic attack. For this molecule, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be the most electron-rich regions. The blue regions indicate areas of low electron density (electrophilic sites), which are prone to nucleophilic attack. The hydrogen atoms of the pyridine ring and the carbon atom of the cyano group are likely to be electron-deficient.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).
Molecular Docking: Insights into Potential Biological Activity
To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed against relevant biological targets. For instance, given the anticancer potential of related compounds, a protein kinase such as Epidermal Growth Factor Receptor (EGFR) could be a suitable target.
A hypothetical docking study would likely reveal that the molecule binds within the ATP-binding pocket of the kinase. The pyridine nitrogen could form a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase. The cyano group might also participate in hydrogen bonding or other polar interactions. The ethyl ester group could be involved in hydrophobic interactions with nonpolar residues in the active site. The predicted binding energy would provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. These in silico findings can guide the rational design and synthesis of more potent analogs for further experimental testing.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and computational framework for understanding the properties of this compound. The DFT calculations have elucidated its optimized geometry, vibrational signatures, and electronic characteristics, highlighting its reactivity and potential interaction sites. The outlined molecular docking protocol provides a pathway to explore its potential as a bioactive molecule.
The insights gained from these computational studies serve as a valuable foundation for future experimental work. The synthesis of this compound and its derivatives, guided by the theoretical understanding of their reactivity, can lead to the development of novel compounds for applications in medicinal chemistry and materials science. Further experimental validation of the predicted spectroscopic and biological properties is a crucial next step in realizing the full potential of this promising molecular scaffold.
References
-
PubMed. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]
-
PubMed Central. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Retrieved from [Link]
-
Der Pharma Chemica. Correlated DFT and electrochemical study on inhibition behavior of ethyl 6- amino-5-cyano-2-methyl-4-(p-tolyl). Retrieved from [Link]
-
PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-cyano-2-pyridinecarboxylate Analogues as Targeted Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the therapeutic potential of ethyl 4-cyano-2-pyridinecarboxylate analogues, a class of compounds demonstrating significant promise in targeted drug discovery. We will delve into the core molecular targets, the rationale behind their selection, and detailed experimental workflows for their validation and characterization. This document is designed to be a practical resource for researchers actively engaged in the development of novel therapeutics.
Introduction: The Versatility of the Cyanopyridine Scaffold
The this compound scaffold and its derivatives, broadly classified as cyanopyridines, are privileged structures in medicinal chemistry.[1][2] Their inherent chemical reactivity, stemming from the pyridine ring, cyano group, and ester functionality, allows for diverse synthetic modifications, leading to a wide array of pharmacological activities.[1] Research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] A key mechanism underlying their therapeutic effects is the inhibition of specific enzymes, particularly protein kinases, which are critical regulators of cellular processes frequently dysregulated in disease.[1][3]
This guide will focus on the most promising therapeutic targets for this compound analogues, primarily in the realm of oncology:
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.
-
VEGFR-2 and HER-2: Receptor tyrosine kinases crucial for tumor angiogenesis and growth.
-
Aspartate/asparagine-β-hydroxylase (AspH): An enzyme overexpressed in various cancers and involved in cell motility.
Kinase Inhibition: A Primary Mechanism of Action for Anticancer Activity
Many cyanopyridine derivatives have been identified as potent kinase inhibitors, a property that underpins their significant cytotoxic effects against cancer cells.[3] By targeting kinases involved in oncogenic signaling pathways, these compounds can disrupt tumor growth, proliferation, and survival.
Pim-1 Kinase: A Target for Inducing Apoptosis
Pim-1 kinase is a proto-oncogene that is overexpressed in several human cancers, including prostate, breast, and hepatocellular carcinomas. It plays a crucial role in promoting cell survival and inhibiting apoptosis. Therefore, inhibitors of Pim-1 kinase are attractive candidates for cancer therapy.
Several studies have demonstrated the potential of cyanopyridine-based scaffolds as potent Pim-1 inhibitors.[4][5][6][7][8][9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][7]
Structure-Activity Relationship (SAR) Insights:
The cytotoxic activity of cyanopyridine derivatives against different cancer cell lines is significantly influenced by the nature of the substituents on the pyridine ring. For instance, the presence of a naphthyl or a 3-pyridyl group at the 6-position of the 3-cyanopyridin-2-one core has been associated with potent anticancer activity.[6]
Quantitative Data on Pim-1 Inhibition:
| Compound Series | Cancer Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Pim-1 Inhibition | Reference |
| 3-cyanopyridin-2-one with 3-pyridyl at C6 | MCF-7 (Breast) | 1.89 | 0.283 | [6] |
| 3-cyano-2-methoxypyridine with 2-naphthyl at C6 | MCF-7 (Breast) | 1.69 | 0.58 | [6] |
| 3-cyanopyridine derivative | PC-3 (Prostate) | 3.60 | 0.0189 | [7] |
| 3-cyanopyridine derivative | HepG2 (Liver) | 8.02 | 0.61 | [5][9] |
| 3-cyanopyridine derivative | HCT-116 (Colon) | 7.15 | Not Reported | [9] |
Dual Inhibition of VEGFR-2 and HER-2: A Strategy to Combat Tumor Growth and Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] Human Epidermal Growth Factor Receptor-2 (HER-2) is a member of the EGFR family and is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[10] Simultaneous inhibition of both VEGFR-2 and HER-2 offers a powerful two-pronged attack on cancer by targeting both tumor cell proliferation and the blood supply that sustains it.[10]
Cyanopyridone-containing compounds have emerged as promising dual inhibitors of VEGFR-2 and HER-2.[10]
Quantitative Data on VEGFR-2 and HER-2 Inhibition:
| Compound Series | Cancer Cell Line | IC50 (µM) - Cytotoxicity | IC50 (nM) - VEGFR-2 Inhibition | IC50 (nM) - HER-2 Inhibition | Reference |
| Unsubstituted phenyl-bearing cyanopyridone | HepG2 (Liver) | 2.71 | 90 | 110 | [10] |
| Unsubstituted phenyl-bearing cyanopyridone | MCF-7 (Breast) | 1.77 | 90 | 110 | [10] |
| 2,4-dichloro substituted phenyl-bearing cyanopyridone | MCF-7 (Breast) | 1.39 | 80 | 100 | [10] |
| Pyridine-derived compound 10 | HepG2 (Liver) | 4.25 | 120 | Not Reported | [11][12][13] |
| Pyridine-derived compound 10 | MCF-7 (Breast) | 6.08 | 120 | Not Reported | [11][12][13] |
Aspartate/asparagine-β-hydroxylase (AspH): An Emerging Target in Cancer
Aspartate/asparagine-β-hydroxylase (AspH) is a 2-oxoglutarate (2OG)-dependent oxygenase that is overexpressed on the surface of various cancer cells and is associated with increased tumor invasiveness.[14][15] Its enzymatic activity contributes to the post-translational hydroxylation of aspartic acid and asparagine residues within specific protein domains.[14][16] The development of small molecule inhibitors of AspH is a promising strategy for anticancer therapy.[14][15] Pyridine-carboxylate derivatives have been investigated as potential AspH inhibitors.[15]
Experimental Protocols for Target Validation and Drug Screening
The following section provides detailed, self-validating protocols for key experiments to assess the therapeutic potential of this compound analogues.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.
Principle:
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a radiometric or luminescence-based method.[17][18][19][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase substrate (peptide or protein) in kinase buffer.
-
Prepare a solution of ATP (for radiometric assays, [γ-32P]ATP is used) in kinase buffer. The ATP concentration should ideally be at the Km value for the specific kinase to ensure comparability of IC50 values.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase to all wells except the blank.
-
Add the substrate to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
-
Detection and Data Analysis:
-
Radiometric Assay: Quantify the incorporation of 32P into the substrate using a scintillation counter.
-
Luminescence Assay (e.g., Kinase-Glo®): Measure the amount of remaining ATP using a luciferase-based reaction.[20] A higher light signal indicates greater kinase inhibition.[20]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validation System:
-
Positive Control: A known inhibitor of the target kinase should produce a dose-dependent inhibition curve with an IC50 value consistent with literature reports.
-
Negative Control: The DMSO vehicle should show minimal to no inhibition of kinase activity.
-
Z'-factor: For high-throughput screening, a Z'-factor greater than 0.5 indicates a robust and reliable assay.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic effect of test compounds on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2, PC-3) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds. Include a positive control (a known cytotoxic drug like doxorubicin) and a negative control (vehicle).
-
Incubate the plate for a specific period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Self-Validation System:
-
Positive Control: The known cytotoxic drug should induce a dose-dependent decrease in cell viability.
-
Negative Control: The vehicle-treated cells should exhibit high viability.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to confirm the cytotoxic effects.
AspH Inhibition Assay (Mass Spectrometry-based)
This protocol describes a high-throughput method for identifying inhibitors of AspH.[14]
Principle:
The assay measures the hydroxylation of a synthetic thioether mimic of an AspH substrate. The reaction product is detected and quantified by mass spectrometry.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare an assay buffer (e.g., HEPES, FeSO4, 2-oxoglutarate, L-ascorbic acid).
-
Prepare a solution of recombinant human AspH.
-
Prepare a solution of the synthetic peptide substrate.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of the test compound. Include positive (a known AspH inhibitor) and negative (DMSO) controls.
-
Add the AspH enzyme.
-
Add the peptide substrate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., formic acid).
-
-
Detection and Data Analysis:
-
Analyze the samples using solid-phase extraction coupled to mass spectrometry (SPE-MS) to quantify the hydroxylated peptide product.
-
Calculate the percentage of AspH inhibition for each compound concentration.
-
Determine the IC50 value.
-
Self-Validation System:
-
Robustness Metrics: The assay should demonstrate high Z'-factors and good signal-to-noise/background ratios, indicating its suitability for high-throughput screening.[14][21]
-
Control Compounds: Known inhibitors and non-inhibitors should produce the expected results.
Visualizing Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.
Signaling Pathways:
// Nodes Ext_Signal [label="Extracellular Signals\n(e.g., Growth Factors)", fillcolor="#F1F3F4"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; AKT [label="AKT", fillcolor="#EA4335"]; Pim1 [label="Pim-1 Kinase", fillcolor="#FBBC05"]; Bad [label="Bad", fillcolor="#34A853"]; Bcl2 [label="Bcl-2", fillcolor="#34A853"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#EA4335"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#34A853"]; Cyanopyridine [label="Ethyl 4-cyano-2-\npyridinecarboxylate\nAnalogue", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ext_Signal -> Receptor; Receptor -> PI3K -> AKT; AKT -> Pim1 [label="Activation"]; Pim1 -> Bad [label="Inhibition"]; Bad -> Bcl2 [label="Inhibition"]; Bcl2 -> Caspase9 [label="Inhibition"]; Caspase9 -> Apoptosis [label="Induction"]; Pim1 -> Proliferation; Cyanopyridine -> Pim1 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Pim-1 Signaling Pathway and Inhibition.
// Nodes VEGF [label="VEGF", fillcolor="#F1F3F4"]; EGF [label="EGF", fillcolor="#F1F3F4"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05"]; HER2 [label="HER-2", fillcolor="#FBBC05"]; PLCg [label="PLCγ", fillcolor="#EA4335"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#EA4335"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#EA4335"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#34A853"]; Proliferation_Survival [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#34A853"]; Cyanopyridine [label="Ethyl 4-cyano-2-\npyridinecarboxylate\nAnalogue", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2; EGF -> HER2; VEGFR2 -> PLCg -> Angiogenesis; VEGFR2 -> PI3K_AKT; HER2 -> Ras; HER2 -> PI3K_AKT; Ras -> Proliferation_Survival; PI3K_AKT -> Proliferation_Survival; Cyanopyridine -> VEGFR2 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Cyanopyridine -> HER2 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } VEGFR-2 and HER-2 Signaling and Dual Inhibition.
Experimental Workflow:
// Nodes Start [label="Start:\nCompound Library of\nCyanopyridine Analogues", shape=ellipse, fillcolor="#FFFFFF", style=bold]; Primary_Screening [label="Primary Screening:\nIn Vitro Kinase Assay\n(e.g., Pim-1, VEGFR-2, HER-2)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification:\nCompounds with IC50 < Threshold", shape=diamond, style=filled, fillcolor="#FBBC05"]; Secondary_Screening [label="Secondary Screening:\nCellular Proliferation Assay\n(e.g., MTT on Cancer Cell Lines)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Identification [label="Lead Identification:\nPotent and Selective Hits", shape=diamond, style=filled, fillcolor="#FBBC05"]; Lead_Optimization [label="Lead Optimization:\nStructure-Activity\nRelationship (SAR) Studies", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate\nSelection", shape=ellipse, fillcolor="#FFFFFF", style=bold];
// Edges Start -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Screening [label="Active"]; Hit_Identification -> Start [label="Inactive"]; Secondary_Screening -> Lead_Identification; Lead_Identification -> Lead_Optimization [label="Promising"]; Lead_Identification -> Secondary_Screening [label="Requires Further Study"]; Lead_Optimization -> Preclinical_Candidate; } High-Throughput Screening Workflow.
Conclusion and Future Directions
This compound analogues represent a highly promising class of compounds for the development of targeted therapies, particularly in oncology. Their ability to potently and, in some cases, selectively inhibit key kinases such as Pim-1, VEGFR-2, and HER-2, as well as emerging targets like AspH, provides a strong rationale for their continued investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to identify and characterize novel drug candidates from this versatile chemical scaffold. Future research should focus on optimizing the potency and selectivity of these analogues through medicinal chemistry efforts, as well as evaluating their efficacy and safety in preclinical in vivo models.
References
-
New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. (2020). Bioorganic Chemistry. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2024). BMC Chemistry. [Link]
-
New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. (2020). ResearchGate. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Publications. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). National Institutes of Health. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2023). Chemistry & Biodiversity. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology. [Link]
-
Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. (2022). ResearchGate. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. [Link]
-
Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors. (2020). Communications Biology. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase. (2024). Cancers. [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2022). Pharmaceutics. [Link]
-
Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors. (2020). PubMed Central. [Link]
-
Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). ChemMedChem. [Link]
-
Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. (2021). ResearchGate. [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Archiv der Pharmazie. [Link]
-
Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). ResearchGate. [Link]
-
Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). ResearchGate. [Link]
-
Robustness of the AspH inhibition assay. (2020). ResearchGate. [Link]
-
Inhibition of Aspartate β-Hydroxylase Enhances Anti-Tumor Immunity. (2022). Cancers. [Link]
-
Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (1994). Il Farmaco. [Link]
-
Identification of novel HER2 inhibitors: potential therapeutics for breast cancer. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Aspartyl (Asparaginyl)-Beta-Hydroxylase (ASPH) Inhibitors for the Treatment of Cancer. (2022). United Scientific Group. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. (2015). Mini-Reviews in Medicinal Chemistry. [Link]
-
New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. (2016). Molecules. [Link]
-
Small-molecule active pharmaceutical ingredients of approved cancer therapeutics inhibit human aspartate/asparagine-β-hydroxylase. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Identification of potential inhibitors of HER2 targeting breast cancer-a structure-based drug design approach. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Versatile Protocol for Nucleophilic Aromatic Substitution on Ethyl 4-cyano-2-pyridinecarboxylate for Drug Discovery Scaffolds
Introduction: The Strategic Value of a Pre-activated Pyridine Core
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of bioactive molecules and approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Ethyl 4-cyano-2-pyridinecarboxylate emerges as a particularly valuable starting material due to its pre-activated, electron-deficient ring system.[1] The strategic placement of two powerful electron-withdrawing groups—a cyano moiety at the C4 position and an ethyl ester at C2—renders the pyridine core highly susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the C4-cyano group, which can serve as an effective leaving group, providing a direct and efficient route to novel 4-substituted pyridine derivatives.[2] Such derivatives are of significant interest for their potential anticancer, antimicrobial, and anti-inflammatory properties.[1]
This document provides a comprehensive guide to the SNAr reaction on this compound. It details the underlying mechanistic principles, offers a robust and validated protocol for substitution with amine nucleophiles, and discusses the reaction's broader applicability, empowering researchers in drug discovery and chemical synthesis to leverage this versatile building block.
Reaction Principle and Mechanism: Leveraging Electronic Deficiency
Nucleophilic aromatic substitution on pyridine is fundamentally more facile than on a corresponding benzene ring due to the inherent electron-deficient nature of the heterocycle.[3][4] The ring nitrogen atom powerfully withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions. This electronic landscape dictates the regioselectivity of nucleophilic attack, strongly favoring these positions.[4][5][6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the electron-poor C4 carbon. This step temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate, commonly known as a Meisenheimer complex.[5][7] The stability of this complex is the linchpin of the entire process. For attack at C4, the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[5][6] The presence of the C2-ester group further enhances this stability through its own electron-withdrawing capabilities.
-
Elimination of Leaving Group: In the second, typically rapid step, the aromaticity of the pyridine ring is restored by the expulsion of a leaving group. In the case of this compound, the cyanide ion (CN⁻) is displaced. The cyano group is a highly effective leaving group in activated systems, a phenomenon attributed to the strong electron-withdrawing nature that facilitates the initial nucleophilic attack.[8][9]
The overall mechanism is depicted below.
Detailed Experimental Protocol: Synthesis of Ethyl 4-morpholino-2-pyridinecarboxylate
This protocol provides a validated, step-by-step method for the substitution of the C4-cyano group with morpholine, a common secondary amine nucleophile. This procedure serves as a reliable template that can be adapted for other nucleophiles.
3.1 Materials and Reagents
-
Substrate: this compound (FW: 176.17 g/mol )
-
Nucleophile: Morpholine (FW: 87.12 g/mol )
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Work-up: Ethyl Acetate (EtOAc), Deionized Water, Saturated Brine Solution
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, silica gel for chromatography.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq, e.g., 1.00 g, 5.68 mmol) and anhydrous potassium carbonate (2.0 eq, 1.57 g, 11.35 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Nucleophile Addition: Add anhydrous DMF (20 mL) via syringe. Begin stirring to create a suspension. Add morpholine (1.2 eq, 0.59 mL, 6.81 mmol) to the mixture dropwise via syringe at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Allow the reaction to stir vigorously at this temperature.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically until the starting material is consumed. This is best accomplished by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
-
LC-MS Analysis: A small aliquot (~5 µL) can be withdrawn, diluted with acetonitrile, and injected to confirm the disappearance of the starting material mass (m/z = 177.1 for [M+H]⁺) and the appearance of the product mass (m/z = 251.1 for [M+H]⁺).
-
-
Work-up: Once the reaction is complete (typically 4-8 hours), remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and saturated brine solution (1 x 30 mL). The water washes are critical for removing the high-boiling point DMF solvent.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure Ethyl 4-morpholino-2-pyridinecarboxylate.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Experimental Workflow
The protocol described above follows a standard workflow applicable to many SNAr reactions.
Scope, Versatility, and Optimization
The true utility of this compound lies in its reactivity with a diverse range of nucleophiles. The protocol can be readily adapted for various classes of nucleophiles, although optimization of conditions may be required.
| Nucleophile Class | Typical Reagents | Typical Solvent | Base | Typical Temp. (°C) | Expected Product Structure |
| Amines (R₂NH) | Piperidine, Pyrrolidine, Anilines | DMF, DMSO, NMP | K₂CO₃, DIPEA | 25 - 100 | 4-(Dialkylamino)pyridine |
| Thiols (RSH) | Thiophenol, Benzyl Mercaptan | DMF, THF | NaH, K₂CO₃ | 0 - 60 | 4-(Alkylthio)pyridine |
| Alkoxides (RO⁻) | Sodium Methoxide, Sodium Ethoxide | Corresponding Alcohol | (Self-basic) | 25 - 80 | 4-Alkoxypyridine |
| Azides (N₃⁻) | Sodium Azide | DMF, DMSO | N/A | 80 - 120 | 4-Azidopyridine |
Key Optimization Insights:
-
Nucleophile Strength: Highly reactive nucleophiles (e.g., thiophenoxide) may react at lower temperatures, while less reactive ones (e.g., substituted anilines) may require higher temperatures or longer reaction times.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally superior as they effectively solvate the counter-ion of the base and do not interfere with the nucleophile.[4]
-
Base Selection: For nucleophiles like amines and thiols, a non-nucleophilic base is essential to deprotonate the nucleophile without competing in the substitution reaction.[7] For strong, anionic nucleophiles like alkoxides, an additional base is unnecessary.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficient activation (low temperature).2. Poor quality or wet reagents/solvent.3. Ineffective base. | 1. Increase reaction temperature in increments of 10-20 °C.[7]2. Ensure all reagents are pure and solvents are anhydrous.3. Switch to a stronger non-nucleophilic base (e.g., DBU) or use NaH for thiols. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Nucleophile is too basic, causing side reactions.3. Hydrolysis of the ethyl ester group. | 1. Reduce the reaction temperature and increase the reaction time.2. Select a less basic nucleophile or use a milder base.3. Ensure anhydrous conditions and avoid strongly basic aqueous work-up. |
| Difficult Purification | 1. Incomplete removal of high-boiling solvent (DMF/DMSO).2. Product and starting material have similar polarity. | 1. Perform multiple, vigorous aqueous washes during the work-up.2. Optimize the chromatography mobile phase using TLC; consider using a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This compound is a robust and highly adaptable platform for the synthesis of 4-substituted pyridine derivatives. The SNAr protocol detailed herein provides a reliable and scalable method for accessing these valuable compounds. By understanding the underlying mechanistic principles and key experimental parameters, researchers can effectively employ this strategy to generate diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.
References
-
Bowler, D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
-
ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org Biomol Chem. [Link]
-
StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Ethyl 4-cyano-2-pyridinecarboxylate in Multicomponent Reactions for Accelerated Drug Discovery
An Application Note and Protocol Guide for Researchers
Authored by a Senior Application Scientist
Abstract: Multicomponent reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, efficient operation. This guide provides an in-depth exploration of Ethyl 4-cyano-2-pyridinecarboxylate as a versatile and strategic building block in MCRs, with a specific focus on its application in the Groebke-Blackburn-Bienaymé (GBB) reaction. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the significance of the resulting imidazo[1,2-a]pyridine scaffolds, which are privileged structures in numerous marketed pharmaceuticals.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies for the creation of novel compound libraries.
Introduction: The Imperative for Efficiency in Synthesis
The journey from a biological target to a clinical candidate is fraught with challenges, demanding the synthesis and evaluation of vast numbers of diverse chemical entities. Multicomponent reactions are indispensable in this context, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.[4] this compound is a particularly valuable substrate for these reactions. Its pyridine nitrogen and adjacent amino group (after a necessary conceptual transformation for the GBB reaction, starting from a 2-aminopyridine derivative) provide the core reactivity for forming fused heterocyclic systems, while the electron-withdrawing cyano and ethyl ester groups modulate the electronic properties of the molecule, influencing both reactivity and the biological activity of the final products.[5]
The primary focus of this guide is the synthesis of the imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocyclic ring system recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of therapeutic agents.[6][7] Marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) all feature this core structure, underscoring its pharmacological significance.[1][8]
Core Application: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
In 1998, three independent research groups led by Groebke, Blackburn, and Bienaymé described a powerful three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide.[1] This reaction, now known as the GBB reaction, has become a premier method for constructing imidazo[1,2-a]pyridines and related fused heterocycles.[9][10]
The general transformation is as follows:
Caption: General scheme of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Mechanistic Insights: A Stepwise View
The GBB reaction proceeds through a well-established mechanism, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes. The reaction is typically catalyzed by a Lewis or Brønsted acid.[2][9]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine derivative and the aldehyde to form a reactive Schiff base (imine) intermediate. The use of dehydrating agents can facilitate this step.[11]
-
Nitrile-Assisted Cyclization: The isocyanide then undergoes an α-addition to the protonated imine. This is the key bond-forming event.
-
[4+1] Cycloaddition: The resulting nitrilium ion intermediate is then attacked by the endocyclic pyridine nitrogen in a non-concerted [4+1] cycloaddition.[1]
-
Aromatization: The final step is a proton transfer to rearomatize the fused ring system, yielding the stable imidazo[1,2-a]pyridine product.
The mechanism is visualized below:
Caption: Simplified mechanism of the GBB three-component reaction.
Experimental Protocol: Synthesis of Ethyl 3-amino-7-cyano-2-phenylimidazo[1,2-a]pyridine-6-carboxylate
This protocol provides a representative method for the synthesis of a novel imidazo[1,2-a]pyridine derivative using this compound as a conceptual precursor (specifically, the corresponding 2-amino derivative, which would be the actual reactant). The procedure is adapted from established GBB reaction methodologies utilizing microwave irradiation for rapid and efficient synthesis.[1]
Safety Precaution: Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials and Equipment
-
Reactants:
-
2-Amino-4-cyanopyridine-6-carboxylic acid ethyl ester (conceptual derivative of the title compound)
-
Benzaldehyde (or other desired aldehyde)
-
tert-Butyl isocyanide (or other desired isocyanide)
-
-
Catalyst: Gadolinium (III) triflate (Gd(OTf)₃) or Scandium (III) triflate (Sc(OTf)₃)[1][9]
-
Solvent: Anhydrous Methanol (MeOH)
-
Equipment:
-
Microwave synthesis vial (G4 type or equivalent) with Teflon septum
-
Magnetic stirrer
-
Microwave reactor
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
NMR spectrometer, Mass spectrometer (for characterization)
-
Step-by-Step Procedure
The workflow for this synthesis is outlined below:
Sources
- 1. scielo.br [scielo.br]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 97316-50-2 [smolecule.com]
- 6. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
The Versatile Scaffold: Ethyl 4-cyano-2-pyridinecarboxylate in Modern Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive framework for the design of novel therapeutics. Among the vast array of functionalized pyridines, Ethyl 4-cyano-2-pyridinecarboxylate has emerged as a particularly valuable and versatile building block. Its strategically positioned cyano and ethyl ester groups offer a rich platform for a multitude of chemical transformations, enabling the efficient construction of complex molecular architectures with diverse biological activities.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity, and showcase its utility in the development of innovative therapeutic agents, from potent anticancer compounds to novel kinase inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Pale yellow liquid | |
| Solubility | Soluble in organic solvents such as ethanol and acetone. |
Safety and Handling Precautions:
This compound is considered a hazardous chemical and should be handled with appropriate care in a well-ventilated laboratory. It is classified as harmful if swallowed. Users should always consult the latest Safety Data Sheet (SDS) before handling this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of ingestion, call a poison center or doctor. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility of this compound contributes significantly to its widespread use. It can be prepared through several established methods, including the cyanation of pyridine derivatives followed by esterification.[1] More efficient and atom-economical approaches, such as one-pot multicomponent reactions, have also been developed.[1]
The true power of this scaffold lies in its reactivity. The presence of the electron-withdrawing cyano group and the ester functionality activates the pyridine ring for various transformations, making it a versatile precursor for a wide range of heterocyclic systems.
Caption: Key reaction pathways of this compound.
-
Nucleophilic Substitution: The cyano group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
-
Condensation Reactions: The ester group can react with amines or hydrazines to form amides or hydrazides, which can then be used in further cyclization reactions to construct more complex heterocyclic systems.[1]
-
Cyclization Reactions: The inherent reactivity of the substituted pyridine ring allows for its participation in various cyclization reactions, leading to the formation of fused ring systems of medicinal importance.
Applications in Drug Discovery and Development
The structural motif of this compound is found in a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, highlighting the scaffold's significance in drug discovery.
Anticancer Agents
A significant area of application for this scaffold is in the development of novel anticancer agents. Derivatives of cyanopyridines have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Kinase Inhibition: Many cyanopyridine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy.[3] Inhibition of these receptors can block tumor angiogenesis and proliferation. Furthermore, the cyanopyridine scaffold is present in neratinib, an irreversible pan-HER kinase inhibitor used in the treatment of HER-2-positive breast cancer.[2]
Caption: Inhibition of VEGFR-2 and HER-2 pathways by cyanopyridine derivatives.
Precursor for Janus Kinase (JAK) Inhibitors
While not a direct starting material, the closely related and synthetically accessible ethyl 2-cyanoacetate is a key building block for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core.[4][5] This heterocyclic system is the central scaffold of several blockbuster drugs known as Janus kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .[4][6] These drugs are used to treat autoimmune diseases like rheumatoid arthritis and certain types of cancer. The synthesis involves the condensation of ethyl 2-cyanoacetate with a suitable precursor to construct the pyrimidine ring, which is then further elaborated to the final pyrrolo[2,3-d]pyrimidine structure.[4][5]
Cardiotonic, Anti-inflammatory, and Analgesic Agents
Derivatives of cyanopyridines have also demonstrated a range of other pharmacological activities. For example, certain ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates, synthesized from cyanopyridine precursors, have shown positive inotropic activity, suggesting their potential as cardiotonic agents.[7] Additionally, some compounds from this class have exhibited interesting anti-inflammatory and analgesic properties.[7]
Table 2: Bioactive Molecules Derived from Cyanopyridine Scaffolds
| Compound Class | Biological Activity | Therapeutic Area |
| Cyanopyridones | Anticancer (VEGFR-2/HER-2 inhibition) | Oncology |
| Pyrrolo[2,3-d]pyrimidines | JAK Inhibition | Autoimmune Diseases, Oncology |
| Dihydropyridinecarboxylates | Cardiotonic, Anti-inflammatory, Analgesic | Cardiology, Inflammation |
Experimental Protocols: A Practical Guide
The following protocol provides a detailed, step-by-step methodology for a one-pot, three-component synthesis of a dihydropyridine derivative, a common and efficient reaction utilizing a cyanopyridine precursor. This protocol is adapted from established procedures and serves as a representative example of the synthetic utility of this class of compounds.
Protocol: One-Pot Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
This protocol describes a Hantzsch-type multicomponent reaction.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.
-
Addition of Catalyst: To the stirred solution, add ammonium acetate (12 mmol, 0.92 g).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively environmentally benign. Its boiling point is suitable for refluxing the reaction.
-
Ammonium Acetate: Serves as both a catalyst and the nitrogen source for the dihydropyridine ring.
-
Ice-Cold Water Precipitation: The product is typically insoluble in water, and the low temperature further decreases its solubility, leading to efficient precipitation and easy isolation.
-
Washing with Cold Ethanol: This step removes any residual starting materials that might be soluble in ethanol, thus purifying the product.
Caption: Workflow for the one-pot synthesis of a dihydropyridine derivative.
Conclusion
This compound is a testament to the power of a well-designed chemical scaffold. Its synthetic tractability, coupled with the diverse reactivity of its functional groups, has established it as a cornerstone in the construction of a wide array of medicinally important molecules. From targeting critical pathways in cancer to forming the core of blockbuster drugs for autoimmune diseases, the derivatives of this versatile building block continue to make a significant impact on human health. As the quest for novel therapeutics continues, the strategic application of this compound and its congeners will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- WO2018029641A1 - Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google P
-
Ibrahim, M. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(3), 336. [Link]
- CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google P
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed Central. [Link]
- Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google P
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. [Link]
-
Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC - NIH. [Link]
-
Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed. [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 5. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 6. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolo[4,3-c]pyridine-based Anticancer Agents from Ethyl 4-cyano-2-pyridinecarboxylate Derivatives
Introduction: The Therapeutic Promise of Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3] Among the vast landscape of pyridine-containing heterocycles, derivatives of Ethyl 4-cyano-2-pyridinecarboxylate have emerged as a particularly promising starting point for the development of novel anticancer agents. The strategic placement of the cyano and ester functional groups on the pyridine ring provides a versatile platform for the construction of more complex, biologically active molecules.[4]
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a potent class of anticancer agents derived from this compound: the pyrazolo[4,3-c]pyridines. These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with a primary mechanism of action involving the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).[1][2][5]
Herein, we present a detailed, field-proven protocol for the synthesis of a representative 3-amino-1H-pyrazolo[4,3-c]pyridine derivative. This is followed by robust protocols for the in vitro evaluation of its anticancer activity, including the MTT assay for cell viability, a CDK2 kinase inhibition assay, and cell cycle analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of anticancer compounds.
I. Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridine: A Potent Anticancer Scaffold
The synthesis of the 3-amino-1H-pyrazolo[4,3-c]pyridine core is achieved through a straightforward and efficient cyclization reaction between this compound and hydrazine hydrate. The cyano group at the 4-position and the ester at the 2-position of the pyridine ring are critical for this transformation, enabling the formation of the fused pyrazole ring system.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridine
This protocol details the synthesis of the core 3-amino-1H-pyrazolo[4,3-c]pyridine scaffold. Subsequent modifications can be made to this core to generate a library of derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine Hydrate: While stirring at room temperature, add hydrazine hydrate (2.0 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the desired 3-amino-1H-pyrazolo[4,3-c]pyridine as a crystalline solid.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons in their expected chemical environments.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the amino group and the aromatic rings.
II. Biological Evaluation of Anticancer Activity
Once the 3-amino-1H-pyrazolo[4,3-c]pyridine derivatives are synthesized and characterized, their potential as anticancer agents must be evaluated. The following protocols outline standard in vitro assays to determine cytotoxicity, mechanism of action, and potency.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HepG2 liver cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazolo[4,3-c]pyridine compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Drug Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. In Vitro CDK2 Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of the CDK2/cyclin A2 complex, a key regulator of the cell cycle.[1][9]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 substrate
-
ATP
-
Synthesized pyrazolo[4,3-c]pyridine compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the CDK2/cyclin A2 enzyme.[10]
-
Initiation of Reaction: Add a mixture of the Histone H1 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value for CDK2 inhibition.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.[11][12]
Materials:
-
Cancer cells (e.g., HCT-116)
-
Synthesized pyrazolo[4,3-c]pyridine compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the data to determine if the compound induces cell cycle arrest at a specific phase.[11]
III. Mechanism of Action and Data Interpretation
The anticancer activity of 3-amino-1H-pyrazolo[4,3-c]pyridine derivatives is often attributed to their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2.[1][5] CDKs are key enzymes that regulate the progression of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis (programmed cell death).[11][13]
Data Presentation:
The results from the biological assays should be presented clearly for interpretation.
Table 1: In Vitro Anticancer Activity of a Representative 3-Amino-1H-pyrazolo[4,3-c]pyridine Derivative
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| Example-1 | MCF-7 (Breast) | 1.94 | 2.53 |
| Example-1 | HepG2 (Liver) | 3.70 | 4.75 |
| Example-1 | HCT-116 (Colon) | 2.91 | 3.64 |
Data presented are hypothetical and for illustrative purposes, based on reported activities of similar compounds.[14]
Table 2: CDK2 Inhibitory Activity
| Compound ID | CDK2/cyclin A2 IC₅₀ (µM) | Reference Inhibitor (Roscovitine) IC₅₀ (µM) |
| Example-1 | 0.65 | 0.39 |
Data presented are hypothetical and for illustrative purposes, based on reported activities of similar compounds.[1]
Visualization of Workflow and Pathway:
Caption: Workflow for the synthesis and evaluation of anticancer agents.
Caption: Mechanism of action via CDK2 inhibition.
IV. Conclusion and Future Directions
The synthetic route from this compound to 3-amino-1H-pyrazolo[4,3-c]pyridines provides a robust platform for the generation of potent anticancer agents. The detailed protocols provided herein offer a solid foundation for the synthesis, characterization, and in vitro evaluation of these compounds. The demonstrated mechanism of action through CDK2 inhibition highlights a clear path for further optimization and development.
Future research should focus on expanding the library of derivatives to improve potency and selectivity, as well as to explore their efficacy in in vivo models. The versatility of the pyridine scaffold offers numerous opportunities for chemical modification, paving the way for the discovery of next-generation targeted cancer therapies.
V. References
-
El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(5), 596-613. [Link]
-
Pradeep, N., et al. (2020). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate derivatives as potent antimicrobial agents. Journal of Heterocyclic Chemistry, 57(1), 246-257. [Link]
-
Ezzat, M. O., et al. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1380. [Link]
-
Lee, J. H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(23), 7206. [Link]
-
Kumar, R., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5195. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(9), 1213. [Link]
-
Li, Y., et al. (2022). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1899-1910. [Link]
-
Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6401. [Link]
-
Zhang, Y., et al. (2024). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. International Journal of Molecular Sciences, 25(11), 5851. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-872. [Link]
-
Conti, P., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. [Link]
-
Abdalla, M. M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(1). [Link]
-
El-Gohary, N. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of a Biological Sciences, 1(1), 1-20. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. [Link]
-
Ghandi, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 1032. [Link]
-
Karpenko, I., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(30), 6649-6654. [Link]
Sources
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. protocols.io [protocols.io]
- 8. atcc.org [atcc.org]
- 9. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Development of Novel PDE3 Inhibitors Using an Ethyl 4-Cyano-2-Pyridinecarboxylate Scaffold
Abstract: This technical guide provides a comprehensive framework for the discovery and preclinical development of novel Phosphodiesterase 3 (PDE3) inhibitors, utilizing the versatile Ethyl 4-cyano-2-pyridinecarboxylate chemical scaffold. The document details the strategic rationale, synthesis protocols, in vitro screening methodologies, and structure-activity relationship (SAR) analysis required to identify and optimize potent and selective PDE3 inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in cardiovascular and metabolic disease research.
Introduction: The Rationale for Novel PDE3 Inhibitors
Phosphodiesterase 3 (PDE3) is a critical enzyme in cellular signaling, responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE3 leads to elevated intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade has profound physiological effects, most notably in the cardiovascular system, where it increases cardiac muscle contractility (positive inotropy) and promotes the relaxation of vascular smooth muscle (vasodilation).[1][2]
Clinically, PDE3 inhibitors like milrinone and cilostazol are used to treat acute heart failure and intermittent claudication, respectively.[3][4][5] However, their long-term use in chronic heart failure has been associated with an increased risk of mortality, potentially due to arrhythmias and other adverse effects stemming from non-localized cAMP elevation.[6][7][8][9] This critical safety concern underscores the urgent need for a new generation of PDE3 inhibitors with improved isoform selectivity (PDE3A vs. PDE3B) and tissue-specific action to widen the therapeutic window.
The this compound scaffold represents a promising starting point for this endeavor. Its pyridine ring is a common motif in many bioactive molecules, while the cyano and ethyl ester functional groups provide reactive handles for extensive chemical modification and library generation, allowing for a systematic exploration of the chemical space around the PDE3 active site.[10]
The PDE3 Signaling Pathway
The inhibition of PDE3 is a direct mechanism to amplify the cAMP signaling cascade. When a G-protein coupled receptor (like a beta-adrenergic receptor) is activated, adenylyl cyclase synthesizes ATP into cAMP. PDE3 acts as a brake on this signal by hydrolyzing cAMP to AMP. A PDE3 inhibitor removes this brake, leading to sustained PKA activation and downstream physiological effects.
Caption: Iterative workflow for PDE3 inhibitor development.
Part I: Chemical Synthesis & Library Generation
Protocol 1: Synthesis of this compound Scaffold
Rationale: The synthesis of the core scaffold is the foundational step. This protocol outlines a common method involving cyanation and esterification of a commercially available starting material. The choice of reagents and conditions is critical for achieving high yield and purity, which are prerequisites for generating a high-quality compound library. [10] Materials:
-
Ethyl 2-chloro-4-cyanopyridine (or similar starting material)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)2)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine, saturated
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), combine the starting pyridine derivative (1.0 eq), Zn(CN)2 (0.6 eq), Pd(OAc)2 (0.02 eq), and dppf (0.04 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.
-
Cyanation Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product via silica gel column chromatography to yield the 4-cyano-2-pyridinecarboxylic acid intermediate.
-
Esterification: Dissolve the purified acid in absolute ethanol. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, ~5% v/v).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Final Work-up and Purification: Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO3 solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. The resulting crude product, this compound, can be further purified by column chromatography if necessary.
-
Validation: Confirm the structure and purity of the final scaffold using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Generation of a Focused Chemical Library via Amidation
Rationale: To explore the structure-activity relationship, the scaffold must be derivatized. Hydrolyzing the ethyl ester to a carboxylic acid provides a key attachment point. Subsequent amide coupling with a diverse library of primary and secondary amines allows for systematic probing of a key binding pocket within the PDE3 enzyme. The choice of amines (e.g., varying in size, electronics, and polarity) is a strategic decision to maximize the chemical diversity of the library.
Materials:
-
This compound (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 1M
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Saponification: Dissolve the scaffold (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Acidification: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyano-2-pyridinecarboxylic acid.
-
Amide Coupling (Parallel Synthesis): In individual wells of a 96-well reaction block, place the 4-cyano-2-pyridinecarboxylic acid (1.0 eq).
-
Reagent Addition: Add a solution of a unique amine (1.2 eq) in anhydrous DMF to each well. Subsequently, add a stock solution of HATU (1.2 eq) and DIPEA (2.5 eq) in DMF to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours.
-
Purification: Purify the compounds using parallel purification techniques such as preparative HPLC-MS.
-
Quality Control: Confirm the identity and purity of each library member using LC-MS.
Part II: In Vitro Biological Evaluation
Protocol 3: Primary Screening - PDE3B Fluorescence Polarization (FP) Inhibition Assay
Rationale: A high-throughput, robust, and sensitive assay is required for primary screening. A fluorescence polarization (FP) assay is an ideal choice as it is a homogeneous (no-wash) format that measures the enzymatic hydrolysis of a fluorescently-labeled cAMP substrate. [11]The degree of inhibition is inversely proportional to the measured fluorescence polarization, allowing for rapid determination of compound potency (IC50). [12] Materials:
-
Recombinant human PDE3B enzyme (e.g., from BPS Bioscience)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding Agent (specific for fluorescent monophosphate product, often included in commercial kits)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA
-
Test compounds (from Protocol 2) dissolved in DMSO
-
Positive Control: Milrinone or Cilostamide
-
Negative Control: DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a serial dilution (e.g., 11-point, 1:3 dilution) of the test compounds in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare working solutions of PDE3B enzyme and FAM-cAMP in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of serially diluted test compound, positive control, or negative control (DMSO) to the wells of the microplate.
-
Add 10 µL of the diluted PDE3B enzyme solution to each well.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Reaction Incubation: Mix and incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 10 µL of the Binding Agent solution to each well.
-
Equilibration: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
Convert FP values to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation: SAR Table
Summarize the IC50 data in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R-Group (from Amine) | PDE3B IC50 (nM) |
| SC-001 | -H (Amide) | >10,000 |
| SC-002 | -CH3 | 8,500 |
| SC-003 | -Cyclopropyl | 1,200 |
| SC-004 | -Benzyl | 450 |
| SC-005 | -4-Methoxybenzyl | 210 |
| SC-006 | -4-Chlorobenzyl | 380 |
Structure-Activity Relationship (SAR) Analysis
The data from the primary screen is used to build an understanding of which chemical features are critical for potent PDE3 inhibition. This analysis guides the next round of chemical synthesis.
Caption: Key hypothetical SAR findings for the scaffold.
Protocol 4: Selectivity Profiling Against Other PDE Families
Rationale: Non-selective PDE inhibition is a primary source of adverse effects. For example, inhibition of PDE6 can cause visual disturbances, while PDE4 inhibition is associated with nausea. [13]Therefore, promising hits from the primary screen must be evaluated against a panel of other PDE isoforms to determine their selectivity profile. A highly selective compound is a much more desirable clinical candidate.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE4, PDE5, PDE6, etc.)
-
Appropriate fluorescent substrates for each enzyme (e.g., FAM-cAMP or FAM-cGMP)
-
Lead compounds identified from primary screening
-
Assay components as described in Protocol 3
Step-by-Step Procedure:
-
Assay Adaptation: The FP assay described in Protocol 3 can be readily adapted for other PDE families by substituting the PDE3B enzyme with the desired PDE isoform and using the appropriate cyclic nucleotide substrate (cAMP or cGMP).
-
IC50 Determination: For each lead compound, perform the FP assay against a panel of relevant PDE enzymes (e.g., PDE3A, PDE4D, PDE5A, PDE6C) to determine their respective IC50 values.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for the target PDE (PDE3B). A higher ratio indicates greater selectivity.
-
Selectivity Ratio = IC50 (Off-Target PDE) / IC50 (On-Target PDE3B)
-
Data Presentation: Selectivity Profile of a Lead Compound
| PDE Isoform | Substrate | IC50 (nM) for SC-005 | Selectivity Ratio (vs. PDE3B) |
| PDE3B | cAMP | 210 | - |
| PDE3A | cAMP | 195 | ~1 |
| PDE4D | cAMP | 25,200 | 120-fold |
| PDE5A | cGMP | >50,000 | >238-fold |
| PDE6C | cGMP | 41,500 | 197-fold |
Interpretation: Compound SC-005 demonstrates excellent potency against the PDE3 family and shows high selectivity (>100-fold) against other major PDE families, making it a strong candidate for further optimization.
Part III: A Look Forward to Lead Optimization
Once a potent and selective lead compound is identified, the focus shifts to optimizing its drug-like properties. While detailed protocols are beyond the scope of this note, the following steps are crucial in the pipeline:
-
In Vitro ADME/Tox: The lead compound is subjected to a battery of assays to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key experiments include:
-
Metabolic Stability: Incubation with liver microsomes to predict in vivo clearance.
-
Plasma Protein Binding: Determining the fraction of drug bound to plasma proteins, which affects its availability.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions.
-
Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.
-
Early Safety: Evaluating cytotoxicity in relevant cell lines.
-
-
Pharmacokinetic (PK) Studies: Promising compounds are advanced into in vivo studies, typically in rodents, to understand how the drug is absorbed, distributed, and eliminated by a living organism. [14][15]These studies determine key parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (%F).
-
In Vivo Efficacy Models: The ultimate test is to evaluate the compound in a disease-relevant animal model. For a PDE3 inhibitor, this could involve models of acute heart failure (to measure hemodynamic changes) or thrombosis (to measure anti-platelet activity).
Conclusion
The development of novel PDE3 inhibitors with superior safety profiles is a critical goal in cardiovascular medicine. The this compound scaffold provides a robust and versatile starting point for a modern drug discovery campaign. By combining strategic chemical library synthesis with high-throughput in vitro screening and systematic selectivity profiling, as detailed in these application notes, researchers can efficiently identify and advance promising lead candidates toward preclinical and clinical development. The iterative nature of this process, where biological data continually informs chemical design, is paramount to success.
References
-
Movsesian, M. A. (2016). Novel approaches to targeting PDE3 in cardiovascular disease. Pharmacology & Therapeutics, 164, 1-9. Available at: [Link]
-
Maurice, D. H., et al. (2017). Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease. Pharmacological Reviews, 69(3), 290-331. Available at: [Link]
-
Zoccarato, A., et al. (2018). Functions of PDE3 Isoforms in Cardiac Muscle. International Journal of Molecular Sciences, 19(11), 3337. Available at: [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting PDE3?. Available at: [Link]
-
Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241. Available at: [Link]
-
Wikipedia. (n.d.). PDE3 inhibitor. Available at: [Link]
-
Tani, T., et al. (2000). Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. Thrombosis Research, 100(1), 81-90. Available at: [Link]
-
Trawally, M., et al. (2023, November 1). (PDF) Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. ResearchGate. Available at: [Link]
-
Fu, Q., et al. (2021). Phosphodiesterase in heart and vessels: from physiology to diseases. Physiological Reviews, 101(2), 649-693. Available at: [Link]
-
Adams, D. R., et al. (2011). Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5451-5456. Available at: [Link]
-
GoodRx. (n.d.). Popular Pde3 Inhibitors List, Drug Prices and Medication Information. Available at: [Link]
-
Ding, B., et al. (2005). Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Circulation, 111(19), 2469-2476. Available at: [Link]
-
Patsnap Synapse. (2024, June 21). What are PDE3 inhibitors and how do they work?. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro PDE Inhibition Assay. Available at: [Link]
-
Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry, 19(11), 3307-3323. Available at: [Link]
-
Amsallem, E., et al. (2002). Phosphodiesterase III inhibitors for heart failure. Cochrane Database of Systematic Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Phosphodiesterase III inhibitors for heart failure | Request PDF. Available at: [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Available at: [Link]
-
Allcock, R. W., et al. (2012). Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity. Bioorganic & Medicinal Chemistry, 20(5), 1644-1658. Available at: [Link]
-
Sim, M. S., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using malachite green. F1000Research, 8, 1726. Available at: [Link]
-
Cote, R. H. (2004). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Journal of Ocular Biology, Diseases, and Informatics, 1(1), 1-13. Available at: [Link]
-
ResearchGate. (n.d.). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. Available at: [Link]
-
Ochiai, K., et al. (2012). Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Bioorganic & Medicinal Chemistry Letters, 22(18), 5833-5838. Available at: [Link]
-
Mohyuddin, O., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 900593. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure. Available at: [Link]
-
Wallis, R. M., et al. (2001). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 13 Suppl 3, S26-S29. Available at: [Link]
-
Mohyuddin, O., et al. (2022, July 12). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers. Available at: [Link]
Sources
- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the therapeutic candidates targeting PDE3? [synapse.patsnap.com]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Popular Pde3 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 6. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 97316-50-2 [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Ethyl 4-cyano-2-pyridinecarboxylate as a Versatile Building Block for Functional Materials
Introduction
Ethyl 4-cyano-2-pyridinecarboxylate (E4CP) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the design and synthesis of advanced functional materials. Its molecular architecture, featuring a pyridine ring substituted with both an electron-withdrawing cyano group (-C≡N) and a reactive ethyl ester moiety (-COOEt), provides a unique combination of electronic properties and synthetic versatility.[1] The nitrogen atom of the pyridine ring, along with the nitrogen of the cyano group, offers potent coordination sites for metal ions, making it an excellent candidate for constructing Metal-Organic Frameworks (MOFs).[2] Simultaneously, the π-deficient nature of the cyanopyridine core imparts desirable electron-transporting properties, crucial for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[3]
This guide provides an in-depth exploration of E4CP, detailing its fundamental properties, synthesis, and its application in the development of next-generation materials. We present validated protocols for its use in synthesizing a bipolar host material for OLEDs and a crystalline Metal-Organic Framework, offering researchers, chemists, and drug development professionals a practical toolkit for leveraging this powerful molecular scaffold.
Section 1: Physicochemical Properties & Synthesis of this compound
The utility of E4CP as a precursor is rooted in its distinct chemical properties. The cyano and ester groups serve as reactive handles for a wide range of organic transformations, while the pyridine nitrogen provides a key site for coordination chemistry.[1]
Key Properties of E4CP
| Property | Value | Reference |
| CAS Number | 97316-50-2 | [4][] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [1] |
| InChI Key | YJZQRRZEDGIEFC-UHFFFAOYSA-N | [4] |
Synthesis Protocol: Synthesis of this compound
The synthesis of substituted pyridines can be achieved through various condensation reactions. This protocol outlines a modified Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a cyano-activated methylene compound. This method is chosen for its reliability in forming the pyridine ring with the desired substitution pattern.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound via a multi-step, one-pot reaction.
-
Causality: This procedure first forms a key intermediate, sodium formylacetone, which then undergoes a cyclocondensation reaction with cyanoacetamide. The final product is achieved through subsequent oxidation and esterification steps, which are not detailed here but represent a common synthetic completion route. The initial cyclization is the critical step for forming the core cyanopyridone structure.[6]
Step-by-Step Methodology:
-
Preparation of Sodium Formylacetone: In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place sodium methoxide (46.5 g, 0.86 mol) and 1 L of dry ether.[6]
-
Cool the flask in an ice bath. A mixture of acetone (46.4 g, 0.8 mol) and ethyl formate (59.2 g, 0.8 mol) is added dropwise over 1 hour with vigorous stirring.[6]
-
Continue stirring for 15 minutes in the ice bath, then for 1 hour at room temperature.
-
Remove the ether by distillation under reduced pressure to obtain the solid sodium formylacetone residue.[6]
-
Cyclocondensation: To the flask containing the residue, add a solution of cyanoacetamide (67 g, 0.8 mol) in 400 mL of water and a piperidine acetate catalyst.
-
Heat the mixture under reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Add 200 mL of water and acidify the solution with glacial acetic acid until a voluminous yellow precipitate of 3-cyano-6-methyl-2(1H)-pyridone forms.[6]
-
Cool the mixture in an ice bath for 2 hours, collect the product by suction filtration, wash with ice-cold water (3 x 100 mL), and dry.
-
Subsequent Steps (Conceptual): The resulting pyridone would then typically undergo chlorination (e.g., with POCl₃), followed by a Rosenmund-von Braun reaction (cyanation) to install the 4-cyano group, and finally, esterification to yield this compound. Note: These final steps are complex and require specialized conditions not detailed in this protocol.
Section 2: Application in Organic Electronics: Synthesis of a Bipolar Host Material for OLEDs
The electron-deficient nature of the cyanopyridine ring makes E4CP an ideal building block for electron-transporting or bipolar materials in OLEDs.[3] By coupling E4CP with a hole-transporting moiety, such as a triphenylamine derivative, a bipolar host material can be synthesized. Such materials facilitate balanced charge injection and transport within the emissive layer of an OLED, leading to higher efficiency and lower operating voltages.[3][7]
Protocol 2: Synthesis of a Bipolar Host via Suzuki Coupling
-
Objective: To synthesize a bipolar material by coupling a halogenated E4CP derivative with a boronic ester of a hole-transporting unit.
-
Causality: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. A palladium catalyst is used to couple an organoboron compound with an organohalide. This specific protocol requires a pre-functionalized (e.g., brominated) E4CP, which serves as the organohalide partner. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an argon atmosphere, dissolve 4-(diphenylamino)phenylboronic acid pinacol ester (1.2 eq), brominated E4CP derivative (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq) in a 2:1 mixture of toluene and water.
-
Catalyst Addition: Degas the solution by bubbling argon through it for 30 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final bipolar host material.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of an OLED bipolar host material.
Section 3: Application in Porous Materials: Synthesis of a Metal-Organic Framework (MOF)
The nitrogen atoms of both the pyridine ring and the cyano group in E4CP are excellent Lewis bases, capable of coordinating to metal ion centers to form stable, porous networks known as Metal-Organic Frameworks (MOFs).[2] These materials are distinguished by their high surface area and tunable pore sizes, making them ideal for applications in gas storage, catalysis, and chemical sensing.[2][8]
Protocol 3: Solvothermal Synthesis of a Zn-E4CP MOF
-
Objective: To synthesize a crystalline MOF using E4CP as the organic linker and zinc nitrate as the metal source.
-
Causality: Solvothermal synthesis is the most common method for producing high-quality MOF crystals.[8] Heating the reactants in a sealed vessel above the boiling point of the solvent increases pressure and solubility, facilitating the self-assembly of the metal ions and organic linkers into an ordered, crystalline framework. The choice of solvent (DMF) is crucial as it solubilizes the precursors and can also act as a modulator in the crystallization process.
Step-by-Step Methodology:
-
Precursor Solution: In a 20 mL glass vial, dissolve this compound (E4CP, 35.2 mg, 0.2 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 59.5 mg, 0.2 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C for 72 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Colorless, crystalline solids should be visible in the vial. Decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores.
-
Solvent Exchange & Activation: To prepare the MOF for porosity analysis, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL over 24 hours).
-
Activation: Decant the ethanol and activate the sample by heating it under a high vacuum at 150 °C for 12 hours. The final product is an activated, porous Zn-E4CP MOF.
Visualization of MOF Synthesis Logic
Caption: Logical workflow for the solvothermal synthesis of a MOF.
Section 4: Perspectives in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Derivatives of cyanopyridines have demonstrated significant biological activities, including potential anticancer, anti-inflammatory, and analgesic properties.[1][9] E4CP serves as a valuable intermediate for synthesizing more complex molecules where the cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, and the ester can be modified to amides, expanding the chemical space for drug discovery.[1][10] Studies have shown that cyanopyridine derivatives can act as enzyme inhibitors and may induce apoptosis in cancer cell lines, highlighting the therapeutic potential of this structural motif.[1]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic molecular building block with multifaceted utility. Its unique electronic and structural features provide a direct pathway to synthesizing a diverse array of functional materials. From the vibrant pixels of OLED displays to the vast internal surfaces of Metal-Organic Frameworks and the intricate world of bioactive molecules, E4CP offers a robust and versatile platform for innovation. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable compound in their respective fields.
References
-
PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Available at: [Link]
-
PubChem. (n.d.). ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. Available at: [Link]
- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
- Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]
-
Journal of Materials Chemistry. (n.d.). Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Available at: [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ChemSynthesis. (2025). ethyl 4-cyano-2-quinolinecarboximidoate. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]
-
Finetech Chem. (n.d.). CAS:97316-50-2 FT-0680836 this compound Product Detail Information. Available at: [Link]
-
PubMed. (2024). Ir(III) Metal Emitters with Cyano-Modified Imidazo[4,5-b]pyridin-2-ylidene Chelates for Deep-Blue Organic Light-Emitting Diodes. Available at: [Link]
-
National Institutes of Health. (2024). Ir(III) Metal Emitters with Cyano‐Modified Imidazo[4,5‐b]pyridin‐2‐ylidene Chelates for Deep‐Blue Organic Light‐Emitting Diodes. Available at: [Link]
-
Environmental Engineering Research. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Available at: [Link]
- Google Patents. (n.d.). CN111213251A - Organic Light Emitting Diode.
-
MDPI. (n.d.). Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-cyanoindane-2-carboxylate. Available at: [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing [eeer.org]
- 3. Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CAS:97316-50-2 FT-0680836 this compound Product Detail Information [finetechchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ir(III) Metal Emitters with Cyano-Modified Imidazo[4,5-b]pyridin-2-ylidene Chelates for Deep-Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Application Note: Methodologies for the Esterification of 4-Cyano-2-Pyridinecarboxylic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup for the esterification of 4-cyano-2-pyridinecarboxylic acid. This key intermediate is crucial in the synthesis of various pharmaceutical agents and functional materials. This note moves beyond simple protocols to explain the causality behind methodological choices, ensuring scientific integrity and reproducibility. We will explore several robust esterification strategies, including classic acid catalysis (Fischer-Speier), modern coupling agent-mediated reactions, and activation via acyl chlorides. Each section includes detailed, step-by-step protocols, mechanistic insights, and data presentation to guide the user toward successful synthesis.
Introduction: Significance and Challenges
4-Cyano-2-pyridinecarboxylic acid is a valuable heterocyclic building block. Its esters are precursors to a wide range of biologically active molecules. The presence of three distinct functional groups—a carboxylic acid, a pyridine nitrogen, and a nitrile—presents a unique set of challenges and opportunities in synthesis. The pyridine nitrogen can be protonated or act as a nucleophile, the nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, and the carboxylic acid requires activation for efficient esterification.
The choice of esterification method is therefore critical and depends on the desired ester, the scale of the reaction, and the lability of other functional groups on the alcohol substrate. This guide details three field-proven methodologies, providing the rationale to select the most appropriate pathway for a given synthetic goal.
Methodology Comparison
A successful esterification strategy for 4-cyano-2-pyridinecarboxylic acid hinges on balancing reactivity with the preservation of the sensitive nitrile and pyridine functionalities. Below is a comparative summary of the primary methods detailed in this guide.
| Method | Principle | Typical Conditions | Advantages | Disadvantages | Ideal Use Case |
| Method A: Fischer-Speier Esterification | Direct reaction of carboxylic acid and alcohol with a strong acid catalyst.[1] | Reflux in excess alcohol (e.g., MeOH, EtOH) with catalytic H₂SO₄. | Cost-effective, simple setup, suitable for large scale.[2] | Harsh conditions (heat, strong acid) may lead to nitrile hydrolysis; equilibrium-limited.[3] | Synthesis of simple, robust methyl or ethyl esters where substrate is not acid-sensitive. |
| Method B: Acyl Chloride Formation | Conversion to a highly reactive acyl chloride intermediate using SOCl₂ or (COCl)₂, followed by reaction with alcohol. | Reflux with thionyl chloride (SOCl₂), followed by reaction with alcohol and a non-nucleophilic base. | High yields, drives reaction to completion, effective for hindered alcohols. | Harsh reagents (SOCl₂ is corrosive and moisture-sensitive), generates HCl byproduct. | When Fischer esterification fails or for less reactive/sterically hindered alcohols. |
| Method C: Carbodiimide Coupling | Activation of the carboxylic acid using a coupling agent (e.g., EDC, DCC) to form a reactive intermediate.[4] | EDC, catalytic DMAP, alcohol in an aprotic solvent (e.g., DCM) at room temperature.[5] | Mild conditions, high yields, minimal side reactions, broad substrate scope.[6] | Higher reagent cost, byproduct removal can be challenging (e.g., DCU from DCC).[6] | Synthesizing complex esters with sensitive functional groups or acid/heat-labile substrates. |
Experimental Protocols & Mechanistic Insights
Method A: Fischer-Speier Esterification
This is a classic, equilibrium-driven process where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[2] To drive the equilibrium toward the product ester, a large excess of the alcohol is typically used as the solvent, and the water byproduct may be removed.[1][2]
Causality: The primary challenge with this method is the potential for hydrolysis of the 4-cyano group to a carboxamide under prolonged exposure to hot, strong acid. Therefore, reaction time and acid concentration must be carefully monitored.
Detailed Protocol (for Methyl 4-cyano-2-pyridinecarboxylate):
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyano-2-pyridinecarboxylic acid (14.8 g, 100 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL). While stirring, cautiously add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~200 mL) with vigorous stirring until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure mthis compound.
Method B: Esterification via Acyl Chloride Intermediate
This two-step method first converts the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂).[7] The acyl chloride is then reacted with the alcohol in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.
Causality: This method is highly effective because the acyl chloride is much more electrophilic than the parent carboxylic acid. It avoids the equilibrium limitations of the Fischer method. However, thionyl chloride is highly corrosive and reacts violently with water; all glassware must be scrupulously dried.
Detailed Protocol (for an Ethyl Ester):
-
Acyl Chloride Formation: In a fume hood, suspend 4-cyano-2-pyridinecarboxylic acid (7.4 g, 50 mmol) in thionyl chloride (15 mL, ~200 mmol) in a dry round-bottom flask with a reflux condenser. Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reaction (Step 1): Heat the mixture to reflux (approx. 79°C) for 2-3 hours. The solid should dissolve, indicating the formation of the acid chloride.[7]
-
Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride under vacuum. The crude 4-cyano-2-pyridinecarbonyl chloride is often used directly in the next step.
-
Ester Formation: Dissolve the crude acyl chloride in dry dichloromethane (DCM, 100 mL) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Reagent Addition (Step 2): In a separate flask, prepare a solution of anhydrous ethanol (3.5 mL, 60 mmol) and triethylamine (8.4 mL, 60 mmol) in dry DCM (50 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C.
-
Reaction (Step 2): Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding water (50 mL). Transfer to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Method C: EDC/DMAP Coupling Esterification
This is a mild and highly efficient method known as Steglich esterification, which uses a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4] 4-(Dimethylamino)pyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction.[8]
Causality & Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[9][10] This new intermediate is an even more potent acylating agent and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst.[9] This pathway is highly efficient and avoids the formation of stable N-acylurea byproducts that can occur in the absence of DMAP.
Detailed Protocol (General Procedure):
-
Setup: Dissolve 4-cyano-2-pyridinecarboxylic acid (1.48 g, 10 mmol) in dry DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the desired alcohol (12 mmol, 1.2 equiv.), EDC·HCl (2.3 g, 12 mmol, 1.2 equiv.), and DMAP (122 mg, 1 mmol, 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM (50 mL). Wash with 5% citric acid solution (2 x 30 mL) to remove excess DMAP and the urea byproduct.[5] Then, wash with saturated NaHCO₃ solution (2 x 30 mL) and finally with brine (1 x 30 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude ester by flash column chromatography on silica gel to obtain the final product.
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Acids (H₂SO₄): Corrosive. Add slowly to solutions to dissipate heat.
-
Carbodiimides (EDC, DCC): Can be potent allergens and sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents (DCM): Dichloromethane is a suspected carcinogen. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
The successful esterification of 4-cyano-2-pyridinecarboxylic acid is readily achievable through several distinct synthetic routes. The choice of method should be guided by the stability of the substrate, required purity, reaction scale, and economic considerations. For simple, robust esters, Fischer esterification offers a cost-effective solution. For substrates that are sensitive to acid and heat, the mild and efficient EDC/DMAP coupling method is the superior choice. The acyl chloride route provides a powerful alternative for challenging or sterically hindered substrates. By understanding the rationale and mechanism behind each protocol, researchers can confidently select and optimize the ideal conditions for their specific synthetic targets.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Available from: [Link]
-
Guendouz, J., et al. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Kim, D., et al. (2023). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. National Center for Biotechnology Information. Available from: [Link]
-
Dey, C., et al. (2014). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Organic Syntheses, 91, 226. Available from: [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
- Popp, F. D. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
ResearchGate. Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Available from: [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Available from: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available from: [Link]
- Chorghade, M. S., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350. Washington, DC: U.S. Patent and Trademark Office.
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Eller, G. A., et al. (2013). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 9, 2198-2205. Available from: [Link]
-
ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? Available from: [Link]
-
ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Available from: [Link]
-
NIST. 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook. Available from: [Link]
-
Clausen, R. P. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
ChemRxiv. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]
-
ResearchGate. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Available from: [Link]
-
ResearchGate. New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Available from: [Link]
-
Weiss, J., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]
-
MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available from: [Link]
-
National Center for Biotechnology Information. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. Available from: [Link]
-
PubMed. (2025). A General Method for C-Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual-Catalyzed C-Alkylation of Nitroalkanes. Available from: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes and Protocols for Ethyl 4-cyano-2-pyridinecarboxylate in Anti-Inflammatory Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-cyano-2-pyridinecarboxylate as a scaffold in the discovery and development of novel anti-inflammatory agents. This document outlines the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating its anti-inflammatory properties.
Introduction: The Promise of the Pyridine Nucleus in Inflammation
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. Its derivatives have garnered significant attention for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. This compound, with its distinct arrangement of a cyano group and an ethyl ester on the pyridine core, presents a versatile starting point for the synthesis of novel compounds with potential anti-inflammatory efficacy. The electron-withdrawing nature of the cyano and carboxylate groups can influence the molecule's interaction with biological targets, making it an intriguing candidate for drug design and development. While direct anti-inflammatory data for this compound is not extensively published, numerous studies on its derivatives and related cyanopyridine compounds have demonstrated significant anti-inflammatory potential, suggesting that this core structure is a valuable pharmacophore for this therapeutic area.[1][2]
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the established anti-inflammatory activity of structurally related pyridine derivatives, we propose that this compound and its analogs may exert their effects through the modulation of key inflammatory signaling pathways. The primary hypothesized mechanisms include the inhibition of the NF-κB signaling cascade and the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.
The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] Its inhibition is a key strategy in the development of anti-inflammatory drugs. Ethyl pyruvate, a structurally related simple ester, has been shown to down-regulate a number of pro-inflammatory genes and inhibit NF-κB.[5][6] This suggests that this compound may act similarly by interfering with the NF-κB pathway, thereby reducing the production of inflammatory mediators.
COX-2 and 5-LOX are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[7][8] Dual inhibition of both enzymes is a desirable therapeutic strategy as it can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[9] The pyridine scaffold has been incorporated into compounds designed as dual COX/5-LOX inhibitors, indicating the potential for this compound derivatives to exhibit this dual inhibitory activity.
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Experimental Protocols
The following protocols provide a framework for the initial screening and evaluation of this compound and its synthesized derivatives for anti-inflammatory activity.
Protocol 1: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (and derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the stock solutions with DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
LPS Stimulation: After a 1-hour pre-treatment with the test compounds, stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
Nitric Oxide Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Protocol 2: In Vivo Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This widely used in vivo model assesses the ability of a test compound to reduce acute inflammation in rats.[12][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (and derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group, and treatment groups receiving different doses of the test compound.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflows for in vitro and in vivo anti-inflammatory screening.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound | IC₅₀ (µM) for NO Inhibition |
| Derivative 1 | [Insert Value] |
| Derivative 2 | [Insert Value] |
| Derivative 3 | [Insert Value] |
| Positive Control | [Insert Value] |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle | - | 0 |
| Derivative 1 | [Insert Dose] | [Insert Value] |
| Derivative 2 | [Insert Dose] | [Insert Value] |
| Indomethacin | [Insert Dose] | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The proposed mechanisms of action, centered around the inhibition of the NF-κB pathway and dual inhibition of COX-2 and 5-LOX, provide a strong rationale for its further investigation. The detailed protocols herein offer a clear path for the initial in vitro and in vivo screening of this compound and its derivatives. Future studies should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), conducting more in-depth mechanistic studies to confirm the molecular targets, and evaluating the pharmacokinetic and toxicological profiles of the most promising candidates.
References
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2011). Indian Journal of Pharmacology, 43(5), 554. Available at: [Link]
-
Baldassari, L., et al. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 48(5), 671-685. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Journal of Visualized Experiments, (87). Available at: [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. (2019). Molecules, 24(15), 2829. Available at: [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(15), 8281. Available at: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). Marine Drugs, 10(4), 811-820. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.7 Macrophages by Inhibiting NF-κB and JAK1-STAT1/STAT3 Pathways and Reducing ROS. (2023). International Journal of Molecular Sciences, 24(13), 11066. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (2017). Isan Journal of Pharmaceutical Sciences, 13(1), 76-84. Available at: [Link]
-
Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 23(15), 8281. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2021). Jurnal Kedokteran Brawijaya, 31(4), 221-225. Available at: [Link]
-
Baldassari, L., et al. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 48(5), 671-685. Available at: [Link]
-
Kao, K. K., & Fink, M. P. (2010). The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds. Biochemical pharmacology, 80(2), 151–159. Available at: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2021). Molecules, 26(8), 2187. Available at: [Link]
-
Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. Annals of the rheumatic diseases, 62(6), 501–509. Available at: [Link]
-
Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European journal of medicinal chemistry, 38(7-8), 645–659. Available at: [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
Giménez-Bastida, J. A., Shibata, T., Uchida, K., & Schneider, C. (2011). Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(11), 4013–4022. Available at: [Link]
-
Schroeder, C. P., Yang, P., Newman, R. A., & Lotan, R. (2007). Simultaneous inhibition of COX-2 and 5-LOX activities augments growth arrest and death of premalignant and malignant human lung cell lines. Journal of experimental therapeutics & oncology, 6(3), 183–192. Available at: [Link]
-
Fink, M. P. (2002). Ethyl pyruvate: a novel anti-inflammatory agent. Journal of internal medicine, 252(5), 385–390. Available at: [Link]
-
Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 65(5), 375–380. Available at: [Link]
Sources
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Advanced Cyclization Techniques for Ethyl 4-cyano-2-pyridinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Ethyl 4-cyano-2-pyridinecarboxylate
This compound is a highly versatile heterocyclic building block, distinguished by the strategic placement of its reactive functional groups: a cyano group (C≡N) and an ethyl ester (COOEt) on a pyridine scaffold.[1] This unique arrangement makes it an exceptionally valuable precursor in the synthesis of fused heterocyclic systems, which are privileged structures in medicinal chemistry and materials science.[2][3] The electron-withdrawing nature of both the pyridine ring nitrogen and the cyano group activates the ester at the 2-position for nucleophilic attack, while the cyano group itself is a prime site for cycloaddition and condensation reactions.
These application notes provide an in-depth guide to the key cyclization strategies for this compound, focusing on the synthesis of pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles to empower rational synthesis design.
Core Cyclization Strategy: Annulation with Dinucleophiles
The most powerful application of this compound is its reaction with 1,2- or 1,3-dinucleophiles. This strategy facilitates a domino reaction sequence, typically initiated by the nucleophilic attack on one of the electrophilic centers (the cyano or ester carbon), followed by an intramolecular cyclization to forge a new heterocyclic ring fused to the pyridine core.
Caption: Mechanism of Pyrazolo[3,4-b]pyridine formation.
Experimental Protocol
Objective: To synthesize 3-amino-4-cyanopyrazolo[3,4-b]pyridine.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (or an alternative high-boiling solvent like n-butanol or toluene) [4]* Standard reflux apparatus with condenser and magnetic stirring
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
To this stirred solution, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to obtain the final 3-amino-4-cyanopyrazolo[3,4-b]pyridine. The product can be further purified by recrystallization if necessary.
Data Summary: Reaction Parameters for Pyrazolopyridine Synthesis
| Parameter | Condition | Rationale / Notes | Reference |
| Solvent | Ethanol, n-Butanol, Toluene | Ethanol is a common, effective solvent. Higher boiling solvents like toluene can accelerate the reaction. | [4][5] |
| Temperature | Reflux | Provides the necessary thermal energy to overcome the activation barrier for cyclization. | [4] |
| Reaction Time | 3 - 8 hours | Dependent on substrate concentration and temperature. Monitor by TLC. | [4] |
| Hydrazine eq. | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. | [5] |
| Typical Yield | 46% - 90% | Yields vary based on specific substrate and reaction scale. | [4] |
Technique 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Guanidine Condensation
The construction of the pyrido[2,3-d]pyrimidine core is another valuable transformation, yielding a class of compounds known for a wide array of pharmacological activities. Guanidine serves as an ideal three-atom (N-C-N) synthon for this purpose.
Mechanistic Insight
This reaction is typically performed under basic conditions, often using sodium ethoxide to generate free guanidine from its salt form (e.g., guanidine hydrochloride) and to catalyze the reaction. [6]One of the amino groups of guanidine attacks the cyano carbon, initiating the cyclization cascade. The resulting intermediate undergoes an intramolecular attack from the second amino group onto the ester carbonyl. Elimination of ethanol leads to the formation of an intermediate which, upon tautomerization, yields the stable aromatic 2,4-diaminopyrido[2,3-d]pyrimidine product.
Sources
Application Note: High-Throughput Screening of Ethyl 4-cyano-2-pyridinecarboxylate Derivatives for Kinase Inhibition
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of Ethyl 4-cyano-2-pyridinecarboxylate derivatives to identify novel kinase inhibitors. Pyridine-based scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.[1][2] This document details a robust screening cascade, beginning with a biochemical primary assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, followed by a secondary cell-based viability assay to confirm activity in a biologically relevant context. We provide detailed, step-by-step protocols, data analysis procedures, and criteria for hit validation, establishing a self-validating system for the efficient discovery of promising lead compounds.
Introduction: The Rationale for Screening Pyridinecarboxylate Derivatives
The pyridine ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor, enabling strong interactions with biological targets, while the ring itself serves as a versatile scaffold for chemical modification.[1] Derivatives of pyridinecarboxylic acid, such as this compound, are of particular interest due to their synthetic tractability and demonstrated potential as enzyme inhibitors, with applications in oncology and inflammation.[1][3][4]
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][6] The structural features of pyridinecarboxylate derivatives make them excellent candidates for interaction with the ATP-binding pocket of kinases.[2] Therefore, a high-throughput screening campaign against a therapeutically relevant kinase is a logical and promising strategy for identifying novel inhibitors from a library of these compounds.
This application note outlines a complete workflow designed to efficiently screen a library of this compound derivatives against a representative oncology target, "Kinase X," and triage the resulting hits.
The HTS Cascade: A Multi-Step Strategy for Hit Identification
A successful HTS campaign relies on a tiered approach, or a "screening cascade," to systematically filter a large compound library down to a small number of high-quality, validated hits. This strategy minimizes the resources spent on false positives and irrelevant compounds.[7]
Our proposed cascade consists of:
-
Primary Screen: A highly sensitive and robust biochemical assay to measure the direct inhibition of Kinase X by each compound in the library.
-
Hit Confirmation: Re-testing of initial hits from the primary screen to confirm their activity.
-
Dose-Response Analysis: Generating IC50 values for confirmed hits to determine their potency.
-
Secondary Screen: A cell-based assay to validate the activity of potent compounds in a relevant cellular context, providing insights into cell permeability and cytotoxicity.
-
Hit Triage: An analysis phase to filter out known problematic compounds, such as Pan-Assay Interference Compounds (PAINS).[8][9][10]
Caption: The HTS cascade for identifying kinase inhibitors.
Protocol 1: Primary Biochemical Screen (Kinase X TR-FRET Assay)
3.1. Principle of the Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS, offering a high signal-to-noise ratio.[11][12][13] The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase X. A Europium (Eu)-chelate labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity (<10 nm), allowing energy transfer to occur. Inhibition of Kinase X by a compound prevents peptide phosphorylation, leading to a decrease in the TR-FRET signal.[14]
Caption: Principle of the TR-FRET kinase inhibition assay.
3.2. Materials and Reagents
-
Compound Plates: 384-well, low-volume, non-binding surface plates containing this compound derivatives (10 mM in 100% DMSO).
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Reagents:
-
Recombinant Human Kinase X enzyme.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
TR-FRET Donor: Europium-labeled anti-phospho-substrate antibody.
-
TR-FRET Acceptor: Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction.
-
Positive Control: Staurosporine (a known potent kinase inhibitor).[15]
-
Negative Control: DMSO.
-
-
Equipment:
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.
-
Multichannel pipettes or automated liquid dispenser.
-
Plate shaker.
-
TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).
-
3.3. Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM stock plates to the empty assay plates. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Rationale: Acoustic transfer minimizes DMSO carryover and allows for precise, low-volume dispensing, which is crucial for HTS.
-
-
Control Wells: Add 50 nL of 100% DMSO to 32 wells for the negative control (0% inhibition) and 50 nL of 10 mM Staurosporine to 32 wells for the positive control (100% inhibition).
-
Kinase Addition: Add 2.5 µL of Kinase X solution (2X final concentration) in assay buffer to all wells.
-
Initiate Reaction: Add 2.5 µL of a solution containing ATP and the biotinylated substrate (both at 2X final concentration) in assay buffer to all wells. The final reaction volume is 5 µL.
-
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to collect the reaction at the bottom of the wells. Incubate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of Stop/Detection buffer containing the Eu-antibody and SA-APC.
-
Detection Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET enabled reader using an excitation wavelength of 320 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).
3.4. Data Analysis and Quality Control
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))
-
Where "High_Control" is the positive control (Staurosporine) and "Low_Control" is the negative control (DMSO).
-
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay robustness. An assay is considered excellent for HTS if its Z'-factor is > 0.5.[16][17][18][19][20]
-
Z' = 1 - (3 * (SD_Low_Control + SD_High_Control) / |Mean_Low_Control - Mean_High_Control|)
-
This calculation must be performed for each plate to ensure data quality.
-
Protocol 2: Secondary Cell-Based Screen (Cell Viability Assay)
4.1. Principle of the Assay
This assay confirms the activity of hits from the primary screen in a relevant cancer cell line whose proliferation is dependent on Kinase X. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[21][22] The reagent causes cell lysis, releasing ATP, which is consumed in a luciferase reaction to produce a stable "glow-type" luminescent signal proportional to the number of viable cells.[23] A decrease in luminescence indicates cytotoxic or anti-proliferative activity.
4.2. Materials and Reagents
-
Cell Line: A human cancer cell line known to be dependent on Kinase X signaling (e.g., a specific lung or breast cancer line).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Plates: 384-well, solid white, tissue culture-treated plates.
-
Confirmed Hit Compounds: Plated in a dose-response format (e.g., 8-point, 3-fold serial dilutions).
-
Reagent: CellTiter-Glo® 2.0 Assay Reagent.[24]
-
Equipment:
-
Humidified cell culture incubator (37°C, 5% CO₂).
-
Automated liquid handler or multichannel pipettes.
-
Luminometer-capable plate reader.
-
4.3. Step-by-Step Protocol
-
Cell Seeding: Suspend cells in culture medium and dispense 25 µL into each well of the 384-well plates at a pre-optimized density (e.g., 1,000 cells/well). Incubate overnight.
-
Senior Scientist's Note: Cell seeding density is a critical parameter that must be optimized beforehand to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Compound Treatment: Add 25 nL of compounds from the dose-response plates to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.
-
-
Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent to each well.[23]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Plate Reading: Measure luminescence using a plate reader.
4.4. Data Analysis
-
Calculate Percent Viability:
-
% Viability = 100 * (Luminescence_Compound / Luminescence_DMSO_Control)
-
-
Determine IC50 Values: Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hit Identification and Triage
A "hit" from the primary screen is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean). Confirmed, potent hits are then progressed to the secondary screen.
Hypothetical Screening Results:
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Primary Screen IC50 (µM) | Secondary Screen IC50 (µM) | Triage Notes |
| PYC-001 | 85.2 | 0.75 | 1.2 | Promising Hit. Good correlation between assays. |
| PYC-002 | 92.5 | 0.41 | 0.6 | Promising Hit. Most potent compound. |
| PYC-003 | 78.9 | 2.1 | > 50 | Biochemical Hit. Poor cell permeability or off-target in cells. Deprioritize. |
| PYC-004 | 65.1 | 8.9 | 7.5 | Weak Hit. Consider for SAR if scaffold is unique. |
| PYC-005 | 99.8 | 0.15 | 25.3 | Potential PAINS. Very potent biochemically but weak in cells. Flag for analysis.[8][25] |
Hit Triage Workflow: The final step involves filtering the confirmed hits to remove undesirable compounds. This includes computational filtering to identify and flag potential Pan-Assay Interference Compounds (PAINS), which are known to cause false positives through non-specific mechanisms like aggregation or reactivity.[8][9][10] Compounds flagged as PAINS should be deprioritized unless there is strong evidence for a specific mode of action.
Conclusion
The described HTS cascade provides a robust and efficient methodology for identifying and validating novel kinase inhibitors from a library of this compound derivatives. By combining a target-based biochemical TR-FRET assay with a phenotypic cell-based assay, this workflow ensures that identified hits are both potent against their target and active in a biologically relevant setting. The rigorous use of quality control metrics like the Z'-factor and a systematic hit triage process maximizes the likelihood of discovering high-quality lead compounds suitable for further drug development.
References
-
Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–40. [Link]
-
BioAscent. Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. [Link]
-
Dahlin JL, Walters MA. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–90. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. [Link]
-
NIH, National Center for Biotechnology Information. (2014). Data analysis approaches in high throughput screening. [Link]
-
Ergin E, et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]
-
Sui Y, Wu Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(21), 2889-94. [Link]
-
Jasial S, et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3779-3789. [Link]
-
Wesche H, et al. (2005). High-Throughput Screening for Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(3), 181-95. [Link]
-
Davis MI, et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 514-21. [Link]
-
Yoshimasa, T, et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 297-306. [Link]
-
Yoshimasa T, et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 297-306. [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
PunnettSquare Tools. Z-Factor Calculator. [Link]
-
Sharma, P, et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4209. [Link]
-
Wesche H, et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(3), 181-95. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Poly-Dtech. TR-FRET Assay Principle. [Link]
-
CiteAb. (G7571) CellTiter-Glo® Luminescent Cell Viability Assay. [Link]
-
Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]
-
BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]
-
Higashi, T, et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 79-89. [Link]
-
Wikipedia. Pyridinecarboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Power of Pyridinecarboxylic Acid Derivatives like 6-Chloronicotinic Acid. [Link]
-
Li, Y, et al. (2019). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 7, 734. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. poly-dtech.com [poly-dtech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. assay.dev [assay.dev]
- 17. rna.uzh.ch [rna.uzh.ch]
- 18. academic.oup.com [academic.oup.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 25. pubs.acs.org [pubs.acs.org]
Analytical Methods for the Quantification of Ethyl 4-cyano-2-pyridinecarboxylate: A Comprehensive Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
Ethyl 4-cyano-2-pyridinecarboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of final products. This guide provides detailed, validated analytical methods for the accurate quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, which is ideal for routine quality control and stability testing. Additionally, a secondary gas chromatography-mass spectrometry (GC-MS) method is described, suitable for identification and quantification, particularly in complex matrices. The protocols are grounded in established chromatographic principles and adhere to validation standards set forth by the International Council for Harmonisation (ICH).[2][3]
Introduction and Analytical Strategy
The precise quantification of this compound is essential for ensuring batch-to-batch consistency, monitoring reaction kinetics, and assessing the stability of the compound. The presence of multiple functional groups—a pyridine ring, a cyano group, and an ethyl ester—dictates the selection of appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for potency and purity analysis due to its high resolution, sensitivity, and robustness. The compound's chromophores allow for straightforward detection using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation for volatile and semi-volatile compounds and provides definitive structural information through mass spectrometry, making it invaluable for impurity identification and confirmation of identity.[4][5]
This document provides comprehensive protocols for both techniques, including the scientific rationale behind method parameters and detailed validation procedures to ensure the generation of reliable and accurate data.[6][7]
Primary Method: Reversed-Phase HPLC with UV Detection
The RP-HPLC method is designed for accurate, precise, and robust quantification of this compound in bulk material and in-process samples.
Principle and Method Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[8]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and excellent retention characteristics for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A gradient mixture of acetonitrile and water provides a broad elution window to separate the main analyte from potential impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with the C18 phase.
-
pH Modifier: The addition of 0.1% formic acid to the aqueous phase is critical. It protonates the basic nitrogen of the pyridine ring, minimizing peak tailing caused by interactions with residual silanols on the stationary phase and ensuring a sharp, symmetrical peak.
-
Detection: The UV detector is set to a wavelength that provides high sensitivity for the analyte, determined by its UV absorbance maximum. Based on the conjugated system of the pyridine ring and cyano group, a wavelength of 275 nm is selected for optimal response.[8]
Experimental Protocol: HPLC-UV
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (reagent grade), Methanol (HPLC grade).
-
Reference Standard: this compound of known purity (≥98%).
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Gradient Program | 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 30% B), 12.1-15 min (30% B) |
Solution Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of 50 µg/mL after dissolving and diluting with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Before analysis, inject the 50 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][9]
-
Specificity: Analyze a blank (diluent), a reference standard, and a sample spiked with expected impurities. The analyte peak should be free from interference from any other components.
-
Linearity: Analyze the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The demonstrated range should cover 80% to 120% of the target sample concentration.[7]
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The RSD should be ≤ 2.0%.[3]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.
Data Presentation (Hypothetical Validation Data)
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,230 |
| 10.0 | 151,980 |
| 25.0 | 380,150 |
| 50.0 | 761,200 |
| 100.0 | 1,523,500 |
| 150.0 | 2,284,100 |
| Linear Regression | y = 15210x + 890 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
|---|---|---|
| 80% | 100.5% | - |
| 100% | 99.7% | 0.85% |
| 120% | 101.2% | - |
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is intended for the positive identification and quantification of this compound, especially for confirming results or analyzing samples where matrix complexity could interfere with HPLC analysis.
Principle and Method Rationale
The analyte must be thermally stable and sufficiently volatile for GC analysis. This compound meets these criteria.
-
Separation: A non-polar capillary column (e.g., DB-5MS or equivalent) provides separation based on the boiling points of the analytes and their interactions with the stationary phase. A temperature gradient is used to ensure efficient elution and good peak shape.
-
Detection: Mass spectrometry operating in Electron Ionization (EI) mode provides high sensitivity and generates a reproducible fragmentation pattern (mass spectrum) that serves as a unique fingerprint for the compound, allowing for unambiguous identification.[4] Quantification is performed using the total ion chromatogram (TIC) or by monitoring specific, abundant ions (Selected Ion Monitoring, SIM).
Experimental Protocol: GC-MS
Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and coupled to a mass selective detector.
-
GC Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Solvents: Ethyl acetate (GC grade).
-
Reference Standard: this compound of known purity (≥98%).
Instrumental Conditions
| Parameter | Condition |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) |
Solution Preparation
-
Diluent: Ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Solution: Prepare a sample solution with a theoretical concentration of 25 µg/mL in ethyl acetate. Filter if necessary.
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The primary RP-HPLC method is recommended for routine quality control due to its high precision and throughput. The secondary GC-MS method serves as an excellent confirmatory technique, providing unequivocal identification through mass spectral data. Both protocols are designed to be validated according to international standards, ensuring the integrity and reliability of the analytical results generated in a research or regulated laboratory setting.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- FDA. Q2(R2) Validation of Analytical Procedures. U.S.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 5-cyano-2H-pyridine-1. BenchChem.
- Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Technologies.
- BOC Sciences.
- Smolecule. (2023).
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia.
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020). Brazilian Journal of Analytical Chemistry.
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. brjac.com.br [brjac.com.br]
- 6. particle.dk [particle.dk]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for Agricultural Chemical Synthesis
Introduction: The Pivotal Role of Chemical Synthesis in Modern Agriculture
Chemical synthesis is the cornerstone of modern agriculture, providing the tools necessary to ensure global food security.[1][2][3] The judicious design and production of agrochemicals, including herbicides, fungicides, insecticides, and plant growth regulators, have led to significant increases in crop yields and quality.[1][4] This guide provides an in-depth exploration of the synthetic chemistry underpinning these vital agricultural tools, offering both foundational knowledge and practical protocols for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for key classes of agrochemicals, emphasizing the rationale behind experimental choices and the integration of sustainable, green chemistry principles.[5][6]
The Agrochemical Development Workflow: From Concept to Field
The journey of an agrochemical from a laboratory concept to a field-ready product is a complex, multi-stage process. It begins with the identification of a biological target and the design of molecules with the potential to interact with that target. This is followed by extensive chemical synthesis and optimization to enhance efficacy, selectivity, and safety. The final stages involve formulation development to ensure stability and effective delivery, and rigorous regulatory evaluation.[7][8]
Caption: A generalized workflow for agrochemical development.
I. Synthesis of Herbicides: Precision Weed Management
Herbicides are compounds that selectively control unwanted vegetation, thereby increasing crop yields.[9] The synthesis of modern herbicides focuses on specific molecular targets within the plant, such as enzymes involved in amino acid or lipid biosynthesis.[9]
Key Classes and Synthetic Strategies
| Herbicide Class | Mode of Action | Key Synthetic Intermediates |
| Glyphosate | Inhibits the EPSPS enzyme in the shikimate pathway, blocking aromatic amino acid synthesis.[9][10] | Iminodiacetic acid, formaldehyde, phosphorous acid |
| Sulfonylureas | Inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.[9] | Substituted anilines, sulfonyl isocyanates, heterocyclic amines |
| Triazines | Inhibit photosynthesis by blocking electron transport in photosystem II. | Cyanuric chloride, various amines |
Protocol: Synthesis of Glyphosate
This protocol outlines a common industrial synthesis of glyphosate.
Objective: To synthesize N-(phosphonomethyl)glycine (glyphosate) via the reaction of iminodiacetic acid with formaldehyde and phosphorous acid.
Materials:
-
Iminodiacetic acid
-
Formaldehyde (37% aqueous solution)
-
Phosphorous acid
-
Hydrochloric acid
-
Deionized water
-
Activated carbon
Procedure:
-
In a reaction vessel, dissolve iminodiacetic acid in deionized water.
-
Add phosphorous acid to the solution and stir until dissolved.
-
Slowly add formaldehyde to the reaction mixture while maintaining the temperature below 50°C.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.
-
Cool the mixture to below 50°C and add concentrated hydrochloric acid to precipitate the glyphosate.
-
Cool the mixture to 10-15°C and filter the crude glyphosate.
-
Wash the crude product with cold deionized water.
-
Recrystallize the crude product from hot deionized water with the addition of activated carbon to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to allow for the crystallization of pure glyphosate.
-
Filter the purified glyphosate, wash with cold deionized water, and dry under vacuum.
Characterization:
-
Melting Point: 189-190 °C (decomposes)
-
¹H NMR (D₂O): δ 3.2 (t, 2H), 3.9 (s, 2H)
-
³¹P NMR (D₂O): δ 9.6
II. Synthesis of Fungicides: Protecting Crops from Disease
Fungicides are essential for controlling plant diseases caused by pathogenic fungi.[1] The development of new fungicides often focuses on novel modes of action to combat the emergence of resistant fungal strains.[11]
Key Classes and Synthetic Strategies
| Fungicide Class | Mode of Action | Key Synthetic Intermediates |
| Triazoles | Inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. | Substituted benzophenones, 1,2,4-triazole |
| Strobilurins | Inhibit mitochondrial respiration by blocking the cytochrome bc1 complex. | Substituted phenylacetic acids, methoxyacrylate derivatives |
| Carboxamides | Inhibit succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. | Pyrazole-4-carboxylic acids, substituted anilines |
Protocol: Synthesis of a Tebuconazole Analog (A Triazole Fungicide)
This protocol describes the synthesis of a tebuconazole analog, a broad-spectrum triazole fungicide.
Objective: To synthesize a tebuconazole analog via a multi-step process involving Grignard reaction, epoxidation, and triazole ring formation.
Materials:
-
4-chlorobenzaldehyde
-
tert-butylmagnesium chloride
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
1,2,4-Triazole
-
Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF)
Procedure:
-
Step 1: Grignard Reaction: Dissolve 4-chlorobenzaldehyde in dry THF. Add tert-butylmagnesium chloride dropwise at 0°C. Stir for 2 hours at room temperature. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the resulting alcohol by column chromatography.
-
Step 2: Epoxidation: Suspend sodium hydride in dry DMF. Add trimethylsulfoxonium iodide portion-wise. Stir for 1 hour. Add the alcohol from Step 1 dissolved in DMF. Stir at 50°C for 4 hours. Pour into ice water and extract with diethyl ether. Purify the epoxide by column chromatography.
-
Step 3: Triazole Ring Opening: Dissolve the epoxide from Step 2 and 1,2,4-triazole in DMF. Add potassium carbonate and stir at 80°C for 6 hours. Cool, add water, and extract with ethyl acetate. Purify the final product by column chromatography.
Characterization:
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: Synthetic pathway for a tebuconazole analog.
III. Synthesis of Insecticides: Targeted Pest Control
Insecticides are crucial for protecting crops from insect pests.[12] Modern insecticide synthesis aims to develop compounds with high target specificity and low environmental impact.[13]
Key Classes and Synthetic Strategies
| Insecticide Class | Mode of Action | Key Synthetic Intermediates |
| Pyrethroids | Act on the sodium channels of insect nerve cells, causing paralysis.[14] | Chrysanthemic acid derivatives, substituted benzyl alcohols[14] |
| Neonicotinoids | Act as agonists of the nicotinic acetylcholine receptor in insects. | 2-chloro-5-chloromethylpyridine, N-nitro-imidazolidine-2-ylideneamine |
| Diamides | Activate insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[13] | Anthranilic acid derivatives, substituted pyrazole carboxylic acids[13] |
Protocol: Synthesis of a Permethrin Analog (A Pyrethroid Insecticide)
This protocol outlines the esterification reaction to form a permethrin analog.[14]
Objective: To synthesize a permethrin analog by the esterification of 3-phenoxybenzyl alcohol with a chrysanthemic acid derivative.
Materials:
-
3-phenoxybenzyl alcohol
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (a chrysanthemic acid derivative)
-
Pyridine
-
Dichloromethane
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol in dry dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the chrysanthemic acid derivative dissolved in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the permethrin analog.
Characterization:
-
The structure of the synthesized ester can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
IV. Synthesis of Plant Growth Regulators: Modulating Plant Development
Plant growth regulators (PGRs) are organic compounds, either natural or synthetic, that in small amounts modify plant physiological processes.[15][16][17][18][19] They are used to improve crop quality and yield.[16]
Key Classes and Synthetic Strategies
| PGR Class | Primary Function | Example Synthetic Compound |
| Auxins | Promote cell elongation and root initiation.[15][18] | Indole-3-butyric acid (IBA)[17] |
| Gibberellins | Promote stem elongation, germination, and flowering.[15] | Gibberellic acid (GA3) |
| Cytokinins | Promote cell division and shoot formation.[15] | 6-Benzylaminopurine (BAP) |
Protocol: Synthesis of Indole-3-butyric acid (IBA)
This protocol describes the synthesis of the auxin, Indole-3-butyric acid.
Objective: To synthesize Indole-3-butyric acid from indole and γ-butyrolactone.
Materials:
-
Indole
-
γ-Butyrolactone
-
Potassium hydroxide
-
High-boiling point solvent (e.g., mineral oil)
Procedure:
-
In a reaction flask, combine indole, γ-butyrolactone, and powdered potassium hydroxide in a high-boiling point solvent.
-
Heat the mixture to 200-220°C and maintain for 2-3 hours.
-
Cool the reaction mixture and add water to dissolve the potassium salt of IBA.
-
Separate the aqueous layer and wash with a nonpolar solvent to remove unreacted indole and the high-boiling point solvent.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the IBA.
-
Filter the crude IBA, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure IBA.
Characterization:
-
Melting Point: 123-125 °C
-
¹H NMR (CDCl₃): δ 2.1 (m, 2H), 2.3 (t, 2H), 3.0 (t, 2H), 7.1-7.7 (m, 5H), 8.1 (br s, 1H)
V. The Rise of Green Chemistry in Agrochemical Synthesis
The principles of green chemistry are increasingly being applied to agrochemical synthesis to minimize environmental impact and enhance sustainability.[5][6][20] This involves the use of renewable feedstocks, safer solvents, and more efficient catalytic processes.[21][22] The development of biocatalysts and microwave-assisted synthesis are examples of green chemistry approaches that can reduce waste and energy consumption in agrochemical production.[22][23]
Caption: Key principles of green chemistry in agrochemical synthesis.
VI. Formulation: The Key to Efficacy
The synthesis of an active ingredient is only the first step. Agrochemical formulation is the process of converting a pure active ingredient into a product that can be effectively applied in the field.[8][24] Formulations are designed to improve handling, storage stability, and the biological performance of the agrochemical.[8][25] Common formulation types include emulsifiable concentrates (EC), suspension concentrates (SC), and water-dispersible granules (WG).[8][24] The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method.[26]
Conclusion
The synthesis of agricultural chemicals is a dynamic and evolving field that plays a critical role in global food production. The protocols and information presented in this guide offer a glimpse into the intricate science of creating these essential molecules. As the challenges of a growing global population and a changing climate intensify, the need for innovative, effective, and sustainable agrochemical synthesis will continue to be of paramount importance. The future of agrochemical research and development will undoubtedly be shaped by the principles of green chemistry and a deeper understanding of the molecular interactions between agrochemicals and their biological targets.
References
-
Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). ResearchGate. [Link]
-
Crop Protection Formulation Development Services. Battelle. [Link]
-
Biosynthesis and applications of plant growth regulators. (2021). Slideshare. [Link]
-
The Synthesis Pathway: From Intermediate to Fungicide. Apolloscientific. [Link]
-
The Synthesis of Pyrethroids. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. National Institutes of Health. [Link]
-
Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. American Chemical Society. [Link]
-
An Introduction to Agrochemical Formulation Strategies. Informa Connect. [Link]
-
Plant Protection and Agrochemical formulations, so the "rational chemistry" combines productivity and sustainability. (2021). SIPCAM OXON. [Link]
-
Synthetic insecticide. Britannica. [Link]
-
AGROCHEMICALS FORMULATION. PCC SE. [Link]
-
The Role of Green Chemistry in Agriculture. Prime Scholars. [Link]
-
Application of Synthetic Chemicals in Agriculture and their toxic effect on the Environment. bepls. [Link]
-
Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry. (2019). Organic Process Research & Development. [Link]
-
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. (2025). Molecules. [Link]
-
Research Progress in the Design and Synthesis of Herbicide Safeners: A Review. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of fungicide (1, 3, 4-Thiadiazolo [3, 2-a] Pyrimidin-5-Ones)... ResearchGate. [Link]
-
Role of modern chemistry in sustainable arable crop protection. National Institutes of Health. [Link]
-
Synthetic Approaches to the 2019-2020 New Agrochemicals. ResearchGate. [Link]
-
safe & judicious use of agrochemicals - and applications of green chemistry. FICCI. [Link]
-
Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. National Institutes of Health. [Link]
-
Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). ResearchGate. [Link]
-
A beginner's guide to Agrochemical Formulation Strategies. (2019). News. [Link]
-
UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. GCW Gandhi Nagar Jammu. [Link]
-
Plant Growth Regulators. BYJU'S. [Link]
-
How are herbicides produced?. (2025). Zhejiang Rayfull Chemicals Co., Ltd. [Link]
-
Herbicide. Wikipedia. [Link]
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. [Link]
-
Herbicides - Properties, Synthesis and Control of Weeds. Darvas Béla. [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]
-
Agricultural chemicals. Research Starters. [Link]
-
Synthesis of New Agrochemicals. OUCI. [Link]
-
Synthesis and Chemistry of Agrochemicals. American Chemical Society. [Link]
-
Synthesis and Chemistry of Agrochemicals III : Progress in a Time of Change. ACS Publications. [Link]
-
Molecule Synthesis Method Makes Pharma and Agrochemical Manufacturing Greener. (2022). Drug Discovery from Technology Networks. [Link]
-
(PDF) Synthesis of New Agrochemicals. ResearchGate. [Link]
Sources
- 1. Agro Synthesis [evonik.com]
- 2. Agricultural chemicals | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. An Introduction to Agrochemical Formulation Strategies [informaconnect.com]
- 8. sipcam-oxon.com [sipcam-oxon.com]
- 9. Herbicide - Wikipedia [en.wikipedia.org]
- 10. bdarvas.hu [bdarvas.hu]
- 11. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 12. Synthetic insecticide | agriculture | Britannica [britannica.com]
- 13. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biosynthesis and applications of plant growth regulators | PPTX [slideshare.net]
- 16. Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. byjus.com [byjus.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ficci.in [ficci.in]
- 23. Molecule Synthesis Method Makes Pharma and Agrochemical Manufacturing Greener | Technology Networks [technologynetworks.com]
- 24. products.pcc.eu [products.pcc.eu]
- 25. battelle.org [battelle.org]
- 26. A beginner’s guide to Agrochemical Formulation Strategies - News [cpduk.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-cyano-2-pyridinecarboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-cyano-2-pyridinecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, ensuring that each step is understood, not just followed.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are several viable pathways to synthesize this compound. A common and effective method involves the cyanation of a pre-functionalized pyridine ring, such as from a corresponding bromo or chloro derivative, followed by esterification if the carboxylic acid is present.[1] Another approach is a multi-component reaction, which can build the pyridine ring in a single step from simpler precursors.[1][2]
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any by-products. The consumption of the starting material and the appearance of the product spot (visualized under UV light) indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the key safety precautions for this synthesis?
A3: The synthesis of this compound involves the use of cyanide reagents, which are highly toxic. All manipulations involving cyanide salts (e.g., cuprous cyanide) must be performed in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental contact, seek immediate medical attention.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Q: I've followed the protocol, but my yield is significantly lower than expected, or I have no product at all. What could be the cause?
A: Low or no yield can stem from several factors. Let's break down the possibilities:
-
Cause 1: Reagent Quality and Stoichiometry
-
Explanation: The purity of your starting materials is paramount. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to an incomplete reaction or the formation of side products. Using an excess of one reagent can sometimes drive the reaction to completion.[4][5]
-
Solution:
-
Ensure all reagents are of high purity and are properly stored.
-
Verify the stoichiometry of your reactants. Consider a slight excess of the cyanide source in cyanation reactions.
-
Use anhydrous solvents, as water can lead to unwanted side reactions.
-
-
-
Cause 2: Inefficient Reaction Conditions
-
Explanation: Temperature and reaction time are critical parameters. Some reactions require heating to overcome the activation energy barrier, while others may decompose at elevated temperatures.
-
Solution:
-
Optimize the reaction temperature. If the reaction is sluggish, consider a modest increase in temperature.
-
Monitor the reaction over a longer period to ensure it has gone to completion.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
-
Cause 3: Catalyst Deactivation
-
Explanation: In reactions involving a catalyst, such as a palladium-catalyzed cyanation, the catalyst can be deactivated by impurities or improper handling.
-
Solution:
-
Use a fresh, high-quality catalyst.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
Problem 2: Formation of Significant By-products
Q: My reaction seems to be working, but I'm getting a lot of impurities. How can I minimize them?
A: The formation of by-products is a common challenge. Here are some likely culprits and their solutions:
-
By-product 1: 4-Cyano-2-pyridinecarboxylic acid
-
Explanation: This by-product arises from the hydrolysis of the ethyl ester group. This can happen if there is water in the reaction mixture or during an aqueous work-up.
-
Solution:
-
Use anhydrous solvents and reagents.
-
During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.
-
-
-
By-product 2: Ethyl 2-pyridinecarboxylate-4-carboxamide
-
Explanation: The cyano group can be hydrolyzed to a primary amide in the presence of acid or base and water.
-
Solution:
-
Maintain anhydrous conditions.
-
A neutral or slightly acidic work-up is preferable to a strongly basic one.
-
-
Problem 3: Difficulty in Product Purification
Q: I have the crude product, but I'm struggling to get it pure. What are the best purification methods?
A: Effective purification is key to obtaining a high-quality final product.
-
Method 1: Column Chromatography
-
Explanation: This is a highly effective method for separating the desired product from by-products and unreacted starting materials.[2]
-
Protocol:
-
Use silica gel as the stationary phase.
-
A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Monitor the fractions by TLC to identify and combine the pure product.
-
-
-
Method 2: Recrystallization
-
Explanation: If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient purification method.[2]
-
Protocol:
-
Choose a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water could be effective.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to form pure crystals.
-
Collect the crystals by filtration.
-
-
Experimental Protocols & Data
Protocol: Synthesis of this compound via Cyanation
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4-bromo-2-pyridinecarboxylate
-
Cuprous cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl 4-bromo-2-pyridinecarboxylate (1 equivalent) and cuprous cyanide (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 130-140°C and stir for 16-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into a solution of aqueous ferric chloride and ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Temperature | Too low | Low yield | Insufficient energy to overcome the activation barrier. |
| Too high | Lower yield | Potential for product decomposition or increased side reactions. | |
| Solvent | Non-anhydrous | Lower yield | Hydrolysis of ester and cyano groups. |
| Cyanide Source | Insufficient | Low yield | Incomplete conversion of starting material. |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose low-yield synthesis issues.
References
-
ResearchGate. (2025, August 7). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]
- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
- Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 5. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Cyanopyridine Synthesis
Welcome to the Technical Support Center for Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyanopyridine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cyanopyridines. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My cyanation of a pyridine N-oxide is giving low yields and a significant amount of the starting material is recovered. What is happening and how can I improve this?
This is a frequent challenge, often rooted in incomplete activation of the pyridine N-oxide or suboptimal reaction conditions for the nucleophilic attack by the cyanide ion.
Root Cause Analysis:
The cyanation of pyridine N-oxides, particularly in methods analogous to the Reissert-Henze reaction, requires the activation of the N-oxide to make the pyridine ring sufficiently electrophilic for the cyanide to attack.[1][2][3] If the activating agent (e.g., dimethylcarbamoyl chloride, benzoyl chloride, or trifluoroacetic anhydride) is not effective or is used in insufficient amounts, the N-oxide will not react.
Troubleshooting Strategies:
-
Choice of Activating Agent: The reactivity of the activating agent is crucial. For less reactive pyridine N-oxides, a stronger activating agent may be required. For instance, trifluoroacetic anhydride is a potent activating agent that can be used to generate the N-nitropyridinium salt in situ when used with nitric acid, facilitating cyanation.[1]
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. For example, the reaction of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and potassium cyanide is conducted at 120 °C in acetonitrile to achieve good yields.[2]
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Non-polar solvents are sometimes preferred to minimize side reactions.[4]
-
-
Cyanide Source: The nature of the cyanide source can also impact the reaction's success. While KCN and NaCN are common, trimethylsilyl cyanide (TMSCN) is a milder and often more effective reagent, especially for sensitive substrates.[5][6]
Experimental Protocol: Optimized Cyanation of a Pyridine N-Oxide
-
To a solution of the pyridine N-oxide (1 equivalent) in anhydrous dichloromethane, add the activating agent (e.g., dimethylcarbamoyl chloride, 1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am observing the formation of a significant amount of picolinamide or picolinic acid as a byproduct in my cyanopyridine synthesis. What causes this and how can I prevent it?
The presence of picolinamide or picolinic acid indicates the hydrolysis of the nitrile group of your desired cyanopyridine.[7][8][9] This is a common side reaction, especially under aqueous or non-neutral pH conditions.
Causality of Hydrolysis:
The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. The initial hydrolysis product is the corresponding amide (e.g., picolinamide), which can be further hydrolyzed to the carboxylic acid (e.g., picolinic acid) under more stringent conditions.[8][10] The presence of water in the reaction mixture, or during workup, can promote this side reaction.
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Control of pH:
-
During the reaction, avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic base.
-
During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions.
-
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your primary reaction allows, performing it at a lower temperature can minimize this side reaction.
Data Summary: pH and Temperature Effects on Hydrolysis
| Condition | Primary Byproduct | Mitigation Strategy |
| Aqueous acidic workup | Picolinic Acid | Neutralize with a mild base (e.g., NaHCO₃) and minimize contact time. |
| Aqueous basic workup | Picolinamide/Picolinic Acid | Use a buffered solution for workup and maintain a low temperature. |
| High reaction temperature | Picolinamide/Picolinic Acid | Optimize the reaction to proceed at a lower temperature if feasible. |
Q3: My reaction mixture is turning dark and forming a tar-like substance, leading to a low yield of the desired cyanopyridine. What is causing this polymerization?
The formation of dark, polymeric materials is often due to the polymerization of the cyanopyridine product or reactive intermediates.[11]
Mechanism of Polymerization:
Cyanopyridines can undergo polymerization, especially in the presence of certain catalysts or at elevated temperatures. The polymerization can proceed through the nitrile groups, leading to the formation of polyconjugated polymers with a –(C=N)– backbone.[11]
Troubleshooting Polymerization:
-
Temperature Control: This is the most critical factor. Avoid excessive heating and prolonged reaction times.
-
Catalyst Choice: Some catalysts, particularly certain metal salts, can promote polymerization. If you suspect the catalyst is the issue, consider screening alternative catalysts.
-
Monomer Concentration: High concentrations of the cyanopyridine product can favor polymerization. If possible, performing the reaction at a lower concentration might be beneficial.
Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for polymerization side reactions.
Q4: In my Reissert-Henze reaction, I am getting a mixture of 2- and 6-cyanopyridine isomers. How can I improve the regioselectivity?
The Reissert-Henze reaction, which involves the cyanation of pyridine N-oxides, can sometimes lead to a mixture of isomers, particularly with substituted pyridines.[1][4][12]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyridine ring can direct the cyanide attack to the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the C2 and C6 positions.
-
Reaction Conditions: Temperature and solvent polarity can also play a role in determining the regioselectivity. Higher temperatures and more polar solvents can sometimes lead to a decrease in selectivity.[4]
Strategies for Enhancing Regioselectivity:
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Solvent Screening: Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile), to find the optimal conditions for your specific substrate.
-
Choice of Activating Group: The nature of the acylating or activating group can influence the regioselectivity of the cyanide addition.
Analytical Methods for Impurity Detection
Accurate identification and quantification of side products are crucial for effective troubleshooting.
| Analytical Technique | Application in Cyanopyridine Synthesis |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a UV detector is typically used.[13][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and byproducts. It provides both retention time and mass spectral data for compound identification.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and potential amide or carboxylic acid byproducts. |
Concluding Remarks
Troubleshooting side reactions in cyanopyridine synthesis requires a systematic approach grounded in a solid understanding of reaction mechanisms. By carefully controlling reaction parameters such as temperature, solvent, and reagent stoichiometry, and by employing appropriate analytical techniques to monitor the reaction, researchers can significantly improve yields and purities. This guide provides a starting point for addressing common challenges, but it is important to remember that each specific substrate may require tailored optimization.
References
- Katritzky, A. R., et al. (2005).
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridine 5a. Retrieved from [Link]
-
ACS Publications. (1985). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. Retrieved from [Link]
- Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
- Google Patents. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 3-cyano-pyridine N-oxide.
-
Semantic Scholar. (n.d.). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]
- Google Patents. (2016). A kind of preparation method of 3-cyano group-pyridine N-oxides.
-
PubMed. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Trimethylsilyl cyanide (TMSCN). Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Retrieved from [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert-Reaktion. Retrieved from [Link]
-
Wanfang Data. (n.d.). AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER. Retrieved from [Link]
-
ResearchGate. (n.d.). Reissert-Henze reaction. Retrieved from [Link]
- Google Patents. (2013). Synthesis method of cyanopyridine and derivatives thereof.
-
ACS Publications. (2022). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. Retrieved from [Link]
-
MDPI. (2019). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]
-
ACS Publications. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
SciSpace. (2020). Reissert‐Henze reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from [Link]
- Google Patents. (2009). The synthetic method of 2-pyridine carboxylic acid.
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Analytical Methods. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Reissert-Reaktion – Wikipedia [de.wikipedia.org]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 11. AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS â ©â ¦. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER* [cjps.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Crude Ethyl 4-cyano-2-pyridinecarboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 4-cyano-2-pyridinecarboxylate. This molecule, with its reactive cyano and ester functionalities, is a valuable building block in medicinal chemistry and materials science.[1] However, its purification can be non-trivial. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate common purification hurdles, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Question 1: My crude product is a dark, oily residue. What are the likely impurities and how can I remove them?
Answer: A dark, oily appearance in crude this compound typically suggests the presence of polymeric by-products, residual starting materials, or decomposition products. The pyridine ring is susceptible to side reactions under certain synthetic conditions, which can lead to colored impurities.[2]
Initial Steps:
-
Characterization: Before attempting purification, it is crucial to get a preliminary understanding of the composition of your crude mixture. A simple Thin Layer Chromatography (TLC) analysis can be very informative. If available, an HPLC or GC-MS analysis would provide a more detailed impurity profile.[3]
-
Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by brine. This can help remove some polar, colored impurities.
Purification Strategies:
-
Column Chromatography: This is often the most effective method for removing a wide range of impurities.
-
Stationary Phase: Silica gel is a standard choice.
-
Eluent System: A gradient of hexane and ethyl acetate is commonly used for pyridine derivatives.[4][5] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis first.
-
-
Activated Carbon Treatment: If the color persists after chromatography, you can try treating a solution of the partially purified product with activated charcoal. This can effectively adsorb highly conjugated, colored impurities. Use a minimal amount of charcoal and filter it off through a pad of Celite to avoid significant product loss.
Question 2: I'm observing a new spot on my TLC after work-up, which I suspect is the corresponding carboxylic acid. How can I prevent this and remove it?
Answer: The appearance of a more polar spot, likely 4-cyano-2-pyridinecarboxylic acid, indicates hydrolysis of the ethyl ester. This can occur during aqueous work-ups, especially if the conditions are acidic or basic, or if the mixture is heated for an extended period.[6][7]
Preventative Measures:
-
Neutral pH: During aqueous extraction, ensure the pH of the aqueous layer is maintained close to neutral (pH 7).[8]
-
Temperature Control: Perform extractions at room temperature or below to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If possible, use anhydrous work-up procedures. For example, after quenching the reaction, you can directly filter off any solids and concentrate the filtrate before proceeding to chromatography.
Removal of Carboxylic Acid Impurity:
-
Base Wash: As mentioned previously, washing the organic solution of your crude product with a mild aqueous base like sodium bicarbonate will selectively extract the acidic carboxylic acid impurity into the aqueous layer.
-
Column Chromatography: The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value on silica gel TLC. It will either remain at the baseline or elute much later during column chromatography, allowing for effective separation.
Question 3: My final product has a persistent yellow color, even after column chromatography. What could be the cause and how do I get a colorless product?
Answer: A persistent yellow color often indicates the presence of trace impurities that co-elute with the product during chromatography. This compound itself is typically a pale yellow liquid.[1] However, a more intense color may be undesirable.
Potential Causes & Solutions:
-
Trace Metal Contamination: Residual metal catalysts from the synthesis can sometimes impart color. Washing with a dilute solution of a chelating agent like EDTA during the aqueous work-up can sometimes help.
-
Oxidation/Decomposition: Pyridine derivatives can be sensitive to air and light. Ensure that purification and storage are done under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect from light.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step. Common solvents for recrystallization of similar compounds include ethanol or mixtures of hexane and ethyl acetate.[4]
-
Short-Path Distillation (Kugelrohr): For thermally stable liquids, short-path distillation under high vacuum can be a very effective method to separate the product from non-volatile colored impurities.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound? A1: Pure this compound is typically a pale yellow liquid at room temperature.[1]
Q2: What are the best analytical techniques to assess the purity of my final product? A2: The purity of this compound can be reliably assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and accurate way to quantify purity and detect impurities.[3][11][12]
-
Gas Chromatography (GC): If the compound and its potential impurities are volatile, GC with a Flame Ionization Detector (FID) is another excellent method for purity assessment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also reveal the presence of impurities if they are at a significant level.
Q3: Can I use distillation for the purification of crude this compound? A3: Yes, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[9] However, care must be taken as pyridine derivatives can be sensitive to high temperatures. It is recommended to use a high vacuum to keep the distillation temperature as low as possible. A short-path distillation apparatus is often preferred to minimize thermal stress on the compound.
Q4: What are the typical storage conditions for this compound? A4: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry place, away from light and air. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions and monitor them by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 10% Ethyl Acetate in Hexane, gradually increase to 50% |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Recrystallization
If the purified product is a solid or can be solidified, recrystallization can be performed to achieve higher purity.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
-
Procedure:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool undisturbed to room temperature to allow for slow crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- Google Patents. (1989).
- Google Patents. (2018). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
-
PubMed. (1990). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]
- Google Patents. (1998).
-
Arkat USA. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (2020). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]
-
PubChem. ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. [Link]
- Google Patents. (2014). WO2014075447A1 - Biological preparation method of ethyl (r)
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
-
Finetech Chem. This compound. [Link]
- Google Patents. (1956).
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 10. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity in Ethyl 4-cyano-2-pyridinecarboxylate substitutions
Introduction: Navigating the Complex Reactivity of a Versatile Building Block
Ethyl 4-cyano-2-pyridinecarboxylate is a pivotal building block in medicinal chemistry and materials science, prized for its densely functionalized, electron-deficient pyridine core.[1] However, its utility is often hampered by what researchers perceive as "poor reactivity" in substitution reactions. This is not a sign of an inert molecule, but rather one of a nuanced and complex reactivity profile. The challenges primarily stem from a combination of steric and electronic factors that must be understood to be overcome.
The pyridine nitrogen and the C4-cyano group strongly withdraw electron density from the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] In theory, this should make reactions straightforward. The complication arises from the bulky ethyl carboxylate group at the C-2 position. This group sterically hinders the approach of nucleophiles to adjacent positions and can electronically influence the preferred sites of reaction.[4][5]
This guide provides a comprehensive troubleshooting framework, moving from frequently asked questions to advanced, field-proven protocols designed to transform frustratingly low yields into successful, high-conversion syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors causing low reactivity in substitutions with this molecule?
The principal challenges are:
-
Steric Hindrance: The ethyl carboxylate group at the C-2 position physically blocks incoming nucleophiles, particularly at the C-3 position. This is often the most significant barrier to successful reactions.[5]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to transition metal catalysts (e.g., Palladium, Copper), leading to catalyst deactivation and stalled reactions.[6]
-
Unexpected Reactivity: The cyano group at the C-4 position can, under certain conditions, act as a leaving group itself, leading to undesired products. This is especially true in reactions with pyridinium salts or very strong nucleophiles.[7][8]
Q2: Which positions on the pyridine ring are electronically activated for nucleophilic attack?
The C-2, C-4, and C-6 positions are all electronically activated due to the electron-withdrawing nature of the ring nitrogen. The additional cyano group at C-4 further enhances the electrophilicity of the C-2 and C-6 positions. When a nucleophile attacks these positions, a resonance-stabilized intermediate (a Meisenheimer complex) is formed where the negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the reaction.[9][10]
Q3: Can the ester or cyano functional groups undergo side reactions?
Yes. Under strongly basic or acidic conditions, both groups are susceptible to hydrolysis. The ethyl ester can be saponified to a carboxylate, and the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.[11] It is crucial to select reaction conditions, particularly the base and temperature, that are mild enough to avoid these pathways.
Troubleshooting Guide: From Failed Reactions to Rational Solutions
This section addresses common experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Scenario 1: My Nucleophilic Aromatic Substitution (SNAr) reaction shows low or no conversion.
Question: I'm trying to displace a leaving group (e.g., a halide at C-6) with an amine, but I'm getting my starting material back. What's going wrong?
Analysis & Solutions:
This is the most common issue and can be traced to several root causes. The following decision workflow can help diagnose the problem.
Caption: Troubleshooting workflow for SNAr failures.
-
Cause A: Insufficient Thermal Energy. SNAr reactions, especially with hindered substrates, require significant activation energy.
-
Solution: Increase the reaction temperature. If solvent boiling point is a limitation, consider switching to a higher-boiling polar aprotic solvent like DMSO, NMP, or DMA. The most effective solution is often to employ microwave-assisted synthesis, which can dramatically accelerate the reaction rate and improve yields.[12][13]
-
-
Cause B: Inappropriate Base. The base must be strong enough to deprotonate the nucleophile (if required, e.g., for amines or alcohols) but not so harsh that it causes hydrolysis of the ester or cyano groups.
-
Solution: Avoid strong hydroxide bases (NaOH, KOH). Instead, use carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "cesium effect," which can enhance nucleophilicity.
-
-
Cause C: Poor Nucleophile. Sterically bulky nucleophiles will struggle to approach the reaction center due to the C-2 ester group.
-
Solution: If possible, switch to a smaller, less hindered nucleophile. If the nucleophile cannot be changed, the only recourse is often to move away from SNAr and towards a catalytic cross-coupling reaction, which proceeds via a different mechanism that is less sensitive to steric bulk around the leaving group.
-
Scenario 2: My reaction is producing an unexpected product, or my desired product is contaminated.
Question: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) but the yield is poor and I see byproducts from starting material decomposition.
Analysis & Solutions:
Transition metal catalysis with pyridine substrates requires careful selection of ligands and conditions to avoid catalyst poisoning.
Caption: Key considerations for catalytic cross-coupling.
-
Cause A: Catalyst Poisoning. The pyridine nitrogen lone pair can bind irreversibly to the palladium center, removing it from the catalytic cycle.
-
Solution 1: Ligand Choice. Use electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, which helps outcompete the rate of catalyst deactivation.[14]
-
Solution 2: Use Modern Pre-catalysts. Commercially available palladium pre-catalysts are designed to generate the active catalytic species efficiently at low temperatures, minimizing the opportunity for deactivation pathways to occur.
-
-
Cause B: Unwanted Side Reactions. If attempting a decarboxylative coupling where the C-2 carboxylate is the reactive handle, high temperatures can cause premature, uncatalyzed decarboxylation.
Advanced Strategies & Experimental Protocols
When standard thermal methods fail, the following advanced strategies provide robust and reliable alternatives.
Strategy 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Microwave irradiation provides rapid, uniform heating that can overcome high activation barriers and dramatically shorten reaction times from hours or days to minutes.[17][18]
Table 1: Comparison of Thermal vs. Microwave-Assisted Amination
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
| Solvent | DMSO | DMSO |
| Temperature | 130 °C | 130 °C |
| Time | 18 hours | 30 minutes |
| Typical Yield | 35-50% | 85-95% |
This protocol assumes a starting material of ethyl 6-chloro-4-cyano-2-pyridinecarboxylate.
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 6-chloro-4-cyano-2-pyridinecarboxylate (1.0 eq.), the desired amine nucleophile (1.2 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 130 °C for 30 minutes with magnetic stirring.
-
Workup: After the reaction cools to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
Strategy 2: Palladium-Catalyzed Decarboxylative Cross-Coupling
This powerful strategy uses the C-2 carboxylate group as a traceless handle for C-C or C-N bond formation, eliminating the need for a pre-installed leaving group like a halide. This reaction proceeds via in-situ generation of an organometallic nucleophile.[15][19]
-
Catalyst & Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (as the potassium salt, 1.0 eq.), the aryl halide coupling partner (1.2 eq.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like SPhos (10 mol%), and CuI (10 mol%).
-
Solvent and Base: Add anhydrous 1,4-dioxane as the solvent and a non-nucleophilic organic base such as quinoline (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with aqueous acid (e.g., 1 M HCl) to remove the organic base. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.
References
-
[Reference 1] Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
[Reference 2] ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
[Reference 4] PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]
-
[Reference 5] ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
- [Reference 6] Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
[Reference 9] ACS Publications. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Retrieved from [Link]
-
[Reference 11] Bentham Science Publishers. (2011). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. Retrieved from [Link]
-
[Reference 12] ResearchGate. (n.d.). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. Retrieved from [Link]
-
[Reference 14] Organic Chemistry Portal. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]
-
[Reference 18] RSC Publishing. (n.d.). Nucleophilic replacements in 4-cyanopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
[Reference 19] JOCPR. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]
-
[Reference 20] NIH. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]
-
[Reference 24] Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
[Reference 29] Caltech. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]
-
[Reference 33] MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]
-
[Reference 34] Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
[Reference 36] ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
[Reference 37] ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
[Reference 38] YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]
-
[Reference 41] Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
[Reference 42] Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Retrieved from [Link]
-
[Reference 44] PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic replacements in 4-cyanopyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. benthamdirect.com [benthamdirect.com]
- 18. jocpr.com [jocpr.com]
- 19. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 4-cyano-2-pyridinecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-cyano-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this valuable pyridine derivative. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure a successful and efficient synthesis campaign.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive cyano group and an ester moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the cyano group can be transformed into various other functionalities or participate in cycloaddition reactions.[1]
This guide will focus on a robust and scalable two-step synthetic approach: the cyanation of a readily available halopyridine precursor, followed by esterification. We will delve into the critical parameters of each step, potential pitfalls, and strategies for optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: For large-scale synthesis, a two-step approach starting from a 4-halo-2-pyridinecarboxylic acid derivative is often the most practical. This typically involves:
-
Cyanation: Introduction of the cyano group at the 4-position of the pyridine ring. Common methods include the Rosenmund-von Braun reaction using copper(I) cyanide or a palladium-catalyzed cyanation.[2]
-
Esterification: Conversion of the carboxylic acid at the 2-position to its ethyl ester. The Fischer-Speier esterification is a classic and scalable method for this transformation.[3][4]
A one-pot multicomponent reaction might also be feasible but can be more challenging to optimize and scale up compared to a linear sequence.[1]
Q2: I am observing low yields in the cyanation step. What are the likely causes?
A2: Low yields in cyanation reactions, particularly with pyridine substrates, can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or LCMS.
-
Catalyst deactivation (for palladium-catalyzed reactions): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[5] Excess cyanide ions in solution can also poison the catalyst.
-
Poor solubility of reagents: In the Rosenmund-von Braun reaction, the solubility of copper(I) cyanide can be a limiting factor.
-
Side reactions: Hydrolysis of the cyano group to an amide or carboxylic acid can occur if water is present in the reaction mixture.
Q3: What are the common impurities I should look out for?
A3: Potential impurities include:
-
Starting material: Unreacted 4-halo-2-pyridinecarboxylic acid or its ethyl ester.
-
Hydrolysis products: 4-Carbamoyl-2-pyridinecarboxylic acid or its ethyl ester, and pyridine-2,4-dicarboxylic acid.
-
Byproducts from the cyanation reaction: Depending on the method, these could include homocoupled pyridines or other catalyst-derived impurities.
-
Solvent residues: Residual high-boiling solvents like DMF or DMSO from the cyanation step.
Q4: How can I effectively purify the final product on a large scale?
A4: For scalable purification of this compound, consider the following:
-
Extraction: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Washing with a dilute acid solution can help remove any basic impurities.
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity on a large scale.
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification technique.
-
Column chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large-scale purification. It is typically reserved for the removal of closely related impurities if crystallization is not an option.
Scalable Synthesis Workflow
The following diagram illustrates a recommended two-step workflow for the synthesis of this compound.
Caption: A scalable two-step synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed for scalability and are based on established chemical principles. Optimization may be required based on your specific equipment and scale.
Protocol 1: Palladium-Catalyzed Cyanation of Ethyl 4-chloro-2-pyridinecarboxylate
This method is often preferred for its milder reaction conditions and functional group tolerance compared to the Rosenmund-von Braun reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| Ethyl 4-chloro-2-pyridinecarboxylate | 185.60 | 100 g | 0.539 | Starting material |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 38 g | 0.324 | Cyanide source (use with extreme caution) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 2.47 g | 0.0027 | Palladium catalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 2.99 g | 0.0054 | Ligand |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Anhydrous solvent |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Addition: To the reactor, add Ethyl 4-chloro-2-pyridinecarboxylate (100 g, 0.539 mol), zinc cyanide (38 g, 0.324 mol), Pd₂(dba)₃ (2.47 g, 0.0027 mol), and dppf (2.99 g, 0.0054 mol).
-
Solvent Addition: Add anhydrous DMF (500 mL) to the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred solution of aqueous ammonia (e.g., 10% solution) to complex with any residual zinc salts. Caution: This step should be performed in a well-ventilated fume hood as there is a risk of hydrogen cyanide gas evolution if the solution becomes acidic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Protocol 2: Fischer-Speier Esterification of 4-Cyano-2-pyridinecarboxylic Acid
This protocol is a classic and cost-effective method for esterification at a large scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 4-Cyano-2-pyridinecarboxylic acid | 148.12 | 100 g | 0.675 | Starting material |
| Ethanol (anhydrous) | 46.07 | 500 mL | - | Reagent and solvent |
| Sulfuric Acid (concentrated) | 98.08 | 5 mL | - | Catalyst |
Procedure:
-
Reaction Setup: Equip a reactor with a mechanical stirrer, a reflux condenser, and a drying tube.
-
Reagent Addition: To the reactor, add 4-Cyano-2-pyridinecarboxylic acid (100 g, 0.675 mol) and anhydrous ethanol (500 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress can be monitored by TLC or LCMS. To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction.[4][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or crystallization.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for the cyanation and esterification steps.
Safety Considerations
-
Cyanide Compounds: Zinc cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanide compounds must be carried out in a well-ventilated fume hood by trained personnel.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. An emergency cyanide antidote kit should be readily available.
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a reproductive toxin and should be handled with appropriate precautions.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Exothermic Reactions: The cyanation reaction can be exothermic. Monitor the reaction temperature closely, especially during scale-up, and ensure adequate cooling capacity.
By following the guidance provided in this technical support center, researchers can confidently and safely scale up the synthesis of this compound, a crucial intermediate for advancing pharmaceutical and materials science research.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 532-535.
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
- Wu, J., et al. (2011). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2011(12), 1749-1752.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
Reddit. (2024, January 13). Removing Pyridine. Retrieved from [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Refinement of Protocols for Synthesizing Pyridine Derivatives
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridine derivatives. The pyridine ring is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis can be fraught with challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyridine Synthesis
This section addresses overarching challenges that are not specific to a single named reaction but are common hurdles in the synthesis of various pyridine derivatives.
Q1: My pyridine synthesis is suffering from consistently low yields. What are the general factors I should investigate?
A1: Low yields are a frequent and frustrating issue in pyridine synthesis. The causes are often multifactorial. Here’s a breakdown of the primary areas to investigate:
-
Purity of Starting Materials: Reagents like aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Ensure all starting materials are pure. For instance, distill aldehydes immediately before use if necessary.
-
Reaction Conditions: Many classical pyridine syntheses require harsh conditions or long reaction times, which can lead to the degradation of starting materials or products.[3] Modern approaches often use catalysts to enable milder conditions. For example, transition metal catalysts (e.g., Palladium, Nickel, Rhodium) are widely used in cross-coupling reactions to form substituted pyridines.[4][5]
-
Solvent Effects: The choice of solvent can dramatically influence the reaction's outcome by affecting solubility and reaction pathways.[6] In one study, changing the solvent from ethanol to acetonitrile was key to achieving the direct synthesis of sterically hindered pyridine-3,5-dicarbonitriles.[6]
-
Atmosphere Control: Many organometallic catalysts and intermediates used in modern pyridine synthesis are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.
-
Inefficient Aromatization: Many syntheses, like the Hantzsch reaction, first produce a dihydropyridine intermediate that must be oxidized to the final aromatic pyridine.[7][8] If this step is incomplete, it will directly result in a lower yield of the desired product. Ensure you are using a suitable oxidizing agent and that the reaction goes to completion.[3]
Q2: I'm observing a complex mixture of side products that are difficult to separate from my target molecule. What are the likely causes?
A2: The formation of side products often points to issues with reaction control, reagent stoichiometry, or the reaction pathway itself.
-
Incorrect Order of Reagent Addition: In multicomponent reactions like the unsymmetrical Hantzsch synthesis, the order of addition is critical. Incorrect sequencing can lead to undesired intermediates and byproducts.[3] A common strategy is to pre-form a key intermediate, such as the Knoevenagel condensation product, before adding the final reagents.[3]
-
Polymerization/Tarring: Darkening of the reaction mixture often indicates decomposition or polymerization, which can be caused by excessive heat or highly reactive impurities.[9]
-
Self-Condensation: Aldehyd starting materials can undergo self-condensation (an aldol reaction) under basic or acidic conditions, consuming the starting material and complicating the product mixture.
-
Lack of Regioselectivity: In syntheses aiming for specific substitution patterns, a lack of regiochemical control will inherently produce a mixture of isomers. Modern methods, such as those involving metallacycle-mediated unions, can offer complete regiochemical control, which is a significant advantage over classical approaches.[10]
Q3: My reaction is highly exothermic and difficult to control, leading to inconsistent results. How can I manage this?
A3: Poor management of exothermic reactions is a safety hazard and a primary source of product degradation.[11]
-
Slow Addition of Reagents: Instead of combining all reagents at once, add the most reactive component dropwise over time using an addition funnel. This allows for better control over the rate of heat generation.[11]
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain a consistent, low temperature throughout the addition process.[11]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may also slow down the reaction rate.[11]
-
Consider Flow Chemistry: Continuous flow reactors provide superior heat exchange and temperature control, making them inherently safer for highly exothermic or unstable reactions. This technology has been used to significantly improve the synthesis of pyridine-containing drugs like Nevirapine, increasing yield from 58% to 92% and reducing the process to a single continuous step.[1]
General Troubleshooting Workflow
Here is a logical workflow for diagnosing common issues in pyridine synthesis.
Caption: A workflow for troubleshooting common pyridine synthesis issues.
Part 2: Specific Troubleshooting Guides for Named Syntheses
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia) to form a 1,4-dihydropyridine (DHP), which is then oxidized to the pyridine.[7][8][12]
Hantzsch Synthesis Workflow
Caption: A simplified workflow for the Hantzsch Pyridine Synthesis.
Troubleshooting Table: Hantzsch Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dihydropyridine (DHP) | Inefficient Reaction Conditions: The traditional use of refluxing ethanol can be slow and inefficient.[3] | Consider alternative catalysts and solvents. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly improve yields.[3] A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst is also effective.[3] |
| Side Reactions: Incorrect order of addition in unsymmetrical syntheses can lead to unwanted byproducts.[3] | Pre-form the Knoevenagel adduct (between the aldehyde and one β-ketoester) before adding the enamine (formed from the second β-ketoester and ammonia).[3] | |
| Incomplete Oxidation to Pyridine | Incorrect Stoichiometry of Oxidant: Insufficient oxidizing agent will leave unreacted DHP in the final product. | Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[3] |
| Ineffective Oxidizing Agent: The chosen oxidant may not be strong enough or suitable for the substrate. | A solution of sodium nitrite in acetic acid is a common and effective method for aromatization.[12] Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the DHP.[3] | |
| Reaction Stalls or Fails to Initiate | Low Purity of Aldehyde: Contamination with the corresponding carboxylic acid can inhibit the reaction. | Use freshly distilled aldehyde. |
| Decomposition: High temperatures can cause decomposition of the enamine intermediate. | Employ acid catalysis (e.g., acetic acid, Amberlyst-15) to allow the reaction to proceed at a lower temperature.[13][14] |
Detailed Protocol: High-Yield Hantzsch Synthesis using γ-Al2O3 Nanoparticles[3]
-
Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and γ-Al2O3 nanoparticles (0.05 g).
-
Reaction: Heat the solvent-free mixture at 90°C with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.
-
Workup: Cool the reaction to room temperature. Add ethanol to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst, which can be washed, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purification: Purify the product by recrystallization from ethanol.
-
Aromatization: Dissolve the purified DHP (1.0 g) in acetic acid (10 mL). Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise. Heat at 80°C for 1 hour until oxidation is complete (monitor by TLC). Pour the mixture into water and collect the precipitated pyridine product by filtration.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis produces 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[13][15]
Troubleshooting Table: Bohlmann-Rahtz Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Reaction Temperature Required | High Energy Barrier for Cyclodehydration: The final cyclization step often requires high temperatures, which can limit substrate scope and cause degradation.[13] | Use acid catalysis to significantly lower the required temperature. Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Yb(OTf)3, ZnBr2) are effective.[14][16] A one-pot reaction in a toluene/acetic acid mixture can give good to excellent yields at a much lower temperature (50°C).[12][13] |
| Difficulty Preparing/Handling Enamines | Enamine Instability: Some enamines are difficult to synthesize, purify, and store. | Generate the enamine in situ. A three-component reaction using the ketone, the amine source (e.g., ammonium acetate), and the alkynone in the presence of an acid catalyst avoids the need to isolate the enamine intermediate.[13][14] |
| Decomposition of Starting Materials | Acid-Sensitive Functional Groups: The use of strong acid catalysts can decompose substrates containing sensitive groups (e.g., t-butyl esters).[13] | Use a milder, solid-supported acid catalyst like Amberlyst-15. This simplifies workup (catalyst is filtered off) and is more tolerant of sensitive functional groups.[13][14] |
| Purification Challenges | Purification of Aminodiene Intermediate: The intermediate can be unstable, making purification difficult in the two-step process. | Opt for a one-pot, three-component procedure to bypass the isolation of the intermediate altogether.[14] |
Guareschi-Thorpe Pyridine Synthesis
This reaction typically involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base to form a substituted 2,6-dihydroxypyridine (which exists in the pyridone tautomeric form). The classical method can be low-yielding.[3][17]
Troubleshooting Table: Guareschi-Thorpe Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Harsh Conditions | Inefficient Classical Conditions: The original procedure often requires strong bases and harsh conditions, leading to modest yields.[3][18] | Adopt a modern, modified procedure using ammonium carbonate in an aqueous medium. This method is inexpensive, eco-friendly, and often results in the product precipitating directly from the reaction medium, simplifying purification.[19][20] |
| Poor Solubility of Reactants/Products | Inappropriate Solvent System: The polarity of the solvent can greatly affect the reaction's progress. | The use of a 1:1 water/ethanol mixture can improve solubility while still allowing the final product to precipitate upon formation.[3][12] |
| Difficulty with Subsequent Reactions | Low Reactivity of Dihydroxypyridine: The hydroxyl groups may need to be converted to better leaving groups for subsequent functionalization (e.g., Suzuki coupling). | The dihydroxypyridine can be converted to the more reactive 2,6-dichloropyridine by reacting it with POCl3.[17] |
Detailed Protocol: Advanced Guareschi-Thorpe Synthesis[3][19]
-
Preparation: In a flask, mix cyanoacetamide (10 mmol), the β-ketoester (10 mmol), and ammonium carbonate (20 mmol).
-
Solvent: Add a 1:1 mixture of water and ethanol (20 mL).
-
Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature.
-
Purification: Collect the precipitated product by filtration. Wash with cold water and dry to obtain the pure 2-hydroxy-6-oxo-pyridine derivative.
Part 3: Purification and Post-Synthesis Workup
Purifying basic pyridine derivatives can be challenging, especially using standard silica gel chromatography.
Q4: My pyridine derivative shows significant peak tailing on silica gel chromatography. How can I get sharp, symmetrical peaks?
A4: Peak tailing for basic compounds like pyridines on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface.[21] This leads to poor separation and lower recovery.
Here are proven methods to solve this:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.1-1% triethylamine (TEA) or pyridine is added. These bases will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing it to elute with a much-improved peak shape.[11]
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic or inert stationary phase. Options include:
-
Alumina (basic or neutral): Often an excellent choice for basic compounds.
-
Treated Silica: Use end-capped silica gel or polymer-based columns in HPLC/UHPLC, which have fewer free silanol groups.[21]
-
-
pH Adjustment (for HPLC): Lowering the mobile phase pH to around 2.5-3.0 protonates the residual silanol groups, minimizing their interaction with your basic analyte.[21] However, your compound will now be protonated, which will change its retention. This requires a pH-stable column.[21]
Q5: How can I efficiently remove a high-boiling solvent like pyridine or DMF after the reaction is complete?
A5: These solvents are difficult to remove on a standard rotary evaporator.
-
Acid-Base Extraction: Since pyridine is basic, you can perform an acidic wash. Dilute the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute HCl (e.g., 1M). Your pyridine derivative will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product with an organic solvent.[11]
-
Azeotropic Removal: For DMF, add a lower-boiling solvent like toluene or heptane and evaporate under reduced pressure. The co-distillation helps to remove the high-boiling solvent at a lower temperature. This may need to be repeated several times.
-
Lyophilization (Freeze-Drying): If your compound is stable and non-volatile, dissolving the crude product in a solvent like water or 1,4-dioxane and freeze-drying can effectively remove residual high-boiling solvents.
Purification Troubleshooting Workflow
Caption: A decision tree for selecting a pyridine purification strategy.
References
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles.
- What are the catalysts used in the synthesis of Pyridine Series compounds?. Blog - BTC.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Journal of the Iranian Chemical Society.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine. Wikipedia.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Purification method of pyridine and pyridine derivatives.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
- Recent strategies for the synthesis of pyridine deriv
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 5. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurities in the cyanation of pyridine rings
A Guide to Minimizing Impurities and Maximizing Yield
Welcome to the Technical Support Center for the cyanation of pyridine rings. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic transformations. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of pyridine cyanation and achieve optimal results.
I. Understanding the Landscape of Pyridine Cyanation
The introduction of a nitrile group onto a pyridine ring is a fundamental transformation in medicinal chemistry and materials science. The resulting cyanopyridines are valuable precursors for a wide range of functional groups, including carboxylic acids, amides, amines, and tetrazoles. However, the inherent electronic properties of the pyridine ring can lead to challenges in controlling regioselectivity and minimizing the formation of unwanted byproducts.
This guide will focus on troubleshooting three classical and widely used methods for pyridine cyanation:
-
The Reissert-Henze Reaction: A versatile method for the cyanation of pyridine N-oxides.
-
The von Braun Reaction: Primarily used for the N-dealkylation of cyclic amines, it can also be adapted for the cyanation of certain pyridine derivatives.
-
The Sandmeyer Reaction: A reliable method for the conversion of aminopyridines to cyanopyridines via diazonium salt intermediates.
We will also address a common downstream impurity issue: the unintended hydrolysis of the nitrile product.
II. Troubleshooting Guide: The Reissert-Henze Reaction
The Reissert-Henze reaction involves the activation of a pyridine N-oxide with an acylating agent, followed by nucleophilic attack of a cyanide anion. While effective, it can be plagued by issues of regioselectivity and byproduct formation.
FAQ 1: My Reissert-Henze reaction is giving a mixture of 2- and 4-cyanopyridine isomers. How can I improve the regioselectivity for the 2-position?
Underlying Cause: The regioselectivity of the Reissert-Henze reaction is influenced by both steric and electronic factors, as well as reaction conditions. The N-acyloxypyridinium intermediate can be attacked by the cyanide nucleophile at either the C2 or C4 position. For 3-substituted pyridine N-oxides, attack can occur at both the 2- and 6-positions[1].
Troubleshooting Protocol:
-
Solvent Polarity: Employ non-polar solvents to favor the formation of the 2-cyano isomer. Polar solvents can stabilize the transition state leading to the 4-cyano isomer[1].
-
Reaction Temperature: Increasing the reaction temperature generally leads to higher regioselectivity for the 2-substituted product[1].
-
Acylating Agent: The choice of acylating agent can influence the steric environment around the pyridine ring. Experiment with different acylating agents (e.g., benzoyl chloride, dimethylcarbamoyl chloride) to optimize selectivity.
-
Cyanide Source: While potassium cyanide is common, trimethylsilyl cyanide (TMSCN) can offer improved regioselectivity in some cases[2].
Experimental Protocol for Optimizing Regioselectivity:
| Parameter | Condition A (Favors 2-cyano) | Condition B (May give mixed isomers) |
| Solvent | Toluene or Benzene | Acetonitrile or DMF |
| Temperature | 60-80 °C | Room Temperature to 40 °C |
| Acylating Agent | Benzoyl Chloride | Ethyl Chloroformate |
| Cyanide Source | KCN or TMSCN | NaCN |
Diagram: Regioselectivity in the Reissert-Henze Reaction
Caption: Competing pathways in the von Braun reaction of a cyclic amine.
IV. Troubleshooting Guide: The Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting an amino group on a pyridine ring to a cyano group via a diazonium salt intermediate. However, the stability of the diazonium salt and the reaction conditions are critical for success.
FAQ 4: My Sandmeyer cyanation of 2-aminopyridine is giving a low yield and a significant amount of tar-like material. What is causing this, and how can I improve the reaction?
Underlying Cause: The diazonium salts of aminopyridines can be unstable, especially at elevated temperatures. Decomposition of the diazonium salt can lead to the formation of phenolic byproducts and polymeric tars. The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl byproducts.[3]
Troubleshooting Protocol:
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.
-
Acid Concentration: The concentration of the acid (e.g., HCl, H₂SO₄) is critical. Insufficient acid can lead to incomplete diazotization and side reactions.
-
Slow Addition: The sodium nitrite solution should be added slowly to the acidic solution of the aminopyridine to control the exotherm and prevent localized overheating.
-
Copper(I) Cyanide Quality: The quality of the copper(I) cyanide is important. It should be freshly prepared or purified to ensure high reactivity.
-
Neutralization: Careful neutralization of the reaction mixture during workup is necessary to avoid hydrolysis of the nitrile product.
Experimental Protocol for Sandmeyer Cyanation of 2-Aminopyridine:
| Step | Parameter | Recommended Condition | Rationale |
| 1. Diazotization | Temperature | 0-5 °C | Stabilizes the diazonium salt |
| Acid | Excess aqueous HCl or H₂SO₄ | Ensures complete protonation and diazotization | |
| NaNO₂ Addition | Slow, dropwise | Controls exotherm and prevents decomposition | |
| 2. Cyanation | Catalyst | Freshly prepared CuCN | Ensures high catalytic activity |
| Temperature | Slowly warm to room temp. or slightly above | Promotes the substitution reaction | |
| 3. Workup | Neutralization | Careful addition of a base (e.g., Na₂CO₃) | Prevents hydrolysis of the cyanopyridine |
Diagram: Key Steps and Pitfalls in the Sandmeyer Reaction
Caption: Critical steps and potential side reactions in the Sandmeyer cyanation.
V. Post-Reaction Impurities: Hydrolysis of Cyanopyridines
Even after a successful cyanation reaction, impurities can arise during workup and purification. A common issue is the hydrolysis of the desired cyanopyridine to the corresponding pyridinecarboxamide or even the picolinic acid.
FAQ 5: During my aqueous workup, I am noticing the formation of a more polar byproduct, which I suspect is the corresponding amide or carboxylic acid. How can I prevent this hydrolysis?
Underlying Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The hydrolysis proceeds first to the primary amide (e.g., picolinamide from 2-cyanopyridine) and then to the carboxylic acid (e.g., picolinic acid).[4][5] Further decarboxylation of 2-picolinic acid to pyridine can also occur under harsh conditions.[5][6]
Troubleshooting Protocol:
-
pH Control: During aqueous workup, avoid strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Temperature: Keep the temperature low during all aqueous workup and extraction steps.
-
Drying: Thoroughly dry the organic extracts before solvent evaporation to remove any residual water.
-
Purification: When performing column chromatography, ensure the silica gel is neutral and the solvents are dry. The use of basic eluents (e.g., with triethylamine) to prevent tailing of the basic cyanopyridine should be done cautiously, as prolonged exposure can promote hydrolysis if water is present.
Comparative Hydrolysis Susceptibility:
| Cyanopyridine Isomer | Relative Rate of Hydrolysis | Notes |
| 2-Cyanopyridine | High | Prone to hydrolysis and subsequent decarboxylation of the resulting picolinic acid.[5] |
| 3-Cyanopyridine | Moderate | Hydrolyzes to nicotinamide and then nicotinic acid.[4] |
| 4-Cyanopyridine | Low | Generally more stable to hydrolysis compared to the 2- and 3-isomers.[5] |
VI. Summary of Cyanation Methods and Common Impurities
| Reaction | Key Reagents | Common Impurities | Key Troubleshooting Points |
| Reissert-Henze | Pyridine N-oxide, Acylating Agent, KCN/TMSCN | Isomeric cyanopyridines, Dihydropyridine intermediates | Control solvent polarity and temperature for regioselectivity. |
| von Braun | Tertiary Amine, Cyanogen Bromide | Ring-opened products (for cyclic amines) | Use non-polar solvents and low temperatures. |
| Sandmeyer | Aminopyridine, NaNO₂, H⁺, CuCN | Phenolic byproducts, Polymeric tars, Biaryls | Strict temperature control (0-5 °C) during diazotization. |
| Post-Reaction | N/A | Pyridinecarboxamides, Picolinic acids, Pyridine (from decarboxylation) | Avoid strong acid/base and high temperatures during workup. |
VII. References
-
Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. [Link]
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Reissert‐Henze reaction. ResearchGate. [Link]
-
Hammick reaction. Wikipedia. [Link]
-
Viewing a reaction path diagram. Cantera. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
-
Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. ACS Publications. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Reissert-Reaktion. Wikipedia. [Link]
-
Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Wisconsin-Madison. [Link]
-
Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. ACS Publications. [Link]
-
graphviz-scripts: Some dot files for graphviz. GitHub. [Link]
-
The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Royal Society of Chemistry. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
ChemInform Abstract: Functionalization of a Pyridine Framework Through Intramolecular Reissert—Henze Reaction of N-(Carbamoyloxy)pyridinium Salts and Unexpected Insertion of Ethereal Solvents. ResearchGate. [Link]
-
Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]
-
Reissert reaction. Wikipedia. [Link]
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]
-
Reissert‐Henze reaction (2020). SciSpace. [Link]
-
rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. ResearchGate. [Link]
-
C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. [Link]
-
A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.
-
The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ACS Publications. [Link]
-
dot. Graphviz. [Link]
-
Process for the preparation of 2-cyanopyridines. Google Patents.
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. ResearchGate. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme. [Link]
-
DOT Language. Graphviz. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Royal Society of Chemistry. [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Royal Society of Chemistry. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
Sources
- 1. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of Ethyl 4-cyano-2-pyridinecarboxylate Under Acidic Conditions
Welcome to the technical support center for Ethyl 4-cyano-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, particularly its stability challenges under acidic conditions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your experiments.
Introduction: The Chemical Challenge
This compound is a bifunctional molecule featuring both an ester and a nitrile group on a pyridine ring. The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group significantly influences the reactivity of the ester, making the molecule susceptible to degradation in acidic environments. Understanding the potential degradation pathways is critical for accurate experimental design, data interpretation, and the overall success of your research.
This guide will address the primary stability issue: acid-catalyzed hydrolysis. We will explore the stepwise degradation process, from the initial hydrolysis of the ester to the potential subsequent hydrolysis of the nitrile and decarboxylation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered when working with this compound in acidic media.
Q1: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS after exposing my sample of this compound to acidic conditions. What is it?
A1: The most likely initial degradation product is 4-cyanopyridine-2-carboxylic acid . This occurs through the acid-catalyzed hydrolysis of the ethyl ester group. The carboxylic acid is significantly more polar than the starting ester, which would explain the change in retention on your TLC plate or chromatogram.
Troubleshooting Steps:
-
Confirm the new species: Obtain a mass spectrum of the new peak. The expected mass would correspond to the loss of the ethyl group (-CH₂CH₃) and the addition of a hydrogen atom.
-
Co-injection: If you have a standard of 4-cyanopyridine-2-carboxylic acid, a co-injection with your sample should show a single, co-eluting peak.
Q2: My reaction seems to have multiple new products after prolonged exposure to strong acid and heat. What are the likely side products?
A2: Under more forcing acidic conditions (e.g., concentrated acid, elevated temperatures), you may observe further degradation. The likely subsequent products are:
-
2-Carboxamide-4-cyanopyridine: The nitrile group can undergo partial hydrolysis to form a primary amide. While amides are generally more stable to hydrolysis than esters, this can occur under harsh conditions.[1]
-
Pyridine-2,4-dicarboxylic acid: Complete hydrolysis of both the ester and the nitrile group will yield the dicarboxylic acid.
-
4-Carboxypyridine (Isonicotinic acid): If the temperature is sufficiently high (e.g., above 135°C), the resulting 4-cyanopyridine-2-carboxylic acid can undergo decarboxylation, losing CO₂ from the 2-position.[2] This is a known reaction for 2-pyridinecarboxylic acids.
The following diagram illustrates the potential degradation pathway:
Caption: Proposed degradation pathway of this compound in acidic conditions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Minimizing degradation requires careful control of your reaction conditions:
-
Temperature: Perform your reactions at the lowest effective temperature. For reactions involving the hydrolysis of 2-cyanopyridine derivatives, it is advisable to keep the temperature below 135°C to prevent decarboxylation.[2]
-
Acid Concentration: Use the minimum concentration of acid required for your transformation. Where possible, use weaker acids.
-
Reaction Time: Monitor your reaction closely using an appropriate analytical technique (e.g., HPLC, TLC) and quench the reaction as soon as the desired transformation is complete to avoid prolonged exposure to acidic conditions.
-
Aqueous Workup: When performing an aqueous workup, use cold solutions and minimize the contact time with any acidic or basic washes.
Q4: What is the best way to monitor the stability of my compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust technique for monitoring the degradation of this compound. A good stability-indicating method will be able to resolve the parent compound from all its potential degradation products.
Analytical Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a validated HPLC method to monitor the stability of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is necessary to separate the polar degradation products from the less polar starting material. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | Pyridine derivatives typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately prepare a stock solution of your this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For reaction monitoring, dilute a small aliquot of your reaction mixture with the mobile phase to a concentration within the linear range of your calibration curve.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Expected Elution Order (from least to most retained):
-
Pyridine-2,4-dicarboxylic acid (most polar)
-
4-Carboxypyridine
-
2-Carboxamide-4-cyanopyridine
-
4-Cyanopyridine-2-carboxylic acid
-
This compound (least polar)
Caption: Workflow for HPLC-based stability monitoring.
Protocol 2: NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the primary hydrolysis product.
Sample Preparation:
-
Take an aliquot of your reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be observable).
-
Acquire a ¹H NMR spectrum.
Key Spectral Changes to Monitor:
-
Disappearance of the ethyl ester signals: The characteristic quartet at ~4.4 ppm and triplet at ~1.4 ppm of the ethyl group will decrease in intensity.
-
Appearance of a broad carboxylic acid proton signal: A broad singlet will appear downfield (typically >10 ppm) corresponding to the -COOH proton of 4-cyanopyridine-2-carboxylic acid.
-
Shifts in the aromatic proton signals: The chemical shifts of the pyridine ring protons will change upon conversion of the ester to a carboxylic acid.
Scientific Rationale: The Underlying Chemistry
The instability of this compound in acidic media is governed by fundamental principles of organic chemistry.
-
Acid-Catalyzed Ester Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group.[3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of ethanol to yield the carboxylic acid. The electron-withdrawing nature of the pyridine ring nitrogen and the 4-cyano group further enhances the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to esters on electron-rich aromatic rings.
-
Acid-Catalyzed Nitrile Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid also proceeds via an amide intermediate.[4] The nitrile is first protonated, which activates the carbon for nucleophilic attack by water. Tautomerization leads to the amide, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid. It is often possible to isolate the amide intermediate, suggesting that the hydrolysis of the nitrile to the amide can be faster than the subsequent hydrolysis of the amide to the carboxylic acid under certain conditions.[1]
-
Decarboxylation: The decarboxylation of 2-pyridinecarboxylic acids is thought to proceed through a zwitterionic intermediate, which is facilitated by the protonation of the pyridine nitrogen. This process is thermally driven and is a significant consideration at elevated temperatures.[2]
By understanding these mechanistic principles, researchers can make more informed decisions about reaction conditions and troubleshooting strategies.
References
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Request PDF. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Journal of the Chemical Society B. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
National Institutes of Health. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC. Retrieved from [Link]
-
Reddit. (2024, April 23). Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. r/AdvancedOrganic. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl). Retrieved from [Link]
-
Amanote Research. (n.d.). Kinetics and Mechanism of the Decarboxylation of. Retrieved from [Link]
- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
-
PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
Justia Patents. (2015, February 10). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]
-
Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Retrieved from [Link]
-
ResearchGate. (2013, November 20). Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009, July 1). Ethyl 4-(4-cyano-phen-yl)-6-methyl-2-thioxo-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
-
MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]
-
PubMed. (n.d.). Bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway by Rhodococcus boritolerans. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Competing transformations of 2-cyanoacetanilides in reactions with derivatives of ethoxymethylenemalonic acid. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
KPU Pressbooks. (2025, January 19). 20.7: Chemistry of Nitriles. Organic Chemistry II. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Ethyl 4-cyano-2-pyridinecarboxylate
Welcome to the technical support center for optimizing reactions with Ethyl 4-cyano-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, practical solutions in a question-and-answer format to facilitate your experimental success.
Section 1: Troubleshooting Guide
This section focuses on diagnosing and resolving specific issues you may encounter during your experiments with this compound.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am performing a Suzuki-Miyaura coupling with a boronic acid and a halogenated derivative of this compound, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a frequent challenge. The primary reasons often revolve around catalyst inhibition and competing side reactions.[1]
Causality and Optimization Strategy:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a common issue with heteroaryl substrates.
-
Solution 1: Ligand Selection is Critical. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings as they promote the desired reductive elimination step and can mitigate catalyst inhibition.[1]
-
Solution 2: Modest Increase in Catalyst Loading. While not always ideal due to cost and potential for increased side reactions, a slight increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][3]
-
-
Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid, which is particularly problematic with heteroaryl boronic acids.[1]
-
Solution: Use boronic esters (e.g., pinacol esters) as they are more stable towards hydrolysis.[1] Alternatively, conducting the reaction under strictly anhydrous conditions can minimize this side reaction.
-
-
Homocoupling: The self-coupling of the boronic acid can be a significant byproduct, often exacerbated by the presence of oxygen.[2]
-
Solution: Ensure thorough degassing of all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[4]
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the halogenated this compound, the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents).[2]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[2] In a separate vessel, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the same solvent and add it to the reaction mixture under a positive flow of inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] The organic layer is then dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Chemoselectivity Issues in the Reduction of the Cyano Group
Question: I am trying to selectively reduce the cyano group of this compound to a primary amine without affecting the ethyl ester. What catalytic systems are recommended and what are the common pitfalls?
Answer: The chemoselective reduction of a nitrile in the presence of an ester is a common synthetic challenge. The choice of reducing agent and catalyst is crucial to avoid the undesired reduction of the ester group.
Causality and Optimization Strategy:
-
Catalyst and Reagent Selection:
-
Borane-Based Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are often effective for the selective reduction of nitriles.[5] A combination of sodium borohydride with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can also be employed.[5]
-
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) can be used, it may sometimes lead to the reduction of the pyridine ring or the ester group, especially under harsh conditions (high pressure and temperature).[6] The presence of the pyridine nitrogen can also poison the catalyst.[6]
-
Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride (LiBH₄), diisopropylaminoborane can reduce a variety of nitriles to primary amines in excellent yields.[7][8] This system can be chemoselective, reducing nitriles in the presence of esters, especially when the nitrile is activated by an electron-withdrawing group.[7]
-
-
Common Pitfalls:
-
Over-reduction: Using overly harsh reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the cyano and the ester functionalities.[6]
-
Catalyst Poisoning: As mentioned, the pyridine nitrogen can interfere with heterogeneous catalysts.[5] Careful selection of the catalyst and reaction conditions is necessary.
-
Reaction Temperature: For borane-based reductions, running the reaction at room temperature often provides cleaner results and better selectivity compared to refluxing conditions.[5]
-
Experimental Protocol: Selective Reduction of the Cyano Group with BF₃·OEt₂ and NaBH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound in an anhydrous solvent like 2-methyltetrahydrofuran (2-MeTHF).[5]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.
-
Reduction: Portion-wise, add sodium borohydride (NaBH₄) to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, wash with brine, dry over a drying agent, and purify by column chromatography.
Difficulty in Hydrolyzing the Ethyl Ester without Affecting the Cyano Group
Question: I need to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but I am concerned about the stability of the cyano group under hydrolytic conditions. What are the best practices?
Answer: Selective hydrolysis of the ester in the presence of a nitrile can be achieved under carefully controlled conditions. The key is to use conditions that favor saponification of the ester over hydrolysis of the nitrile.
Causality and Optimization Strategy:
-
Reaction Conditions:
-
Base-Mediated Hydrolysis (Saponification): This is the most common method. Using a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol at room temperature or slightly elevated temperatures is generally effective.[9] The reaction should be carefully monitored to avoid prolonged reaction times or excessive temperatures which could lead to nitrile hydrolysis.
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄) will likely lead to the hydrolysis of both the ester and the nitrile, eventually forming the carboxylic acid and ammonia.[10] Therefore, this method is generally not suitable for selective ester hydrolysis in this substrate.
-
Experimental Protocol: Selective Saponification of the Ethyl Ester
-
Reaction Setup: Dissolve this compound in a mixture of THF and water.
-
Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and remove the solvent under reduced pressure. The product can often be purified by crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has several reactive sites. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom. The primary functional groups that dictate its reactivity are the ethyl ester and the cyano group.[11] The pyridine nitrogen can also act as a Lewis base.[12]
Q2: Can I perform a nucleophilic aromatic substitution on a halogenated precursor of this compound?
A2: Yes, nucleophilic aromatic substitution (SNAr) is a viable reaction. The electron-withdrawing nature of the cyano and ester groups, along with the pyridine nitrogen, activates the ring towards nucleophilic attack, especially at positions ortho and para to the nitrogen.
Q3: My purification by column chromatography on silica gel is showing significant tailing. How can I improve the separation?
A3: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.5-1%), to the eluent.[13]
Q4: Are there any safety concerns I should be aware of when working with this compound and its reactions?
A4: As with any chemical reaction, proper safety precautions are essential. Cyanide-containing compounds should be handled with care. Reactions involving hydrides (like NaBH₄ or LiAlH₄) should be performed in a well-ventilated fume hood, and the quenching process should be done slowly and carefully to control the release of hydrogen gas. Highly exothermic reactions should be managed with proper cooling and slow reagent addition.[13]
Section 3: Visualizations and Data
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Catalyst System Selection for Chemoselective Cyano Group Reduction
Caption: Catalyst selection for selective cyano group reduction.
Summary of Recommended Conditions for Key Transformations
| Transformation | Key Challenge | Recommended Catalyst/Reagent | Solvent | Temperature | Key Considerations |
| Suzuki-Miyaura Coupling | Catalyst Inhibition, Side Reactions | Pd(OAc)₂ / SPhos | Dioxane or Toluene | 80-110 °C | Use bulky, electron-rich ligands; ensure anhydrous and oxygen-free conditions.[1][2] |
| Cyano Group Reduction | Chemoselectivity (ester presence) | NaBH₄ / BF₃·OEt₂ | 2-MeTHF | Room Temp. | Avoid strong hydrides like LiAlH₄ to prevent ester reduction.[5] |
| Ester Hydrolysis | Chemoselectivity (cyano presence) | LiOH or NaOH | THF / H₂O | Room Temp. | Use stoichiometric base and monitor reaction closely to prevent nitrile hydrolysis.[9] |
References
-
DeBoef, B., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
Ghaffari, M. H., & Caulton, K. G. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organometallics, 40(15), 2445-2453. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(1), 302-308. [Link]
-
RSC Publishing. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1909-1923. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubMed. (2023, February 1). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Retrieved from [Link]
- Google Patents. (n.d.). US4482437A - Electrochemical reductions of cyanopyridine bases.
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate. Retrieved from [Link]
- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
-
PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Semantic Scholar. (2024, July 11). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchan. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from [Link]
- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
-
ResearchGate. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 11. Buy this compound | 97316-50-2 [smolecule.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low bioactivity in synthesized Ethyl 4-cyano-2-pyridinecarboxylate analogues
Welcome to the technical support center for researchers working with synthesized Ethyl 4-cyano-2-pyridinecarboxylate analogues. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists and drug development professionals who are observing lower-than-expected biological activity in their experimental assays. As a privileged scaffold in medicinal chemistry, derivatives of this core are explored for numerous therapeutic applications, including as anticancer, cardiotonic, and antimicrobial agents.[1][2] However, translating a successfully synthesized molecule into a biologically active lead requires rigorous verification of its structural integrity, purity, and suitability for the chosen biological system.
This resource provides a systematic, causality-driven approach to diagnosing and resolving common issues that can mask the true potential of your compounds.
Troubleshooting Guide: Diagnosing Low Bioactivity
Experiencing low or no bioactivity from a newly synthesized compound can be disheartening. However, this result is a critical data point that initiates a logical diagnostic process. The issue often lies not with the inherent potential of the molecule's design, but with subtle factors related to the compound's quality or its interaction with the assay environment.
The following workflow provides a step-by-step approach to systematically identify the root cause.
Primary Diagnostic Workflow
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Phase 1: Compound Integrity Verification
Q1: My compound appears pure by TLC. Isn't that sufficient to proceed with biological assays?
A: While Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress, it is not a sufficiently quantitative or rigorous method for confirming the purity and identity required for biological assays. Trace impurities of high potency can lead to misleading results, and "inert" materials may not be visible by the chosen analytical method.[3]
-
Recommendation: Before any biological testing, you must verify the compound's identity and assess its purity using a combination of high-resolution methods. The minimum requirement is a purity level of >95% as determined by High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q2: What specific impurities should I be aware of during the synthesis of this compound analogues?
A: The potential impurities are highly dependent on the synthetic route. However, for common cyclocondensation reactions, potential impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials that may interfere with assays.
-
Side-Products: Isomeric side-products or products from alternative reaction pathways can be difficult to separate.
-
Hydrolysis Products: The cyano (-CN) and ethyl ester (-COOEt) groups are susceptible to hydrolysis. Under certain workup or purification conditions (e.g., non-neutral pH), the cyano group can hydrolyze to a carboxamide (-CONH2), and the ester can hydrolyze to the corresponding carboxylic acid (-COOH).[3][6] This is critical, as studies on related cyanopyridones have shown that hydrolysis of the cyano group can lead to a loss of antimycobacterial activity.[7]
| Parameter | Recommended Specification | Primary Analytical Method |
| Purity | > 95% (ideally > 98%) | HPLC with UV/MS detection[6] |
| Identity | Consistent with proposed structure | ¹H NMR, ¹³C NMR, HRMS[5] |
| Residual Solvents | < 0.5% | ¹H NMR or GC-MS |
| Water Content | < 1.0% | Karl Fischer Titration |
Phase 2: Compound & Assay Compatibility
Q3: My compound is confirmed to be >98% pure, but the activity is still low. What's the next step?
A: The next critical step is to investigate the compound's behavior within the specific environment of your biological assay. Poor aqueous solubility is a very common cause for the apparent lack of activity of small molecule inhibitors.[8] If a compound is not fully dissolved, its effective concentration is unknown and significantly lower than the nominal concentration, leading to underestimated activity and inaccurate SAR data.[1][9]
-
Causality: Many organic molecules, including pyridine derivatives, have limited solubility in aqueous buffers used for biological assays. Even compounds dissolved in a DMSO stock can precipitate when diluted into the final aqueous assay medium. This precipitation can be subtle and may not be visible to the naked eye, but it drastically reduces the concentration of the compound available to interact with the biological target.
-
Recommendation: Perform a solubility test. Prepare your compound in the final assay buffer at the highest concentration you plan to test. After a relevant incubation period (e.g., 1-2 hours) under assay conditions, centrifuge the sample and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy. If significant loss is observed, you must either lower the testing concentrations or optimize the formulation, for example, by carefully increasing the percentage of a co-solvent like DMSO (typically ensuring it remains below 0.5% in the final assay to avoid solvent-induced artifacts).[8]
Q4: Could my compound be degrading during the experiment? How would I check for that?
A: Yes, compound instability is another major factor that can lead to a loss of active compound over the course of an experiment.[10] The this compound scaffold contains two potentially labile functional groups:
-
Ethyl Ester: This group is susceptible to hydrolysis by esterase enzymes present in cell lysates, cell culture media containing serum, or within intact cells.[4][11] This would convert your compound into the corresponding carboxylic acid, which may have a different charge, permeability, and bioactivity.
-
Cyano Group: The cyano group can be hydrolyzed, particularly under non-neutral pH conditions or high temperatures, first to the carboxamide and then to the carboxylic acid.[6][12]
-
Recommendation: Assess compound stability directly in your assay medium. Incubate the compound in the complete assay buffer (including cells or cell lysates if applicable) under the exact experimental conditions (temperature, duration). At different time points (e.g., T=0, T=end of assay), quench the reaction and analyze the sample by LC-MS to quantify the amount of parent compound remaining and identify any major degradation products.
Phase 3: Biological System & Target Engagement
Q5: My analogue is chiral. How important is it to test the individual enantiomers?
A: It is critically important. Biological systems, such as enzyme active sites and protein receptors, are chiral environments. Consequently, stereoisomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and potency.[13][14] It is common for one enantiomer to be highly active while the other is significantly less active or even inactive.[15]
-
Causality: The three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into a biological target. A subtle change in stereochemistry can disrupt key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to a dramatic loss of affinity and, therefore, activity.
Q6: All compound-related checks have passed, but I still see no activity in my cell-based assay. What could be wrong with the assay itself?
A: When compound integrity, solubility, and stability are confirmed, the focus must shift to the biological system and the assay protocol.[10]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target. This is a common discrepancy between biochemical assays (using purified proteins) and cell-based assays.[8]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[10]
-
Metabolic Instability: Cells can metabolize the compound into inactive forms. The pyridine ring, for example, can be a site for metabolic modification by cellular enzymes.[16]
-
Assay Artifacts: Ensure your positive and negative controls are working correctly. Check for potential interference of your compound with the assay signal (e.g., autofluorescence in a fluorescence-based assay). It's also possible that the specific signaling pathway you are targeting is not active in the cell line or under the conditions you are using.[8]
-
Recommendation: For cell-based assays, consider running a cellular uptake or permeability assay to confirm the compound reaches the intracellular compartment. If efflux is suspected, test the compound's activity in the presence of a known efflux pump inhibitor. For assay artifacts, run a counter-screen where the compound is added after the biological reaction should be complete to see if it directly interferes with the detection reagents.[15]
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by LC-MS and NMR
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., DMSO, Methanol). Prepare a 10 µg/mL working solution for LC-MS by diluting the stock in 50:50 Acetonitrile:Water. For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV/Vis (e.g., Diode Array Detector) and Mass Spectrometry (Electrospray Ionization - ESI, in both positive and negative modes).
-
Analysis: Integrate the peak area of the main compound peak at a suitable wavelength (e.g., 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the proposed chemical structure. Ensure the absence of significant peaks corresponding to starting materials or common solvents.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample to obtain an exact mass.
-
Analysis: Confirm that the measured mass is within 5 ppm of the calculated theoretical mass for the compound's molecular formula. This provides strong evidence for the elemental composition.[5]
-
Protocol 2: Compound Stability Assessment in Assay Media
-
Sample Preparation: Prepare a solution of your compound in the final, complete assay buffer (including all components like serum, cofactors, etc.) at the highest concentration to be used in the bioassay.
-
Incubation: Incubate this solution under the exact conditions of the biological assay (e.g., 37°C, 5% CO₂, protected from light) for the total duration of the assay.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation by adding a threefold excess of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.
-
Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet precipitated material.
-
LC-MS Analysis: Analyze the supernatant from each time point using the LC-MS method described in Protocol 1.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time. A stable compound should show <10-15% degradation over the course of the experiment.
References
-
Ginsberg, F., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry. [Link]
-
Chen, J., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Ginsberg, F., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. PubMed. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Chemistry & Biodiversity. [Link]
-
Corning. (n.d.). The Power of Small - High-Throughput Screening Assay Miniaturization. Corning Life Sciences. [Link]
-
Inglese, J., et al. (2012). Gaining confidence in high-throughput screening. PNAS. [Link]
-
Pradhan, R., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
-
Bakr, R. B., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules. [Link]
-
Iesce, C., et al. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. [Link]
-
Thappeta, K. R., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Tunstall, L. E., & MacMillan, J. B. (2014). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]
-
Ammon, R. (1977). The enzymatic cleavage of several pharmaceutical esters. Arzneimittelforschung. [Link]
-
Balzarini, J., et al. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. [Link]
-
PubChem. (n.d.). ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Tovar-Miranda, R., et al. (2002). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. ResearchGate. [Link]
-
Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Solubility of Things. [Link]
-
El-Tayeb, N. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
-
Higashi, T. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]
-
Hatfield, J. M., et al. (2008). Modifications of human carboxylesterase for improved prodrug activation. ResearchGate. [Link]
-
Deredas, D., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
-
Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
-
ResearchGate. (2019). Effects of Stereoisomers on Drug Activity. [Link]
-
LibreTexts Chemistry. (2021). Biological Stereospecificity. [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of Ethyl 4-cyano-2-pyridinecarboxylate's Enzyme Inhibition Activity
Introduction: The Quest for Specificity in Enzyme Inhibition
In the landscape of modern drug discovery, the inhibition of specific enzymes represents a cornerstone of therapeutic strategy. Enzymes are fundamental catalysts of biological processes, and their dysregulation is often implicated in the pathophysiology of diseases ranging from cancer to neurodegeneration.[1] The pyridine nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[2][3] Compounds incorporating pyridine rings, such as Ethyl 4-cyano-2-pyridinecarboxylate, are therefore of significant interest. Derivatives of cyano-substituted pyridines have shown potential in inducing apoptosis in cancer cell lines and may possess anti-inflammatory properties, suggesting a role as enzyme inhibitors.[4]
This guide provides a comprehensive framework for the validation of this compound as an enzyme inhibitor. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental design, establish a self-validating workflow, and objectively compare the compound's inhibitory potential against established alternatives. Our target class of interest for this analysis will be the Histone Deacetylases (HDACs), as pyridine-based structures are known to be effective inhibitors of these epigenetic regulators.[5][6][7] Specifically, we will focus on HDAC6, a predominantly cytoplasmic, Class IIb HDAC involved in protein homeostasis and cell motility.[8][9]
Section 1: The Scientific Rationale - Selecting the Target and Comparators
Why Target HDAC6?
Histone deacetylases remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in regulating gene expression and other cellular processes.[10] The structural features of this compound—specifically the electron-deficient pyridine ring and potential for metal coordination—make it a plausible candidate for interacting with the zinc-dependent active site of HDAC enzymes.[2][10] HDAC6 is a particularly compelling target due to its role in deacetylating non-histone proteins like α-tubulin and Hsp90.[11] Selective inhibition of HDAC6 is a sought-after therapeutic strategy, as it may avoid the toxicities associated with pan-HDAC inhibitors that affect nuclear, Class I HDACs.[8][12]
Establishing Benchmarks: The Choice of Comparators
To rigorously assess the inhibitory potential of this compound, its performance must be contextualized against well-characterized compounds.
-
Positive Control (High-Potency Benchmark): Ricolinostat (ACY-1215) is a potent and selective HDAC6 inhibitor with an IC50 value of 5 nM in cell-free assays.[13][14] It serves as the gold standard, representing the upper limit of inhibitory activity we aim to compare against. Its selectivity for HDAC6 over Class I HDACs is a key attribute.[12][14][15]
-
Alternative Inhibitor (Selectivity Benchmark): Tubastatin A is another highly selective HDAC6 inhibitor (IC50 = 15 nM).[16] It is over 1,000-fold selective against most other HDAC isoforms, except for HDAC8.[16][17] Comparing our test compound to Tubastatin A provides insight into relative potency and the potential for a differentiated selectivity profile.
Section 2: Experimental Validation Workflow
A robust, reliable, and reproducible in vitro assay is the foundation of any inhibition study. The following protocol describes a fluorogenic assay, a widely accepted method for quantifying HDAC activity.[10] The principle relies on an acetylated peptide substrate linked to a fluorophore. Upon deacetylation by HDAC6, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.
Visualizing the Workflow
The entire experimental process, from preparation to data acquisition, can be summarized in the following workflow diagram.
Caption: Workflow for the in vitro fluorogenic HDAC6 inhibition assay.
Detailed Step-by-Step Protocol
Causality is highlighted in italics to underscore the scientific reasoning behind each step.
-
Reagent Preparation:
-
HDAC Assay Buffer: Prepare a buffer solution suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). This buffer mimics physiological conditions to ensure the enzyme is stable and active.
-
HDAC6 Enzyme: Thaw purified, recombinant human HDAC6 enzyme on ice. Dilute it in cold assay buffer to a working concentration. The optimal concentration must be determined empirically via an enzyme titration curve to ensure the reaction proceeds in the linear range, providing a robust signal-to-background ratio.[10]
-
Compound Dilutions: Prepare stock solutions of this compound, Ricolinostat, and Tubastatin A in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold) for each compound in DMSO. Subsequently, dilute these into the assay buffer. The final DMSO concentration in the assay must be kept low (e.g., ≤1%) as higher concentrations can inhibit enzyme activity.[10]
-
Substrate Solution: Prepare the fluorogenic HDAC substrate at its working concentration in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Blank (No Enzyme) Wells: Add assay buffer only. This measures the background fluorescence of the substrate and buffer.
-
Negative Control (0% Inhibition): Add HDAC6 enzyme and assay buffer containing the same final percentage of DMSO as the compound wells. This represents maximum enzyme activity and is the reference for calculating inhibition.
-
Positive Control Wells: Add HDAC6 enzyme and a concentration of Ricolinostat known to cause 100% inhibition. This validates that the assay system can detect inhibition.
-
Test Compound Wells: Add HDAC6 enzyme and the various dilutions of this compound, Ricolinostat, and Tubastatin A.
-
-
Reaction and Incubation:
-
Pre-incubation: Add the diluted HDAC6 enzyme to the wells containing the compounds and controls. Gently mix and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme and reach equilibrium before the reaction is started.
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction remains in the linear phase for the negative control wells.[10]
-
-
Signal Development and Detection:
-
Development: Stop the reaction and develop the signal by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes.[10]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-380 nm, Em: 440-460 nm).[10]
-
Section 3: Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the average fluorescence of the Blank wells from all other measurements.
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value. The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.
-
Hypothetical Comparative Data
The following table summarizes plausible, hypothetical results from the described assay, allowing for an objective comparison.
| Compound | Target Enzyme | IC50 (nM) | Key Characteristics |
| Ricolinostat (ACY-1215) | HDAC6 | 5.2 ± 0.8 | High-potency, selective HDAC6 inhibitor (Positive Control).[13] |
| Tubastatin A | HDAC6 | 15.5 ± 2.1 | Highly selective HDAC6 inhibitor (Alternative).[16] |
| This compound | HDAC6 | 850 ± 75 | Moderate potency inhibitor of HDAC6. |
Section 4: Comparative Analysis and Discussion
Based on our hypothetical data, this compound is an inhibitor of HDAC6 with an IC50 value in the sub-micromolar range (850 nM).
-
Potency Comparison: When compared to the gold-standard positive control, Ricolinostat (IC50 ≈ 5 nM), our test compound is approximately 160-fold less potent. It is also significantly less potent than the alternative selective inhibitor, Tubastatin A (IC50 ≈ 15 nM). While it demonstrates clear inhibitory activity, it does not match the potency of these highly optimized, clinical-stage inhibitors.
-
Scientific Context and Path Forward: An IC50 of 850 nM represents a promising starting point for a hit compound in a drug discovery campaign. The pyridinecarboxylate scaffold is clearly active against HDAC6. The next logical steps would involve a medicinal chemistry campaign to improve potency. Structure-activity relationship (SAR) studies would be essential to identify which modifications to the core structure enhance binding to the HDAC6 active site.
-
Selectivity is Key: The most critical next experiment is to determine the selectivity of this compound. The compound must be tested against other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, and 3). A lack of selectivity against Class I HDACs could lead to the toxicity concerns that plague pan-HDAC inhibitors.[17] If the compound is found to be selective for HDAC6, its moderate potency may be acceptable for further development, as a superior safety profile can be a significant advantage.
Visualizing the Mechanism of Action
HDAC6 inhibitors exert their effects primarily by increasing the acetylation of cytoplasmic proteins, which disrupts key cancer-promoting pathways.
Caption: Mechanism of action for HDAC6 inhibitors.
Conclusion
This guide has established a comprehensive, scientifically-grounded framework for validating the enzyme inhibition activity of this compound. Through a robust fluorogenic assay, we have demonstrated how to generate quantitative data and contextualize it against relevant benchmarks. Our hypothetical results identify the compound as a moderate-potency HDAC6 inhibitor, representing a valid starting point for further optimization. The critical next steps—characterizing its selectivity profile across all HDAC isoforms and initiating medicinal chemistry efforts to enhance potency—will determine its ultimate therapeutic potential. This structured approach, rooted in causality and objective comparison, is essential for advancing promising chemical matter from the bench toward the clinic.
References
- BenchChem. (2025). A Technical Guide to the Cellular Pathways Modulated by Ricolinostat (ACY-1215). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. BenchChem.
- BenchChem. (2025). Tubastatin A: A Selective HDAC6 Inhibitor Advancing Cance.... BenchChem.
- Selleck Chemicals. Tubastatin A | HDAC inhibitor. Selleck Chemicals.
- National Cancer Institute. Definition of ricolinostat - NCI Drug Dictionary. National Cancer Institute.
- MedChemExpress. Ricolinostat (ACY-1215) | HDAC6 Inhibitor. MedChemExpress.
- PubMed. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. PubMed.
- PubMed. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. PubMed.
- National Institutes of Health (NIH). Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. NIH.
- Smolecule. (2023). Buy this compound. Smolecule.
- PubMed Central (PMC). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed Central.
- Selleck Chemicals. (2024). Ricolinostat (ACY-1215) | HDAC inhibitor. Selleck Chemicals.
- National Institutes of Health (NIH). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. NIH.
- ResearchGate. (2025). Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. ResearchGate.
- Selleckchem. Ricolinostat (ACY-1215) | ≥99%(HPLC) | Selleck. Selleckchem.
- EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
- PubMed Central (PMC). (2018). Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes. PubMed Central.
- ResearchGate. (2006). In vitro assays for the determination of histone deacetylase activity. ResearchGate.
- Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne.
- Promega Corporation. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation.
- PubMed. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed.
- PubMed Central (PMC). (2020). Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy. PubMed Central.
- PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
- PubMed. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed.
Sources
- 1. epigentek.com [epigentek.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 97316-50-2 [smolecule.com]
- 5. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
A Senior Application Scientist's Comparative Guide to Ethyl 4-cyano-2-pyridinecarboxylate and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a research program. The cyanopyridine moiety is a privileged structure, frequently appearing in bioactive molecules and functional materials.[1] However, the nuanced yet profound differences among its isomers are often underexplored. This guide provides an in-depth, objective comparison of Ethyl 4-cyano-2-pyridinecarboxylate with its constitutional isomers, grounded in experimental data and mechanistic reasoning to empower you with the insights needed for rational scaffold selection.
Introduction: The Strategic Importance of Isomer Selection
The pyridine ring, substituted with both a cyano (-CN) and an ethyl carboxylate (-COOEt) group, presents a versatile platform for chemical synthesis. These two electron-withdrawing groups (EWGs) significantly modulate the electronic properties of the pyridine core, creating unique opportunities for functionalization. However, the specific placement of these groups—the isomerism—is not a trivial detail. It fundamentally alters the molecule's steric profile, electronic distribution, and, consequently, its reactivity and biological interactions. Different isomers can exhibit vastly different chemical reactivities and biological activities, making a thorough understanding of their characteristics essential for efficient synthesis and drug development.[2]
This guide will focus on this compound as our reference compound and compare it against key isomers to illustrate how positional changes dictate chemical behavior and application potential.
Profiling the Benchmark: this compound
This compound, with the molecular formula C₉H₈N₂O₂, is a pale yellow liquid at room temperature and serves as a valuable building block in organic synthesis.[1] Its structure is characterized by the ester group at the C-2 position and the cyano group at the C-4 position.
-
Synthesis: Common synthetic routes include the cyanation of 2-pyridinecarboxylic acid derivatives followed by esterification with ethanol.[1] Multicomponent reactions are also employed for more efficient, one-pot syntheses.[1][3]
-
Reactivity Hotspots:
-
The Pyridine Nitrogen: Acts as a Lewis base and can be protonated or coordinated to metals.
-
C-2 and C-4 Positions: These positions are highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and the substituents.
-
The Cyano Group: Can undergo nucleophilic addition or be hydrolyzed to an amide or carboxylic acid.
-
The Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
The strategic placement of the EWGs at the 2- and 4-positions makes the ring particularly electron-deficient, a key feature we will explore in the comparative analysis.
The Isomeric Landscape: A Comparative Analysis
The true utility of this compound is best understood in the context of its isomers. The location of the -CN and -COOEt groups dictates the molecule's reactivity profile.
Electronic Effects and Regioselectivity
The pyridine nitrogen atom is inherently electron-withdrawing. Nucleophilic aromatic substitution (SNAr) on a pyridine ring is most favorable at the C-2 and C-4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[4][5] The addition of further EWGs like -CN and -COOEt enhances this effect.
-
This compound (2,4-isomer): Both EWGs are at positions that are electronically coupled with the ring nitrogen. This maximizes the electron deficiency of the ring, making it highly susceptible to nucleophilic attack, particularly at the C-6 position.
-
Ethyl 5-cyano-3-pyridinecarboxylate (3,5-isomer): With both EWGs at the meta positions relative to the nitrogen, their ability to stabilize an anionic intermediate via resonance is diminished. This isomer is significantly less reactive towards SNAr compared to the 2,4-isomer.
-
Ethyl 6-cyano-2-pyridinecarboxylate (2,6-isomer): This symmetrical arrangement strongly deactivates the ring but can be useful for directing chemistry at the C-4 position.
The cyano group itself can act as a leaving group in some SNAr reactions, especially when positioned at C-2 or C-4, providing a unique synthetic pathway to introduce other functionalities like amino groups.[6][7]
Caption: Electronic influence of substituent positions on SNAr reactivity.
Physicochemical Properties: A Data-Driven Comparison
The physical properties of these isomers, such as melting point and boiling point, are influenced by their symmetry and intermolecular forces. While comprehensive data for all isomers is not always readily available in a single source, we can compile representative data to highlight the differences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical State |
| This compound | C₉H₈N₂O₂ | 176.17 | Pale yellow liquid[1] |
| 2-Cyano-4-pyridinecarboxylic acid | C₇H₄N₂O₂ | 148.12 | Solid, M.P. ~335 °C[8] |
| 4-Cyanopyridine | C₆H₄N₂ | 104.11 | Off-white crystals[9] |
| Ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate | C₉H₈N₂O₃ | 192.17 | Solid[10] |
Note: Data for exact isomers of ethyl cyanopyridinecarboxylate is sparse. Related structures are included for comparison of how functional group changes affect physical properties.
The differences in physical state (liquid vs. solid) and melting points are critical for practical considerations in a lab, including handling, storage, and reaction setup.
Application in Medicinal Chemistry
The choice of isomer directly impacts the biological activity of downstream compounds. The pyridine core is a common scaffold in pharmaceuticals, and the specific substitution pattern determines how the molecule fits into a biological target's binding pocket.
-
This compound and its derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]
-
3-Cyanopyridine derivatives are known to have significant cytotoxic effects and have been investigated as Pim-1 kinase inhibitors for cancer therapy.[11][12]
-
Derivatives of Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate have shown positive inotropic activity (affecting heart muscle contraction), as well as anti-inflammatory and analgesic properties.[13]
The specific isomer determines the three-dimensional arrangement of functional groups, which is crucial for precise interactions with enzyme active sites or receptors.
Experimental Protocol: Comparative Hydrolysis Kinetics
To provide a tangible measure of the electronic differences between isomers, one can perform a comparative kinetic analysis of the ester hydrolysis. The rate of base-catalyzed hydrolysis (saponification) is highly sensitive to the electronic environment of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by a hydroxide ion.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and a comparative isomer (e.g., Ethyl 5-cyano-3-pyridinecarboxylate) to quantify the impact of substituent position on reactivity.
Methodology: HPLC-Based Kinetic Assay
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each cyanopyridine ester isomer in acetonitrile.
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution in a 1:1 water:acetonitrile mixture.
-
Prepare a 1 M hydrochloric acid (HCl) solution for quenching the reaction.
-
-
Reaction Setup:
-
Equilibrate all solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
In a reaction vial, mix 4.5 mL of the 1:1 water:acetonitrile solvent with 0.5 mL of the 10 mM ester stock solution to achieve a starting concentration of 1 mM.
-
Initiate the reaction by adding 0.5 mL of the 0.1 M NaOH solution, making the final NaOH concentration 10 mM. Start a timer immediately.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 0.1 mL of 1 M HCl. This neutralizes the NaOH and stops the hydrolysis.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC. Use a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the disappearance of the ester peak and the appearance of the corresponding carboxylic acid peak at an appropriate UV wavelength (e.g., 260 nm).
-
Generate a calibration curve for the ester to quantify its concentration at each time point.
-
-
Data Analysis:
-
Since the concentration of NaOH is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([Ester]t / [Ester]₀) versus time. The slope of this line will be -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaOH].
-
Expected Outcome: It is predicted that this compound will exhibit a significantly higher rate of hydrolysis than an isomer like Ethyl 5-cyano-3-pyridinecarboxylate. This is because the cumulative electron-withdrawing effect of the nitrogen and cyano group at the 2- and 4-positions makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
dot graphdot { graph [fontname="Arial", rankdir=LR, splines=true, size="7.6,5", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes prep [label="1. Prepare Stock Solutions\n(Ester, NaOH, HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Set up Reaction\n(Mix Ester and Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiate Reaction\n(Add NaOH, Start Timer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="4. Sample at Time Points\n(t=0, 2, 5... min)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench with HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="6. Analyze by HPLC\n(Measure Ester Peak Area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Calculate Rate Constant\n(Plot ln[Ester] vs. Time)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Define edges prep -> setup [color="#5F6368"]; setup -> initiate [color="#5F6368"]; initiate -> sample [color="#5F6368"]; sample -> quench [color="#5F6368"]; quench -> hplc [color="#5F6368"]; hplc -> analyze [color="#5F6368"]; sample -> sample [label="Repeat for each\ntime point", style=dashed, color="#FBBC05"]; } }
Caption: Workflow for comparative hydrolysis kinetics experiment.
Conclusion and Recommendations
The choice between this compound and its isomers is a strategic decision with significant downstream consequences.
-
Choose this compound when:
-
High reactivity towards nucleophilic aromatic substitution is desired.
-
The goal is to create a highly electron-deficient aromatic system.
-
The synthetic plan involves leveraging the cyano group as a leaving group.
-
-
Consider alternative isomers, such as those with 3,5-substitution, when:
-
A less reactive, more stable pyridine core is required.
-
Steric hindrance at the 2- and 6-positions must be avoided.
-
The synthetic strategy calls for functionalization at positions not activated by 2,4-substitution.
-
Ultimately, this guide serves as a framework for decision-making. By understanding the fundamental principles of how substituent position governs electronic properties and reactivity, researchers can move beyond simply selecting an available reagent and instead make a rational, informed choice of isomer that is best suited for their specific synthetic and therapeutic goals.
References
-
ResearchGate. (n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. Available at: [Link]
-
Frontiers in Astronomy and Space Sciences. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Available at: [Link]
-
ResearchGate. (2004). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
PubMed. (1988). Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters. Available at: [Link]
-
Scientific Research Publishing. (n.d.). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
Semantic Scholar. (2004). Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines. Available at: [Link]
-
ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available at: [Link]
-
PubMed. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available at: [Link]
-
PubChem. (n.d.). ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]
-
ChemBK. (2024). 2-Cyano- 4-pyridinecarboxylic acid. Available at: [Link]
-
Environmental Protection Agency (EPA). (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]
- Google Patents. (2018). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
-
ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. Available at: [Link]
-
PubChem. (n.d.). 4-Cyanopyridine. Available at: [Link]
-
ResearchGate. (n.d.). Isocyanide-based multicomponent reactions in drug discovery. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
-
PubMed. (2016). Recent applications of click chemistry in drug discovery. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Available at: [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate | C9H8N2O3 | CID 131009199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship (SAR) of Ethyl 4-cyano-2-pyridinecarboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Among these, Ethyl 4-cyano-2-pyridinecarboxylate has emerged as a versatile building block in the synthesis of novel therapeutic agents. Its derivatives have shown promise in various fields, including pharmaceuticals and agricultural chemicals.[2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogs, with a focus on their anticancer activities. We will explore how modifications to its core structure influence biological efficacy, supported by experimental data and detailed protocols.
The Versatile Scaffold: this compound
This compound possesses a unique combination of functional groups: a pyridine ring, a cyano group, and an ethyl ester. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Research has shown that derivatives of cyano-substituted pyridines exhibit significant biological activities, including the induction of apoptosis in cancer cell lines like MCF-7.[2]
Structural Activity Relationship (SAR) Studies: A Comparative Analysis
While a systematic SAR study focusing exclusively on this compound is not extensively documented in a single comprehensive source, by comparing data from various studies on related cyanopyridine derivatives, we can deduce key relationships between structural modifications and anticancer activity.
Impact of Substituents on the Pyridine Ring
The nature and position of substituents on the pyridine ring play a crucial role in determining the anticancer potency of this compound analogs.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents significantly influence activity. While a comprehensive study on the core molecule is limited, related studies on other pyridine derivatives suggest that the introduction of certain electron-withdrawing groups can enhance anticancer activity. For instance, in a series of pyridine-ureas, derivatives with electron-withdrawing groups demonstrated potent inhibitory activity against various cancer cell lines.[3]
-
Steric Hindrance: The size and position of substituents can affect the molecule's ability to bind to its biological target. Bulky groups at certain positions may lead to a decrease in activity due to steric hindrance.
The Role of the Cyano Group
The cyano group is a key pharmacophore in many biologically active molecules. In the context of this compound derivatives, its presence is often critical for anticancer activity. The strong electron-withdrawing nature of the cyano group can influence the overall electronic distribution of the pyridine ring, impacting its interaction with target proteins.[4]
Modification of the Ester Group
The ethyl ester at the 2-position of the pyridine ring also presents an opportunity for modification to improve pharmacokinetic and pharmacodynamic properties.
-
Ester Chain Length: Varying the length of the alkyl chain of the ester (e.g., methyl, propyl) can affect the compound's lipophilicity and, consequently, its cell permeability and metabolic stability.
-
Amide Derivatives: Conversion of the ester to an amide can introduce new hydrogen bonding capabilities, potentially leading to stronger interactions with biological targets. Studies on related pyridine-urea derivatives have shown that the urea linkage can confer significant anticancer activity.[3][5]
Comparative Anticancer Activity of Cyanopyridine Derivatives
To illustrate the SAR principles, the following table summarizes the in vitro anticancer activity of various cyanopyridine derivatives against different cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound, but the data provides valuable insights into the broader class of cyanopyridine-based anticancer agents.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-urea derivative | MCF-7 | 0.11 (72h) | [3] |
| 8n | Pyridine-urea derivative | MCF-7 | 0.80 (72h) | [3] |
| Compound 12 | 2-oxo-1,2-dihydropyridine-3-carboxylate | A549 | 8.42 | [4] |
| Compound 7b | 2-thioxo-1,2-dihydropyridine-3-carbonitrile | A549 | 0.87 | [4] |
| Compound 8a | 2-oxo-1,2-dihydropyridine-3-carbonitrile | A549 | 0.83 | [4] |
| S22 | 3,4-dihydropyridine-2(1H)-thione | A375 | 1.71 | [6] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 | 1.77 | [7] |
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 | 1.39 | [7] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. The data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of cyanopyridine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.[8]
dot
Caption: Proposed mechanism of action for this compound analogs.
Studies on related cyanopyridone scaffolds have demonstrated that these compounds can act as inhibitors of key protein kinases involved in cancer progression.[8] Furthermore, some cyanopyridine derivatives have been shown to inhibit phosphodiesterase 3 (PDE3), an enzyme involved in cellular signaling.[8]
Experimental Protocols
General Synthesis of Substituted Pyridine Derivatives
The synthesis of this compound and its analogs can be achieved through various methods, including multicomponent reactions which are often favored for their efficiency.[2]
dot
Caption: General workflow for the synthesis of pyridine derivatives.
A representative one-pot synthesis of a 2-oxo-1,2-dihydropyridine-3-carboxylate derivative is described below: [4]
-
A mixture of an appropriate chalcone (10 mmol), ethyl cyanoacetate (10 mmol), and piperidine (a few drops) in ethanol (25 mL) is prepared.
-
The reaction mixture is refluxed for a specified period (e.g., 4-6 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by pouring it into ice-cold water.
-
The solid product is collected by filtration, washed, and purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data, primarily from studies on related cyanopyridine derivatives, highlights the importance of the cyano group and the potential for enhancing activity through substitutions on the pyridine ring and modifications of the ester functionality. Future research should focus on a more systematic SAR exploration of this compound itself, with a comprehensive evaluation of a library of its direct analogs. Such studies, coupled with detailed mechanistic investigations, will be crucial for the rational design of more potent and selective anticancer drug candidates based on this versatile scaffold.
References
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018 Jun 15;23(6):1459. doi: 10.3390/molecules23061459. PMID: 29914120; PMCID: PMC6100082. Available from: https://www.mdpi.com/1420-3049/23/6/1459
- Al-mahli, H., Ibrahim, H. S., Wagdy, M. A., & El-Naggar, M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules (Basel, Switzerland), 23(6), 1459. https://doi.org/10.3390/molecules23061459
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. 2023; 11(4): 63-71. Available from: https://www.chemijournal.com/archives/2023/vol11issue4/PartB/11-4-23-424.pdf
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1459. https://doi.org/10.3390/molecules23061459
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem. Available from: https://www.benchchem.
- This compound | 97316-50-2. Smolecule. Available from: https://www.smolecule.
- Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025). Request PDF. https://www.researchgate.
- Structure–activity relationship study and the effect of substituted... - ResearchGate. Available from: https://www.researchgate.
- Eltayyeb, M. Z., Al-mutabagani, L. A., & Al-Abdullah, E. S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849–858. http://dx.doi.org/10.13005/ojc/310230
- A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives. (2010). ARKIVOC, 2010(11), 55-63. https://doi.org/10.3998/ark.5550190.0011.b06
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2018). PubMed Central.
- New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. (2019). Molecules, 24(15), 2796. https://doi.org/10.3390/molecules24152796
- The Pivotal Role of the Ethyl 5-Cyano-2-pyridone Carboxylate Scaffold in Modern Medicinal Chemistry. Benchchem. Available from: https://www.benchchem.com/bchempedia/the-pivotal-role-of-the-ethyl-5-cyano-2-pyridone-carboxylate-scaffold-in-modern-medicinal-chemistry
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). Medicinal Chemistry Research, 25(8), 1673-1683. https://doi.org/10.1007/s00044-016-1603-z
- Van der Veken, P., De la Cruz, E., Bison, C., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry, 201, 112450. https://doi.org/10.1016/j.ejmech.2020.112450
- Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. (2021). International Journal of Molecular Sciences, 22(5), 2462. https://doi.org/10.3390/ijms22052462
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Pharmaceuticals, 15(11), 1362. https://doi.org/10.3390/ph15111362
- Cytotoxic activity of some newly synthesized compounds against human... - ResearchGate. Available from: https://www.researchgate.net/publication/379965615_Cytotoxic_activity_of_some_newly_synthesized_compounds_against_human_breast_and_colon_cancer_cell_lines
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(21), 15873. https://doi.org/10.3390/ijms242115873
- (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (2022). ChemistrySelect, 7(1). https://doi.org/10.1002/slct.202103980
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences, 130(5), 1-8. https://doi.org/10.1007/s12039-018-1463-y
- Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. (2022). Molecules, 27(19), 6668. https://doi.org/10.3390/molecules27196668
- Leslie, R., Leeb, E., & Smith, R. B. (2012). Synthesis of Ethyl Nalidixate: A Medicinal Chemistry Experiment. Journal of Chemical Education, 89(1), 125-127. https://doi.org/10.1021/ed100931s
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 114. https://doi.org/10.3390/molecules28010114
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 97316-50-2 [smolecule.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternatives for Ethyl 4-cyano-2-pyridinecarboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethyl 4-cyano-2-pyridinecarboxylate and the Quest for Alternatives
This compound is a valuable and versatile building block in heterocyclic chemistry. Its unique arrangement of a cyano group, an ester, and an electron-deficient pyridine ring makes it a powerful precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles, many of which are scaffolds for biologically active molecules.[1] The cyano and ester functionalities offer multiple reactive sites for cyclization, condensation, and functional group interconversion, enabling the construction of diverse molecular architectures.
However, the pursuit of novel structures, improved reaction efficiencies, and alternative synthetic pathways often necessitates looking beyond a single reagent. Factors such as commercial availability, cost, reactivity under specific conditions, and the desire to introduce different functionalities drive the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their reactivity, applications, and supporting experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Core Alternatives and Their Comparative Reactivity
The primary alternatives to this compound can be broadly categorized into three groups:
-
Isomeric and Analogous Cyanopyridinecarboxylates: These compounds share the same fundamental scaffold but differ in the substitution pattern or the nature of the ester group.
-
Activated Methylene Nitriles: This class includes highly reactive compounds like malononitrile and ethyl cyanoacetate, which are workhorses in the synthesis of a variety of heterocyles.
-
Other Functionalized Cyanopyridines: This category encompasses pyridines with multiple cyano groups or other activating functionalities.
The choice of an alternative is dictated by the desired final heterocyclic system and the specific reaction conditions. The following sections will delve into a detailed comparison of these alternatives.
Isomeric and Analogous Cyanopyridinecarboxylates
The position of the cyano and ester groups on the pyridine ring significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity.
| Compound | Structure | Key Differentiating Features |
| This compound | ![]() | Cyano group at the 4-position activates the 3- and 5-positions for nucleophilic attack. Ester at the 2-position can participate in cyclization reactions. |
| Ethyl 5-cyano-2-pyridinecarboxylate | ![]() | Different electronic distribution compared to the 4-cyano isomer, potentially leading to altered regioselectivity in reactions. |
| Mthis compound | ![]() | Methyl ester may offer different solubility and reactivity profiles compared to the ethyl ester, particularly in base-catalyzed reactions. |
Senior Application Scientist's Perspective:
The choice between these isomers and analogs often hinges on the desired regiochemical outcome of a reaction. For instance, in reactions involving nucleophilic aromatic substitution, the position of the electron-withdrawing cyano group will direct the incoming nucleophile. While subtle, the change from an ethyl to a methyl ester can sometimes influence reaction kinetics and purification due to differences in steric bulk and polarity.
Activated Methylene Nitriles: Malononitrile and Ethyl Cyanoacetate
Malononitrile and ethyl cyanoacetate are highly versatile C2 and C3 synthons in heterocyclic synthesis, particularly in multicomponent reactions (MCRs) for the preparation of highly substituted pyridines.[2][3]
Comparative Performance in Pyridine Synthesis
A direct comparison of malononitrile and ethyl cyanoacetate can be seen in the one-pot, three-component synthesis of N-amino-3-cyano-2-pyridone derivatives.[2]
| Feature | Malononitrile | Ethyl Cyanoacetate | Remarks |
| Typical Product | 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate | Malononitrile introduces two cyano groups into the pyridine core, whereas ethyl cyanoacetate provides one cyano and one ester group.[2] |
| Reaction Yields | Generally high (e.g., 90-96% for various aldehydes) | Good to high (e.g., 85-92% for various aldehydes) | Malononitrile often exhibits slightly higher yields under similar conditions.[2] |
| Reaction Conditions | Often proceeds efficiently at room temperature. | May require heating to achieve comparable reaction rates and yields. | The higher acidity of the methylene protons in malononitrile contributes to its greater reactivity.[2] |
Experimental Protocol: Three-Component Synthesis of Substituted Pyridines
This protocol provides a general procedure for the synthesis of polysubstituted pyridines using either malononitrile or ethyl cyanoacetate.
Caption: Workflow for the one-pot synthesis of polysubstituted pyridines.
Step-by-Step Methodology:
-
To a solution of the aromatic aldehyde (1 mmol) and the active methylene nitrile (malononitrile or ethyl cyanoacetate, 1 mmol) in ethanol (10 mL), add the third component (e.g., cyanoacetamide, 1 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux for the time specified in the relevant literature (typically 2-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to afford the pure polysubstituted pyridine product.
Other Functionalized Cyanopyridines: Expanding the Synthetic Toolbox
Beyond simple isomers, other functionalized cyanopyridines serve as powerful precursors for more complex heterocyclic systems, particularly fused pyridines.
2-Aminopyridine-3-carbonitrile
2-Aminopyridine-3-carbonitrile and its derivatives are exceptionally useful intermediates for the synthesis of fused pyridine heterocycles like pyrido[2,3-d]pyrimidines.[4][5][6] The vicinal amino and cyano groups are perfectly positioned to undergo cyclization reactions with a variety of reagents.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidines.
Step-by-Step Methodology:
-
A mixture of the 2-aminopyridine-3-carbonitrile derivative (1 mmol) and the cyclizing agent (e.g., an excess of formamide or acetic anhydride) is heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried to yield the pyrido[2,3-d]pyrimidine product.
2,6-Dicyanopyridine
2,6-Dicyanopyridine offers two reactive nitrile groups, making it an excellent precursor for the synthesis of molecules requiring difunctionalization, such as bis-tetrazoles or ligands for coordination chemistry.[7][8]
Named Reactions in Pyridine Synthesis: A Comparative Overview
Several classical named reactions provide robust methods for pyridine synthesis, and the choice of the nitrile-containing starting material can significantly impact the outcome.
| Named Reaction | Description | Role of Nitrile Precursor | Suitable Alternatives to this compound |
| Hantzsch Pyridine Synthesis | A multicomponent reaction of an aldehyde, a β-ketoester, and a nitrogen source.[9][10][11][12][13] | While not a direct reactant, related nitrile-containing compounds can be used to generate the necessary precursors. | Activated methylene nitriles can be used to synthesize the β-ketoester or enamine intermediates. |
| Guareschi-Thorpe Pyridine Synthesis | Condensation of cyanoacetamide with a 1,3-dicarbonyl compound.[14][15][16][17] | Cyanoacetamide provides the C2-N-C3 fragment of the pyridine ring. | Other activated nitriles like malononitrile can be used, leading to different substitution patterns on the final pyridine.[17] |
| Thorpe-Ziegler Reaction | Intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[8][18][19][20][21] | A dinitrile is the key starting material for the intramolecular cyclization. | Dinitriles with varying chain lengths and substitution can be used to generate different ring sizes. |
| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[7][22][23][24][25] | The nitrile group can be present on either the ketone or the unsaturated carbonyl component to introduce a cyano substituent. | Cyanocinnamates or cyanoketones can be employed. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines with ethynyl ketones.[26] | A cyano-substituted enamine or ethynyl ketone can be used to incorporate a nitrile group into the pyridine ring. | Enamines derived from cyano-functionalized ketones. |
Conclusion: A Strategic Approach to Reagent Selection
The selection of an alternative to this compound is a strategic decision that should be guided by the specific goals of the synthesis. For direct replacement with minimal changes to the reaction outcome, isomeric and analogous cyanopyridinecarboxylates are the most logical choice. When seeking to introduce different functionalities or to leverage the efficiency of multicomponent reactions, activated methylene nitriles like malononitrile and ethyl cyanoacetate offer powerful and versatile solutions. For the construction of complex fused heterocyclic systems, functionalized cyanopyridines such as 2-aminopyridine-3-carbonitrile provide a direct and efficient route.
This guide has provided a comparative overview of these alternatives, supported by experimental data and protocols. By understanding the unique reactivity profiles of each class of compound, researchers can expand their synthetic toolbox and develop innovative and efficient strategies for the synthesis of novel heterocyclic molecules.
References
-
Guo, K., Thompson, M. J., & Chen, B. (2018). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 83(15), 8016–8023. Available at: [Link]
-
El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences, 7(9), 433. Available at: [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). PubMed Central (PMC). Available at: [Link]
-
Thorpe reaction. Wikipedia. Available at: [Link]
-
Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2015). MDPI. Available at: [Link]
-
Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. Available at: [Link]
-
Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Multicomponent transformation of aldehydes 1a–i, malononitrile and 4–hydroxy-6-methylpyridin-2(1H). ResearchGate. Available at: [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station. Available at: [Link]
-
Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. ResearchGate. Available at: [Link]
-
Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... ResearchGate. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PubMed Central (PMC). Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). PubMed Central (PMC). Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Orgánica. Available at: [Link]
-
Thorpe-Ziegler Reaction Mechanism. YouTube. Available at: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Semantic Scholar. Available at: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. ResearchGate. Available at: [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed. Available at: [Link]
-
Chemistry of malononitrile. (2010). Chemical Reviews. Available at: [Link]
-
Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Available at: [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. Available at: [Link]
-
2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Pipzine. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
-
Mechanism of the Kröhnke pyridine synthesis.[4]. ResearchGate. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]
Sources
- 1. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 20. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. youtube.com [youtube.com]
- 22. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Ethyl 4-cyano-2-pyridinecarboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a therapeutic candidate from bench to bedside is paved with rigorous evaluation, a critical component of which is understanding its selectivity. A molecule's ability to interact with its intended biological target while avoiding unintended interactions—or "off-targets"—is often the defining factor between a successful therapeutic and a failed one. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse events.[1][2][3]
This guide provides a comprehensive framework for conducting a cross-reactivity analysis of a promising class of small molecules: Ethyl 4-cyano-2-pyridinecarboxylate derivatives. These scaffolds have shown potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy and as modulators of Hepatitis B Virus (HBV) capsid assembly.[4][5][6][7][8] Given these distinct and critical therapeutic targets, ensuring the selectivity of lead candidates is paramount.
Here, we move beyond a simple checklist of assays. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative methodologies to empower you to build a robust selectivity profile for your compounds.
Strategic Framework for Cross-Reactivity Profiling
A successful cross-reactivity analysis is not a one-size-fits-all process. It is a tiered, logical progression that begins with a broad survey and funnels down to specific, mechanistic studies. Our strategy is built on identifying potential liabilities early to conserve resources and focus on the most promising candidates.
Below is a conceptual workflow for this process:
Caption: Tiered workflow for cross-reactivity analysis.
Phase 1: Establishing On-Target Potency
Before you can assess off-target activity, you must first rigorously quantify the potency of your derivatives against their intended target. This provides the essential baseline for calculating selectivity.
For IDO1 Inhibitor Candidates
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[5][6][9] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression.[5]
Protocol: Biochemical IDO1 Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the enzymatic activity of recombinant human IDO1. The conversion of L-Tryptophan to N-formylkynurenine is monitored, often through secondary reactions that produce a fluorescent or colorimetric signal.
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, and the test compound series.
-
Procedure:
-
Prepare a serial dilution of each this compound derivative (e.g., 10 concentrations from 100 µM to 1 nM).
-
In a 96- or 384-well plate, add the reaction buffer containing ascorbic acid and methylene blue.
-
Add the test compound dilutions and recombinant IDO1 enzyme. Incubate for 15 minutes at 25°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding the L-Tryptophan substrate.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction and develop the signal (e.g., by adding trichloroacetic acid followed by a reagent that reacts with N-formylkynurenine).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
For HBV Capsid Assembly Modulator Candidates
Hepatitis B Virus (HBV) core protein is essential for multiple stages of the viral life cycle, including the assembly of the viral nucleocapsid.[8][10] Capsid Assembly Modulators (CAMs) are small molecules that interfere with this process, leading to the formation of non-infectious viral particles.[4][7][11]
Protocol: Cell-Based HBV Replication Assay (EC50 Determination)
-
Principle: This assay uses an HBV-replicating stable cell line (e.g., HepG2.2.15) to measure the antiviral activity of the compounds.[12][13] The reduction in secreted HBV DNA is quantified.
-
Cell Line: HepG2.2.15 cells, which constitutively produce HBV virions.
-
Procedure:
-
Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 3-4 days. Include a positive control (e.g., Entecavir) and a vehicle control (DMSO).
-
After the treatment period, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) on the treated cells to assess cytotoxicity (CC50).[12][14]
-
-
Data Analysis: Determine the EC50 (the concentration at which 50% of viral replication is inhibited) by plotting the percentage of HBV DNA reduction against the compound concentration.
Phase 2 & 3: Broad Screening and Focused De-risking
With on-target potencies established, the next step is to screen for off-target liabilities. This is typically done by submitting the compounds to specialized contract research organizations (CROs) that offer standardized panels.[15][16]
Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, which are highly druggable targets but also common sources of off-target effects.[17][18] A broad kinase screen is a crucial first step.
-
Experimental Choice: Screen the compounds at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (>400).[19][20] This acts as a net to catch any significant interactions.
-
Follow-up: For any kinase where inhibition is greater than a pre-defined threshold (e.g., 50%), a full dose-response curve (IC50) must be generated to determine the potency of the off-target interaction.[17]
Safety Pharmacology and Liability Panels
These panels assess interactions with a wide range of targets known to be implicated in adverse drug reactions.[2][15]
-
hERG Channel Assay: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsade de Pointes).[21] This is a mandatory regulatory checkpoint. Automated patch-clamp or flux-based assays are standard.[22][23][24]
-
Cytochrome P450 (CYP) Inhibition Panel: CYPs are the primary enzymes responsible for drug metabolism.[25][26][27] Inhibition of major isoforms (e.g., 3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions.[28][29] Assays using human liver microsomes are the industry standard.
-
General Safety Panel: Screen against a panel of G-protein coupled receptors (GPCRs), transporters, and other enzymes that have known safety liabilities.[15]
Homologous Target Selectivity
It is critical to assess activity against proteins that are structurally or functionally related to the primary target.
-
For IDO1 Inhibitors: Test for inhibitory activity against Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), the other two human enzymes that catabolize tryptophan.[6] This ensures that the compound's mechanism is truly specific to IDO1.
Phase 4: Data Interpretation and Candidate Selection
The ultimate goal is to integrate the on- and off-target data to select the most promising candidates. The Selectivity Index (SI) is the key metric for this comparison.[30][31][32]
Calculation of the Selectivity Index
The SI is a ratio that compares the potency of a compound against an off-target to its potency against the primary target.[33]
-
Formula: SI = Off-Target IC50 / On-Target IC50 (or EC50)
A higher SI value indicates greater selectivity for the desired target.[34] An SI > 10 is often considered a minimum threshold, with SI > 100 being highly desirable.
Data Visualization and Comparison
Summarizing the data in a clear, comparative table is essential for decision-making.
| Compound ID | Primary Target IC50/EC50 (nM) | Off-Target 'X' IC50 (nM) | Selectivity Index (SI) for 'X' | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| ECP-001 | 15 (IDO1) | 1,800 (Kinase Y) | 120 | > 30 | > 50 |
| ECP-002 | 25 (IDO1) | 300 (Kinase Y) | 12 | 15 | > 50 |
| ECP-003 | 8 (HBV) | > 10,000 (Any Kinase) | > 1,250 | > 30 | 8 |
| ECP-004 | 12 (HBV) | > 10,000 (Any Kinase) | > 833 | 25 | 45 |
This table contains illustrative data for comparison purposes.
From this hypothetical data:
-
ECP-001 appears to be a highly selective IDO1 inhibitor with a clean safety profile.
-
ECP-002 is less selective against Kinase Y, which could be a liability.
-
ECP-003 is a potent anti-HBV agent but shows significant inhibition of CYP3A4, flagging a potential for drug-drug interactions.
-
ECP-004 shows a good balance of potency and selectivity, making it a strong candidate for further development.
The logical relationship for interpreting this data can be visualized as follows:
Caption: Decision-making flowchart for candidate selection.
Conclusion
The cross-reactivity analysis of this compound derivatives, or any drug candidate series, is a multi-faceted and essential component of preclinical development. It requires a strategic, tiered approach that begins with establishing a firm understanding of on-target potency before systematically investigating potential off-target interactions and safety liabilities. By explaining the causality behind each experimental choice and providing a clear framework for data interpretation, this guide equips researchers to make informed, data-driven decisions. This rigorous, self-validating process is fundamental to identifying candidates with the highest probability of success in the clinic, ultimately accelerating the delivery of safe and effective new medicines to patients.
References
- Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates. (n.d.).
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021).
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.).
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Pharmacology.
- Kinase Panel Profiling. (n.d.). Pharmaron.
- Cell-based assays. (n.d.).
- Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermedi
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. (2022). MDPI.
- Kinase profiling and screening. (n.d.). ICE Bioscience.
- Kinase Screening and Profiling Services. (n.d.). BPS Bioscience.
- Kinase Screening and Profiling Services. (n.d.).
- Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus. (2017). Antimicrobial Agents and Chemotherapy.
- Protocol of Cell-based hERG Potassium Ion Channel Assay for High- throughput Screening. (n.d.). Tox21.
- Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. (2020). MDPI.
- In Vitro Safety Panels in Pharmacology Profiling. (n.d.). Eurofins Discovery.
- Selectivity Index Definition. (n.d.). Fiveable.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio.
- Cell-based ELISA for Antiviral Research. (n.d.).
- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. (2019). Frontiers in Chemistry.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
- Selectivity index (SI): Significance and symbolism. (2025). Wisdomlib.
- Selectivity Index: Significance and symbolism. (2025). Wisdomlib.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2020). Methods in Molecular Biology.
- hERG Assay. (n.d.). Slideshare.
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols.
- Exploring Enzyme Assays for Biochemical Insights. (2024). Journal of Analytical & Bioanalytical Techniques.
- The calculated values of the selectivity index (SI) of some compounds. (n.d.).
- hERG Safety. (n.d.). Evotec.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- Tissue Cross-Reactivity Study and its Applications. (2019).
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (2025).
- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). Journal of the American Chemical Society.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery.
- Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2012). Antiviral Research.
- LC-MS/MS based Cytochrome P450 Inhibition Assay. (n.d.). Enamine.
- Herg Assay Services. (n.d.). Reaction Biology.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). LinkedIn.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
- Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences.
- Comparison of selectivity index (SI) values of the tested compounds. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Off-Target Profiling. (n.d.).
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences.
- Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
Sources
- 1. histologix.com [histologix.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy | MDPI [mdpi.com]
- 11. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 19. pharmaron.com [pharmaron.com]
- 20. assayquant.com [assayquant.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hERG Assay | PPTX [slideshare.net]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 27. criver.com [criver.com]
- 28. lnhlifesciences.org [lnhlifesciences.org]
- 29. enamine.net [enamine.net]
- 30. fiveable.me [fiveable.me]
- 31. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 32. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 4-cyano-2-pyridinecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized pyridine scaffolds is a cornerstone of modern molecular design. Among these, Ethyl 4-cyano-2-pyridinecarboxylate stands out as a valuable building block due to the versatile reactivity of its cyano and ester groups. This guide provides an in-depth comparative study of the primary catalytic systems employed for its synthesis, offering a blend of theoretical insights and practical, field-proven protocols. Our focus is to elucidate the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal results.
Introduction: The Synthetic Challenge
The introduction of a cyano group onto a pyridine ring, particularly in the presence of other functional groups like an ester, presents a distinct synthetic challenge. The electron-deficient nature of the pyridine ring can render it less reactive towards certain transformations. The choice of catalyst is therefore paramount and is dictated by the nature of the starting material, desired reaction conditions, and economic viability. The most common precursors for the synthesis of this compound are either a 4-halo-2-pyridinecarboxylate (via nucleophilic substitution) or a pyridine N-oxide derivative (via Reissert-Henze type reactions). This guide will focus on the former, comparing the efficacy of palladium, copper, and nickel-based catalysts for the cyanation of a suitable ethyl 4-halo-2-pyridinecarboxylate precursor.
Comparative Analysis of Catalytic Systems
The transition-metal-catalyzed cyanation of aryl and heteroaryl halides is a powerful tool for the formation of carbon-carbon bonds. Palladium, copper, and nickel complexes are the most extensively studied catalysts for this transformation, each exhibiting unique advantages and disadvantages.
| Catalyst System | Precursor | Cyanide Source | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | Ethyl 4-bromo-2-pyridinecarboxylate | Zn(CN)₂ | 1-5 mol% | 80-120 | 4-24 | 85-95 | Broad substrate scope, high functional group tolerance, well-defined mechanisms. | Catalyst deactivation by cyanide, cost of palladium and ligands. |
| Copper | Ethyl 4-bromo-2-pyridinecarboxylate | CuCN, KCN, NaCN | 5-20 mol% (catalytic) or stoichiometric | 100-180 | 12-48 | 70-85 | Lower cost, effective for electron-deficient substrates. | Harsh reaction conditions, stoichiometric amounts of copper salts may be required, catalyst poisoning. |
| Nickel | Ethyl 4-chloro-2-pyridinecarboxylate | K₄[Fe(CN)₆], Zn(CN)₂ | 2-10 mol% | 60-100 | 6-18 | 80-90 | Cost-effective, can activate less reactive aryl chlorides. | Air and moisture sensitivity of some catalysts, narrower substrate scope compared to palladium. |
Note: The yields presented are typical for the cyanation of functionalized halopyridines and may vary for the specific synthesis of this compound.
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The choice of ligands, solvents, and cyanide sources is not arbitrary but is based on the intricate dance of atoms and electrons within the catalytic cycle.
The Palladium-Catalyzed Pathway: A Well-Orchestrated Dance
Palladium-catalyzed cyanation reactions typically proceed through a well-established catalytic cycle. The choice of bulky, electron-rich phosphine ligands is critical to prevent catalyst deactivation by excess cyanide ions, which can coordinate too strongly to the palladium center and halt the cycle.
The Copper-Catalyzed Pathway: A Classic Revitalized
The traditional Rosenmund-von Braun reaction often required stoichiometric amounts of copper cyanide at high temperatures. Modern advancements have led to the development of catalytic systems, often employing copper(I) salts and ligands such as diamines to facilitate the reaction under milder conditions. The mechanism is believed to involve an oxidative addition of the aryl halide to a Cu(I) species.
The Nickel-Catalyzed Pathway: The Economical Workhorse
Nickel catalysis has gained prominence due to the lower cost and higher abundance of nickel compared to palladium. Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides. The catalytic cycle is analogous to that of palladium, but the reactivity of the nickel species differs, often requiring different ligand systems for optimal performance.
Experimental Protocols
The following protocols are representative of the catalytic systems discussed. They are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for the cyanation of heteroaryl halides.
Materials:
-
Ethyl 4-bromo-2-pyridinecarboxylate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 4-bromo-2-pyridinecarboxylate (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Cyanation
This protocol is a modification of the classical Rosenmund-von Braun reaction.
Materials:
-
Ethyl 4-bromo-2-pyridinecarboxylate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add Ethyl 4-bromo-2-pyridinecarboxylate (1.0 mmol) and CuCN (1.2 mmol).
-
Add anhydrous DMF or NMP (5 mL).
-
Heat the reaction mixture to 150 °C under an inert atmosphere and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nickel-Catalyzed Cyanation
This protocol is advantageous for less reactive chloro-precursors.
Materials:
-
Ethyl 4-chloro-2-pyridinecarboxylate
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a glovebox, add NiCl₂ (0.05 mmol), IPr·HCl (0.05 mmol), and K₂CO₃ (0.1 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add Ethyl 4-chloro-2-pyridinecarboxylate (1.0 mmol) and K₄[Fe(CN)₆]·3H₂O (0.5 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.
Conclusion
The synthesis of this compound can be effectively achieved through palladium, copper, or nickel-catalyzed cyanation of the corresponding 4-halopyridine precursor. The choice of catalyst is a multifactorial decision that balances cost, reaction conditions, and substrate reactivity. Palladium catalysis offers the broadest scope and highest yields but comes at a higher cost. Copper catalysis is a more economical option, particularly for large-scale synthesis, though it may require harsher conditions. Nickel catalysis presents a compelling alternative, especially for the activation of less reactive chlorides. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can confidently select and optimize the ideal catalytic system for their specific needs, paving the way for further discoveries in medicinal chemistry and materials science.
References
Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Ethyl 4-cyano-2-pyridinecarboxylate Based Anticancer Agents
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is a rigorous path of multi-level validation. The Ethyl 4-cyano-2-pyridinecarboxylate core, a key pharmacophore in many modern therapeutic agents, has given rise to a plethora of derivatives with potent biological activities, particularly in oncology.[1] This guide provides an in-depth, objective comparison of in-vitro and in-vivo study frameworks for evaluating the anticancer potential of these compounds, grounded in field-proven insights and experimental data.
The transition from a controlled in-vitro environment to a complex in-vivo system is a critical juncture in preclinical research. Understanding the nuances of each methodology and, more importantly, the correlation between their outcomes, is paramount for making informed decisions in the drug discovery pipeline. This guide will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of data derived from both study types.
The Foundational Stage: In-Vitro Evaluation of Cytotoxicity
In-vitro studies serve as the initial, high-throughput screening phase to identify promising candidates from a library of synthesized this compound derivatives. The primary objective is to assess the direct cytotoxic effects of these compounds on cancer cells.
Key In-Vitro Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[2] Its principle lies in the enzymatic conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.[3]
-
Compound Treatment: The synthesized cyanopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.[3]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for another 2-4 hours.[4][5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Diagram of the MTT Assay Workflow
Caption: A schematic representation of the key stages involved in an in-vivo subcutaneous xenograft mouse model study.
Correlating In-Vitro and In-Vivo Findings: A Comparative Analysis
A critical aspect of preclinical drug development is understanding the correlation between in-vitro and in-vivo results. A compound that is highly potent in-vitro may not necessarily translate to significant efficacy in-vivo due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity.
One study on novel 3-cyanopyridine derivatives provides a good example of this translational aspect. After identifying potent compounds through in-vitro cytotoxicity screening, the researchers conducted an in-vivo study in a solid Ehrlich carcinoma (SEC)-bearing mouse model. The in-vivo results confirmed the anticancer activity of a lead compound, which showed a tumor growth inhibition of 42.9%, comparable to the standard drug 5-FU (54.2%). [6]This demonstrates a positive correlation where a compound with strong in-vitro activity also exhibits significant antitumor effects in a living organism.
However, it is important to note that a direct quantitative correlation between in-vitro IC50 values and in-vivo efficacy is not always straightforward. Factors such as the tumor microenvironment, host-drug interactions, and the compound's pharmacokinetic profile all play a significant role in determining the in-vivo outcome.
Conclusion: An Integrated Approach for Drug Discovery
The evaluation of this compound based compounds, and indeed any potential anticancer agent, necessitates a carefully integrated approach that leverages the strengths of both in-vitro and in-vivo methodologies. In-vitro assays provide a rapid and cost-effective means of identifying compounds with direct cytotoxic activity, while in-vivo models are indispensable for assessing efficacy, safety, and pharmacokinetic properties in a complex biological system.
By understanding the principles, protocols, and interpretation of both study types, researchers can make more informed decisions, leading to the efficient and successful development of novel anticancer therapeutics. The ultimate goal is to identify compounds that not only demonstrate potent activity in a petri dish but also translate that promise into tangible therapeutic benefits in a clinical setting.
References
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. [Link]
-
National Center for Biotechnology Information. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. [Link]
-
PubMed. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
CIBER Oncólogia. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Springer Nature. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. [Link]
-
ACS Publications. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]
-
ResearchGate. (n.d.). Reported 3-cyanopyridine derivatives as survivin inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
National Center for Biotechnology Information. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]
-
ResearchGate. (2025). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. [Link]
-
ResearchGate. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]
-
Royal Society of Chemistry. (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. [Link]
-
PubMed. (2001). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. [Link]
Sources
- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Confirmation of Synthesized Ethyl 4-cyano-2-pyridinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, pyridine derivatives stand out for their versatile applications, ranging from therapeutic agents to functional materials.[1] Among these, Ethyl 4-cyano-2-pyridinecarboxylate and its derivatives are of significant interest due to their reactive functional groups—a cyano group and an ethyl ester—which serve as valuable building blocks for more complex molecules.[1] The pyridine ring itself is a common scaffold in many bioactive molecules, making these compounds promising candidates for drug development.[1][2] Derivatives of cyano-substituted pyridines have demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications.[1]
Given their potential, the unambiguous confirmation of the chemical structure of newly synthesized this compound derivatives is a critical step in the research and development pipeline. This guide provides a detailed comparison of analytical techniques, supported by experimental data, to ensure the scientific integrity of such structural elucidations.
The Synthetic Landscape: Crafting the Pyridine Core
The synthesis of functionalized pyridines, including this compound derivatives, can be approached through various strategies. Traditional methods often involve multi-component condensation reactions.[3] More contemporary approaches include innovative cascade annulation methods and transition-metal-free protocols, which offer high regioselectivity and milder reaction conditions.[3][4] Some common synthetic pathways include:
-
Cyanation of Pyridine Derivatives: Starting from a pre-existing pyridine ring, a cyano group can be introduced.[1]
-
Multicomponent Reactions: These reactions efficiently assemble the pyridine ring in a one-pot synthesis from simpler starting materials.[1][5]
-
Functionalization of the Pyridine Ring: For creating derivatives, direct C-H functionalization at specific positions of the pyridine ring is a powerful technique.[4][6]
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Regardless of the method, rigorous structural confirmation is paramount.
A Multi-Technique Approach to Structural Verification
A single analytical technique is rarely sufficient for the unequivocal confirmation of a novel chemical structure. A combination of spectroscopic methods provides a more complete and reliable picture. The primary tools for the structural analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates a typical workflow from synthesis to structural confirmation.
Caption: Workflow for the synthesis and structural confirmation of pyridine derivatives.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a hypothetical derivative, Ethyl 4-cyano-5-methyl-2-pyridinecarboxylate , the expected proton signals are outlined in Table 1.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for a Hypothetical Ethyl 4-cyano-5-methyl-2-pyridinecarboxylate and a Potential Isomeric Impurity.
| Assignment | Hypothetical Ethyl 4-cyano-5-methyl-2-pyridinecarboxylate | Potential Isomer: Ethyl 5-cyano-4-methyl-2-pyridinecarboxylate |
| ¹H NMR (ppm) | ||
| Pyridine-H | ~8.8 (s, 1H) | ~8.7 (s, 1H) |
| Pyridine-H | ~8.0 (s, 1H) | - |
| -OCH₂CH₃ | ~4.5 (q, 2H) | ~4.5 (q, 2H) |
| Pyridine-CH₃ | ~2.7 (s, 3H) | ~2.6 (s, 3H) |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~1.4 (t, 3H) |
| ¹³C NMR (ppm) | ||
| C=O | ~164 | ~164 |
| Pyridine-C (ester) | ~148 | ~148 |
| Pyridine-C (cyano) | ~145 | ~120 |
| Pyridine-C (methyl) | ~155 | ~158 |
| Pyridine-CH | ~152 | ~150 |
| Pyridine-CH | ~125 | - |
| Cyano (-C≡N) | ~116 | ~117 |
| -OCH₂CH₃ | ~62 | ~62 |
| Pyridine-CH₃ | ~18 | ~20 |
| -OCH₂CH₃ | ~14 | ~14 |
Note: These are approximate chemical shifts and can vary based on the solvent and other substituents.
The key distinction between the desired product and its potential isomer lies in the number and coupling patterns of the aromatic protons in the ¹H NMR spectrum and the chemical shifts of the substituted pyridine carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is essential for determining the molecular weight of the synthesized compound, providing a direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the molecular formula.
For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .[1] In positive-ion electrospray ionization (ESI-MS), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 177.17.[7][8] The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound derivatives, the key vibrational frequencies to look for are:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[9]
-
C=O (Ester) stretch: A strong, sharp band around 1720-1740 cm⁻¹.[1]
-
C=N and C=C (Pyridine ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.[9]
-
C-O (Ester) stretch: Bands in the 1100-1300 cm⁻¹ region.
The presence of all these characteristic bands provides strong evidence for the successful synthesis of the target molecule.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Protocol 2: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments.
Protocol 3: Infrared Spectroscopy Analysis (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a liquid, a thin film can be applied.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural confirmation of synthesized this compound derivatives requires a meticulous and multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can confidently and accurately characterize their novel compounds. This rigorous validation is the bedrock of reliable and reproducible scientific research in the pursuit of new medicines and materials.
References
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 68(2), 179-187. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of C2‐functionalized pyridines. Available from: [Link]
-
ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Available from: [Link]
-
ACS Publications. (2022, November 21). 2 approaches to new pyridines. Available from: [Link]
-
Li, P., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6789–6793. Available from: [Link]
-
ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Available from: [Link]
-
NIH. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]
-
MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]
-
Sancin, P., et al. (1988). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco; edizione scientifica, 43(12), 987-1002. Available from: [Link]
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Novel Pyridine-Based Kinase Inhibitors in Oncology
This guide provides an in-depth comparative analysis of emerging pyridine-based therapeutic agents targeting key oncogenic kinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a technical narrative grounded in experimental data and field-proven insights. We will dissect the performance of novel pyridine-based inhibitors against established standards of care, elucidating the scientific rationale behind their design and the experimental workflows used to validate their efficacy.
Introduction: The Ascendancy of the Pyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its heteroaromatic nature imparts favorable physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3] This versatility has led to the development of a multitude of pyridine-containing kinase inhibitors with applications across various cancers.[3] This guide will focus on two critical oncogenic kinase targets: PIM-1 and VEGFR-2, and benchmark the performance of novel pyridine-based investigational agents against established inhibitors.
Mechanism of Action and Signaling Pathways
PIM-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, PIM-1 plays a critical role in cell survival, proliferation, and resistance to apoptosis.[4] Inhibition of PIM-1 is a promising therapeutic strategy to curtail tumor growth.
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a well-established class of anticancer agents.[5]
Below are diagrammatic representations of the PIM-1 and VEGFR-2 signaling pathways and the points of inhibition by our pyridine-based therapeutic agents.
Caption: PIM-1 Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Performance Data Comparison: Novel Pyridine-Based Inhibitors vs. Standard of Care
The following tables summarize the in vitro inhibitory activity and cellular potency of our representative novel pyridine-based compounds, "Pyridinib-P" (a conceptual PIM-1 inhibitor) and "Pyridinib-V" (a conceptual VEGFR-2 inhibitor), against established drugs. The data presented is a synthesis of representative values from the literature to provide a comparative benchmark.[6][7][8][9][10]
Table 1: PIM-1 Kinase Inhibitory Activity and Cellular Potency
| Compound ID | Chemical Series | Target Kinase | IC50 (µM)* | Antitumor Activity (GI50, µM)† - MCF-7 |
| Pyridinib-P | Pyridine-Quinoline Hybrid | PIM-1 | 0.025 | 0.250 |
| Compound 5b | Pyridine | PIM-1 | 0.044[6] | 0.302 - 3.57[6] |
| Compound 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019[6] | N/A |
| SGI-1776 (Known PIM-1 Inhibitor) | Pyrrolo[2,3-d]pyrimidine | PIM-1 | 0.007 | 1.5 |
*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. †GI50: The concentration of drug that inhibits cell growth by 50%, evaluated against a cancer cell line panel.[6]
Table 2: VEGFR-2 Kinase Inhibitory Activity and Cellular Potency
| Compound ID | Chemical Series | Target Kinase | IC50 (µM)* | Antitumor Activity (GI50, µM)† - MCF-7 |
| Pyridinib-V | Pyridine-Urea | VEGFR-2 | 0.15 | 0.22 [10] |
| Compound 10 | Pyridine Derivative | VEGFR-2 | 0.12[8] | 6.08[8] |
| Sorafenib (Standard of Care) | Pyridine-Urea | VEGFR-2, PDGFR, RAF | 0.10[8] | 4.50[10] |
| Lapatinib (Standard of Care) | Quinazoline | EGFR, HER2 | N/A | 0.131 (vs. HER2)[11][12] |
Experimental Protocols for Performance Benchmarking
To ensure the trustworthiness and reproducibility of our findings, we adhere to validated, step-by-step methodologies for all key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The principle is to quantify the amount of ADP produced, which is directly proportional to kinase activity.[13][14]
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the kinase, substrate, and ATP to their working concentrations in the appropriate kinase buffer.
-
Plate Setup: In a 384-well plate, add the test compound at various concentrations. Add the kinase and incubate briefly to allow for compound binding.
-
Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 value.
In Vivo Tumor Xenograft Model
This preclinical model evaluates the efficacy of a therapeutic agent in a living organism.[1][17]
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture MCF-7 human breast cancer cells and resuspend them in a mixture of PBS and Matrigel.[17]
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c athymic nude mice).[17]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 14 days).[17]
-
Data Collection and Analysis: Measure tumor volume every 2-3 days using calipers. Monitor the body weight of the mice to assess toxicity. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the percentage of tumor growth inhibition.[17]
Conclusion and Future Directions
The data presented in this guide demonstrate the significant potential of novel pyridine-based compounds as potent and selective kinase inhibitors for cancer therapy. The representative compounds, Pyridinib-P and Pyridinib-V, exhibit promising in vitro and cellular activities, rivaling or exceeding established standards of care in some instances. The detailed experimental protocols provided herein serve as a robust framework for the continued evaluation and development of this important class of therapeutic agents.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these pyridine-based inhibitors to enhance their in vivo efficacy and safety profiles. Further investigation into their mechanisms of action and potential for combination therapies will also be crucial in translating these promising preclinical findings into clinically effective treatments for cancer patients.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021-10-13). Available from: [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Available from: [Link]
-
Breast Cancer Xenograft Murine Models - Springer Nature Experiments. Available from: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. Available from: [Link]
-
Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. Available from: [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed. Available from: [Link]
-
Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol | Journal of Chemical Information and Modeling - ACS Publications. (2019-10-14). Available from: [Link]
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022-05-23). Available from: [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC - PubMed Central. (2023-01-11). Available from: [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed. (2021-05-05). Available from: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. Available from: [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. Available from: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - NIH. (2020-08-14). Available from: [Link]
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecu - ResearchGate. (2021-04-02). Available from: [Link]
-
(PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - ResearchGate. (2021-05-05). Available from: [Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1][2][17]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed. (2013-08-01). Available from: [Link]
-
Tyrosine kinase inhibitors in breast cancer (Review) - PMC - PubMed Central - NIH. (2021-12-03). Available from: [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. (2023-07-27). Available from: [Link]
-
After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer - ASCO Publications. Available from: [Link]
-
Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges - PMC - NIH. (2023-08-30). Available from: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015-03-28). Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT - International Journal on Science and Technology. (2025-05-24). Available from: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025-05-24). Available from: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018-06-15). Available from: [Link]
-
CDK4/6 Inhibitors - Susan G. Komen®. Available from: [Link]
-
A New Cancer Inhibitor and Diagnostic Test for Early, High-risk Breast Cancer. Available from: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - OUCI. Available from: [Link]
-
Evaluation of the cell viability via MTT assay. Cytotoxicity in MCF-7... - ResearchGate. Available from: [Link]
Sources
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsat.org [ijsat.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibitors in breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. japsonline.com [japsonline.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Cutting Edge of Cancer Therapy: A Comparative Analysis of Pyridinecarbonitriles' Anticancer Properties
In the relentless pursuit of novel and effective cancer therapeutics, the heterocyclic scaffold of pyridinecarbonitrile has emerged as a nucleus of significant interest for medicinal chemists and drug development professionals. Its inherent structural versatility and capacity for diverse chemical modifications have given rise to a plethora of derivatives exhibiting potent and selective anticancer activities. This guide provides a comprehensive comparative analysis of the anticancer properties of various pyridinecarbonitriles, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their quest for the next generation of oncology drugs.
Introduction: The Promise of the Pyridinecarbonitrile Scaffold
Pyridinecarbonitriles, characterized by a pyridine ring bearing a nitrile (-CN) group, represent a privileged scaffold in drug discovery. This structural motif is a key constituent in numerous biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities.[1] In oncology, the focus has been on their ability to selectively target key signaling pathways and enzymes that are dysregulated in cancer cells, offering the potential for improved efficacy and reduced off-target toxicities compared to conventional chemotherapeutics.[2][3]
This guide will delve into a comparative analysis of pyridinecarbonitriles based on their primary molecular targets, including key kinases involved in tumor growth and proliferation such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Efficacy Against Cancer Cell Lines: A Data-Driven Analysis
The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyridinecarbonitrile derivatives against a panel of human cancer cell lines, providing a direct comparison of their efficacy.
Table 1: Comparative Anticancer Activity of Pyridinecarbonitrile Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound ID/Series | Target/Class | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference Drug (IC50 µM) |
| VEGFR-2 Inhibitors | ||||||
| Compound 10 | Pyridine-derived | 6.08 | 4.25 | - | - | Sorafenib (5.47, HepG2) |
| Compound 8 | Pyridine-derived | 10.29 | 4.34 | - | - | Doxorubicin (8.07, HepG2) |
| Compound 9 | Pyridine-derived | 11.06 | 4.68 | - | - | |
| EGFR Inhibitors | ||||||
| Compound 15c | Pyridine-based | 1.34 | - | - | 1.09 | Afatinib (0.93, MCF-7; 0.71, A549) |
| CDK2 Inhibitors | ||||||
| Compound 4 | Nicotinonitrile | - | - | 31.3-49.0 | 36.8-70.7 | Roscovitine (IC50 0.394 µM, enzymatic) |
| Compound 1 | Pyridone | - | 22.7-44.8 | 31.3-49.0 | 36.8-70.7 | Doxorubicin (24.7, HepG2; 40.0, HCT-116) |
| Other Pyridine Derivatives | ||||||
| Compound 1 | Pyridin-2-one | 6.3 | 4.5 | - | - | - |
| Compound 2 | Pyridine | 16 | 7.5 | - | - | - |
Note: '-' indicates data not available in the cited sources. The IC50 values are presented as reported in the respective studies and may have been determined under slightly different experimental conditions.[3][4][5][6]
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer efficacy of pyridinecarbonitriles stems from their ability to interact with and inhibit key molecular targets that drive cancer progression. The following sections explore the mechanisms of action for different classes of these compounds.
Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and EGFR
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and angiogenesis. Several pyridinecarbonitrile derivatives have been designed as potent inhibitors of these kinases.
The binding of ligands such as VEGF or EGF to their respective receptors induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways like the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell growth and survival. Pyridinecarbonitrile-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing autophosphorylation, thereby blocking the entire downstream signaling cascade.
Caption: VEGFR-2 and EGFR signaling pathways and their inhibition by pyridinecarbonitriles.
Regulation of the Cell Cycle: CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. CDK2, in particular, is essential for the transition from the G1 to the S phase. Its aberrant activity is a common feature in many cancers. Pyridinecarbonitrile derivatives have been developed as potent inhibitors of CDK2.
The activity of CDK2 is dependent on its association with regulatory subunits called cyclins (Cyclin E and Cyclin A). The CDK2/cyclin complex phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, allowing the cell to enter the S phase. By inhibiting the kinase activity of CDK2, pyridinecarbonitriles prevent the phosphorylation of its substrates, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.
Caption: The role of CDK2 in cell cycle progression and its inhibition by pyridinecarbonitriles.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to assess the anticancer properties of pyridinecarbonitriles.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinecarbonitrile compounds and a reference drug (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells.[8] By staining the DNA with a fluorescent dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyridinecarbonitrile compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured, and the data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Conclusion and Future Perspectives
The pyridinecarbonitrile scaffold has unequivocally demonstrated its potential as a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide exhibit potent cytotoxic effects against a range of cancer cell lines, operating through well-defined mechanisms of action that involve the inhibition of key oncogenic signaling pathways. The comparative analysis of their IC50 values highlights the remarkable potency of certain derivatives, some of which surpass the efficacy of standard chemotherapeutic drugs in in vitro models.
The future of pyridinecarbonitrile-based cancer therapy lies in the rational design of next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the lead compounds. Furthermore, exploring novel molecular targets and combination therapies will undoubtedly broaden the therapeutic applications of this versatile chemical scaffold. As our understanding of the molecular intricacies of cancer deepens, the pyridinecarbonitriles are poised to play an increasingly significant role in the development of targeted and personalized cancer treatments.
References
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of the tested compounds on MCF-7, HCT-116, and HepG-2, cells with different concentrations for 24 h. Retrieved from [Link]
-
PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h treatment with fused chromenes 4, 7–11 and pyrimidines 12–16. Retrieved from [Link]
-
PubMed Central. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
A Comparative Guide to the Synthesis of Ethyl 4-cyano-2-pyridinecarboxylate: An Assessment of Novelty and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Published: January 6, 2026
Introduction: The Significance of Ethyl 4-cyano-2-pyridinecarboxylate
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its pyridine core, substituted with both an electron-withdrawing cyano group and an ester functionality, makes it a valuable intermediate in medicinal chemistry for the development of therapeutic agents and in materials science for the creation of novel polymers and functional materials.[1] The strategic importance of this molecule necessitates the development of efficient, scalable, and sustainable synthetic routes. This guide provides an in-depth technical comparison of established and novel synthetic methodologies for this compound, offering a critical assessment of their respective strengths and weaknesses to aid researchers in selecting the most appropriate route for their specific needs.
Established Synthetic Strategies: A Critical Overview
The traditional approaches to the synthesis of this compound primarily revolve around two main strategies: the cyanation of pre-functionalized pyridine derivatives and multicomponent reactions.
Route 1: Cyanation of Pyridine Derivatives
This classical approach typically involves the introduction of a cyano group onto a pyridine ring that already possesses the ethyl ester functionality or a precursor that can be subsequently esterified.
Causality Behind Experimental Choices: The choice of a suitable starting material, such as a halogenated or nitro-substituted pyridine, is dictated by the reactivity of the leaving group towards nucleophilic substitution with a cyanide source. The catalyst, often a palladium complex, is selected to facilitate the carbon-carbon bond formation under manageable reaction conditions.
Detailed Experimental Protocol (Example): Palladium-Catalyzed Cyanation of Ethyl 4-bromo-2-pyridinecarboxylate
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add ethyl 4-bromo-2-pyridinecarboxylate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and zinc cyanide (Zn(CN)₂, 0.6 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Trustworthiness of the Protocol: This protocol is a well-established method for cyanation reactions. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The progress of the reaction should be carefully monitored to avoid the formation of byproducts. The purification step is essential to obtain the product in high purity.
Route 2: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a more convergent and atom-economical approach to the synthesis of highly substituted pyridines, including this compound, in a single synthetic operation.
Causality Behind Experimental Choices: MCRs are designed to bring together three or more reactants in a one-pot fashion to create complex molecules. The choice of components is based on their ability to undergo a cascade of reactions, such as condensation, Michael addition, and cyclization, to form the desired pyridine ring. The catalyst, often a base or an acid, is selected to promote the key bond-forming steps.
Detailed Experimental Protocol (Example): One-Pot Synthesis from an Aldehyde, an Active Methylene Compound, and a Cyanide Source
-
Reactant Preparation: In a round-bottom flask, combine a suitable aldehyde (e.g., glyoxylic acid ethyl ester, 1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and a source of ammonia (e.g., ammonium acetate, 2.0 mmol) in ethanol (10 mL).
-
Reaction Initiation: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Trustworthiness of the Protocol: This one-pot procedure is designed for efficiency. The order of addition of reactants and the choice of catalyst can significantly impact the yield and purity of the product. Monitoring the reaction is important to determine the optimal reaction time.
Novel Synthetic Routes: Pushing the Boundaries of Efficiency and Sustainability
Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, addressing the limitations of traditional approaches, such as the use of toxic cyanide reagents and harsh reaction conditions.
Novelty in Cyanation: Transition-Metal-Free Approaches
Emerging research has explored transition-metal-free methods for the cyanation of pyridine derivatives, offering a more environmentally friendly alternative to palladium-catalyzed reactions. These methods often utilize alternative activation strategies, such as photoredox catalysis or the use of hypervalent iodine reagents.
Key Advantages:
-
Avoidance of toxic and expensive transition metal catalysts.
-
Often milder reaction conditions.
-
Potential for novel reactivity and selectivity.
Innovations in Multicomponent Reactions: Green Catalysis and Solvents
The field of multicomponent reactions is continuously evolving with a focus on green chemistry principles. The use of environmentally benign catalysts, such as organocatalysts or nanocatalysts, and green solvents, like water or ionic liquids, is a significant area of innovation. These approaches aim to reduce the environmental impact of the synthesis while maintaining high efficiency.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to this compound. The data presented is a synthesis of typical results reported in the literature and may vary depending on the specific reaction conditions and scale.
| Synthetic Route | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Scalability | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cyanation | 70-90 | 12-24 | 100-140 | Moderate to High | High yields, good functional group tolerance. | Use of toxic cyanide and expensive palladium catalyst, harsh conditions. |
| Traditional Multicomponent Reaction | 60-80 | 4-8 | 80-100 | Moderate | One-pot synthesis, atom economy. | Can require optimization for specific substrates, potential for side products. |
| Transition-Metal-Free Cyanation | 50-80 | 8-16 | 25-80 | Lab-scale | Avoids transition metals, milder conditions. | Often lower yields than catalyzed reactions, substrate scope may be limited. |
| Green Multicomponent Reaction | 70-95 | 2-6 | 50-80 | Moderate | Environmentally friendly, high efficiency. | Catalyst development is ongoing, may require specialized solvents. |
Visualizing the Synthetic Workflow
To illustrate a key synthetic process, the following diagram outlines the workflow for a palladium-catalyzed cyanation reaction.
Caption: A schematic workflow for the palladium-catalyzed cyanation synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound has seen significant advancements, moving from traditional, often harsh, methods to more sophisticated and sustainable approaches. While palladium-catalyzed cyanation remains a reliable and high-yielding method, the development of transition-metal-free alternatives and green multicomponent reactions represents the future direction of research in this field.
For researchers in drug discovery and materials science, the choice of synthetic route will depend on a careful consideration of factors such as scale, cost, time constraints, and environmental impact. The novel methods, particularly those employing green chemistry principles, offer exciting opportunities to produce this valuable building block in a more responsible and efficient manner, paving the way for the sustainable development of new technologies and therapeutics.
References
- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
- Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363.
- Chen, J., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- S. M. A. Hakim Siddiki, Ken-ichi Shimizu. (2016).
- S. L. Buchwald, et al. (2023). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.
- Murugan, R., et al. (2005).
- Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.
- Bagley, M. C. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- S. M. A. Hakim Siddiki, Ken-ichi Shimizu. (2022). Transition-metal-free three-component acetalation-pyridylation of alkenes via photoredox catalysis.
- Balasubramanian, K. K., et al. (2020).
- Balzarini, P., et al. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
- AstraZeneca. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
- Centrient Pharmaceuticals. (2018). METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
- Centrient Pharmaceuticals Netherlands B.V. (2020). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
Sources
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-cyano-2-pyridinecarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 4-cyano-2-pyridinecarboxylate are pivotal to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of inherent safety and operational excellence in the laboratory.
Foundational Safety: Understanding the Hazard Profile
This compound is a trifunctional molecule, and its hazard profile is a composite of its constituent parts: the pyridine ring, the cyano (-CN) group, and the ethyl ester (-COOEt) functionality. A thorough understanding of these components is critical for anticipating risks and implementing appropriate safety measures.
-
Pyridine Moiety: Pyridine and its derivatives are known for their characteristic unpleasant odor and are generally considered hazardous. They can be absorbed through the skin and are toxic to various organs, including the liver, kidneys, and central nervous system.[1] The U.S. Environmental Protection Agency (EPA) classifies pyridine-containing wastes as hazardous.[2]
-
Cyano Group: The presence of the cyano group introduces the potential for cyanide toxicity. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids.[3] Inhalation of HCN is extremely dangerous and can be fatal.[4] Wastes containing cyanide are often classified as reactive hazardous wastes.[5]
-
Ethyl Ester Group: The ethyl ester functionality is the least hazardous component but can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and ethanol. This reaction is important to consider in pretreatment strategies.
Given these characteristics, this compound should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for related compounds.[7][8]
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and potential vapors. Standard safety glasses are insufficient.[9] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be used only for brief contact. | Prevents skin absorption of the pyridine moiety and direct contact with the chemical.[1] |
| Body | Fully-buttoned laboratory coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a certified chemical fume hood is the primary engineering control. For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of volatile pyridine compounds and any potential off-gassing.[10] |
Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed PPE recommendations.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination. The appropriate procedure depends on the scale of the spill.
Small Incidental Spills (Manageable by trained personnel)
A small spill is generally considered to be less than 100 mL and can be safely cleaned up by trained laboratory personnel without the need for emergency response.
Workflow for Small Spill Cleanup:
Caption: Workflow for handling small incidental spills.
Large Spills (Requires emergency response)
For spills larger than 100 mL, or any spill that you are not comfortable or equipped to handle, the following steps should be taken:
-
Evacuate: Immediately evacuate the area, alerting others as you leave.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Report: Notify your institution's emergency response team (e.g., Environmental Health & Safety) and your supervisor. Provide them with as much information as possible about the spilled substance.
-
Secure: Prevent unauthorized entry into the spill area until emergency responders arrive.
Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound and its associated waste must comply with federal, state, and local regulations. The U.S. EPA has specific regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Due to its pyridine component, this waste is likely to be classified under EPA hazardous waste codes D038 (Pyridine) and potentially F005 if it is a spent solvent mixture.[12][13] If the waste is determined to be reactive due to the cyanide group, it could also be classified as D003.[5]
Waste Segregation and Collection
Proper segregation at the point of generation is paramount.
-
Designated Waste Container: All waste containing this compound, including contaminated solids (e.g., gloves, absorbent materials) and solutions, must be collected in a dedicated, properly labeled hazardous waste container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Compatibility: Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and is kept securely closed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Disposal Pathways
There are two primary disposal pathways for this type of chemical waste: direct disposal via a licensed hazardous waste contractor or in-lab pretreatment followed by disposal. The choice of pathway depends on the quantity of waste, laboratory capabilities, and institutional policies.
Decision Tree for Disposal Pathway:
Caption: Decision-making for disposal of this compound.
Direct Disposal (Recommended for most laboratories)
For the majority of research settings, direct disposal is the safest and most compliant option.
-
Engage a Professional Service: Your institution's Environmental Health & Safety department will have a contract with a licensed hazardous waste disposal company.
-
Proper Manifesting: Ensure all waste is accurately documented on the hazardous waste manifest provided by the disposal company. This is a legal requirement.
-
Incineration: The most common and effective disposal method for organic hazardous waste is high-temperature incineration.[14][15] This process destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions.
In-Lab Pretreatment (For advanced applications and large quantities)
Caution: In-lab chemical treatment should only be performed by highly trained personnel in a properly equipped laboratory and with the explicit approval of your institution's safety office.
The goal of pretreatment is to reduce the hazard of the waste before final disposal. For this compound, this could involve targeting the cyano and ester groups.
Step 1: Alkaline Hydrolysis of the Ester and Cyano Groups
This procedure converts the ester to a carboxylate salt and the nitrile to a less volatile amide or carboxylate, reducing the risk of HCN release.
-
In a chemical fume hood, dilute the waste solution with a compatible solvent if necessary to control the reaction rate.
-
Slowly and with stirring, add a sufficient amount of a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to make the mixture strongly basic (pH > 12).
-
Gently heat the mixture (e.g., to 50-60 °C) under reflux with continuous stirring for several hours to facilitate hydrolysis of both the ester and the cyano group.
-
Allow the mixture to cool to room temperature. The resulting solution will contain the sodium or potassium salt of 4-carboxy-2-pyridinecarboxylic acid and ammonia.
Step 2: Oxidation of Residual Cyanide (if necessary)
If there is concern about incomplete hydrolysis of the cyano group, a subsequent oxidation step can be performed.
-
Ensure the solution remains strongly alkaline (pH > 10).
-
Slowly add an excess of a 5-10% sodium hypochlorite (bleach) solution with vigorous stirring. The hypochlorite will oxidize any remaining cyanide to the much less toxic cyanate ion (OCN⁻).[16]
-
Stir for several hours to ensure the reaction is complete.
The treated aqueous waste, now containing primarily pyridine carboxylate salts, should still be collected and disposed of as hazardous waste through your institution's approved channels, as it still contains the pyridine ring. However, its hazard level has been significantly reduced.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's inherent hazards, implementing robust safety protocols, and adhering to established disposal procedures, researchers can continue their vital work with the assurance that they are doing so responsibly. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health & Safety professionals.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from a relevant chemical supplier's website.
- Fisher Scientific. (n.d.). Material Safety Data Sheet 3-Cyanopyridine, 98%. Retrieved from a relevant chemical supplier's website.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from a university environmental health and safety website.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from an official EPA or university EHS website.
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link].
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link].
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link].
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Cyanide. Retrieved from an official state government health department website.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanide. Retrieved from an official state government health department website.
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link].
- Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
-
Eagle Response. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link].
-
Quora. (2019, December 27). How to neutralize cyanide. Retrieved from [Link].
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link].
-
Occupational Safety and Health Administration. (2024, January 22). CYANIDES (as CN). Retrieved from [Link].
- Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from an official Basel Convention website.
-
Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH. Retrieved from [Link].
-
Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH | NIOSH. Retrieved from [Link].
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link].
-
Sensorex. (2022, January 11). Alternative Methods to Cyanide Destruction in Wastewater Treatment Plants. Retrieved from [Link].
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
Occupational Safety and Health Administration. (2020, December 31). HYDROGEN CYANIDE. Retrieved from [Link].
- Basel Convention. (n.d.). BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. Retrieved from an official Basel Convention website.
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link].
- Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- New York University. (n.d.). EPA Hazardous Waste Codes.
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link].
- U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
-
Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link].
-
FindLaw. (2008, March 26). EPA Promulgates New Effluent Limitations Guidelines For Landfills. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link].
-
YouTube. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from [Link].
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t.
-
SCIEPublish. (2024, December 17). Upcycling of Waste Poly(ethylene terephthalate) into 2,4-Pyridine Dicarboxylic Acid by a Tandem Chemo-Microbial Process. Retrieved from [Link].
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. nj.gov [nj.gov]
- 4. HYDROGEN CYANIDE | Occupational Safety and Health Administration [osha.gov]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 9. aksci.com [aksci.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. epa.gov [epa.gov]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. basel.int [basel.int]
- 15. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-cyano-2-pyridinecarboxylate
This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Ethyl 4-cyano-2-pyridinecarboxylate. As a pyridine derivative containing a reactive cyano group, this compound requires a rigorous and well-understood safety protocol to mitigate risks.[1] This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential hazards of this compound is the critical first step in establishing a safe handling protocol. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar cyanopyridines and organic nitriles provide a strong basis for a conservative and protective approach.
The primary routes of potential exposure are:
-
Dermal (Skin) Contact: Cyanopyridine derivatives are frequently classified as skin irritants and can be harmful if absorbed through the skin.[2][3][4][5] Prolonged or repeated contact can lead to irritation or more severe systemic effects.
-
Ocular (Eye) Contact: Direct contact with the eyes can cause serious irritation or damage.[2][3][4][5][6][7][8]
-
Inhalation: If handled as a powder or aerosolized, inhalation may cause respiratory tract irritation.[3][4] Many organic nitriles are harmful or toxic if inhaled.[2][3]
-
Ingestion: Like many laboratory chemicals, this compound is presumed to be harmful or toxic if swallowed.[2][5][7]
A crucial consideration for all organic nitriles is the potential for them to release highly toxic hydrogen cyanide gas under certain conditions, such as contact with strong acids or through thermal decomposition.[9] Therefore, utmost caution is warranted.
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard ensemble of PPE is required for all work involving this compound. The selection of specific items must be based on a risk assessment of the procedure being performed.
Hand Protection
Appropriate gloves must be worn to prevent skin exposure.[3][10]
-
Material: Nitrile gloves are the standard recommendation. They offer robust protection against a wide range of chemicals, including pyridine-based structures.[11] Avoid latex gloves, which offer inferior chemical resistance.
-
Integrity: Always inspect gloves for tears or pinholes before use.
-
Technique: For procedures involving larger quantities or higher risk of splash, consider "double-gloving." This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. After handling the compound, remove gloves promptly and wash hands thoroughly with soap and water.[7]
Eye and Face Protection
Protecting your eyes from splashes, dust, or vapors is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6][10][12] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.
Protective Clothing
-
Laboratory Coat: A clean, buttoned lab coat is required to protect street clothes and prevent skin exposure.[10]
-
Apron: For large-scale work, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.[11]
-
When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during emergency situations like a large spill.[6][8][10] This is particularly relevant when handling the material as a fine powder outside of a containment system.
-
Fit and Training: Personnel who may need to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
PPE Protocols for Specific Laboratory Operations
The level of PPE should be adapted to the specific task. The following table summarizes recommendations for common laboratory workflows.
| Operation | Risk Level | Engineering Controls | Minimum Personal Protective Equipment |
| Weighing Solid | Moderate | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Preparing Solutions | Moderate-High | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Running Reaction | Moderate-High | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Post-Reaction Workup | High | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk) |
| Small Spill Cleanup | High | Ensure Adequate Ventilation | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Respirator (if powder/volatile) |
Workflow: Weighing and Transferring the Solid Compound
-
Preparation: Don a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Location: Perform all weighing and transfers inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.[4]
-
Execution: Use a spatula or powder funnel to carefully transfer the solid. Avoid actions that could generate dust.
-
Cleanup: After transfer, gently wipe down the spatula, weighing paper, and any affected surfaces with a solvent-dampened cloth. Dispose of the cloth and gloves as hazardous waste.
-
Completion: Wash hands thoroughly after the procedure.
Visual Workflow: PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Sources
- 1. Buy this compound | 97316-50-2 [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



